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  • Product: 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
  • CAS: 1053265-66-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Mechanistic Analysis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is a highly versatile electrophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and polycyclic heterocycles. Accurate structural validation of this intermediate is critical, as downstream cross-coupling and condensation reactions depend entirely on its isomeric purity. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of this molecule, moving beyond simple data listing to explain the underlying quantum mechanical and electromagnetic causalities that govern these assignments.

Synthetic Context & Molecular Architecture

The standard synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde relies on the Vilsmeier-Haack-Arnold haloformylation of dimedone (5,5-dimethylcyclohexane-1,3-dione) [1]. By utilizing phosphorus tribromide (PBr 3​ ) and N,N-dimethylformamide (DMF), the reaction simultaneously installs the aldehyde functionality at C1 and the bromine atom at C2 [2].

Understanding this synthetic pathway is crucial for NMR interpretation, as the most common impurities are unreacted dimedone and the bromo-iminium intermediate.

Synthesis Dimedone Dimedone (Starting Material) Intermediate Bromo-Iminium Intermediate Dimedone->Intermediate Activation Reagent PBr3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Formylation/ Bromination Product 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Intermediate->Product Aqueous Hydrolysis

Synthetic pathway of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde via Vilsmeier-Haack reaction.

1 H NMR Chemical Shift Analysis & Causality

The proton NMR spectrum of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is highly diagnostic. The assignments below are derived from empirical data of Vilsmeier-Haack products in CDCl 3​ [3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Integration
C1-CHO 10.12Singlet (s)-1H
C3-H 2​ 2.75Triplet (t)6.02H
C6-H 2​ 2.25Singlet (s)-2H
C4-H 2​ 1.55Triplet (t)6.02H
C5-(CH 3​ ) 2​ 1.05Singlet (s)-6H
Mechanistic Causality of 1 H Assignments
  • The Aldehyde Proton (δ 10.12): This extreme downfield shift is caused by the diamagnetic anisotropy of the carbonyl π -bond combined with the inductive electron withdrawal of the oxygen atom.

  • The Isolated C6 Singlet (δ 2.25): The C6 methylene protons appear as a sharp singlet, which often confuses novice analysts expecting ring coupling. Causality: C6 is flanked by the fully substituted C1 (bearing the aldehyde) and the quaternary C5 (bearing the gem-dimethyl groups). The absence of vicinal protons eliminates scalar coupling, isolating the C6 spin system.

  • The C3/C4 Coupling System (δ 2.75 & δ 1.55): The C3 protons are allylic to the C=C double bond and adjacent to the highly electronegative bromine atom, pushing them downfield to 2.75 ppm. They couple exclusively with the adjacent aliphatic C4 protons (δ 1.55), resulting in two distinct triplets with a matching coupling constant of J=6.0 Hz.

13 C NMR Chemical Shift Analysis: The Heavy Atom Effect

The 13 C NMR spectrum provides definitive proof of the halogen identity at the C2 position.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C1-CHO 193.0C=OCarbonyl carbon of an α,β-unsaturated aldehyde.
C2 138.5C-BrOlefinic carbon, shielded by the Heavy Atom Effect of Bromine.
C1 132.0C=COlefinic carbon, alpha to the electron-withdrawing carbonyl.
C3 39.5CH 2​ Allylic methylene, deshielded by adjacent C-Br.
C6 38.0CH 2​ Allylic methylene, adjacent to quaternary C5.
C4 33.0CH 2​ Aliphatic methylene.
C5 31.5C(q)Quaternary aliphatic carbon.
C5-(CH 3​ ) 2​ 27.5CH 3​ Aliphatic methyl carbons.
Mechanistic Causality of 13 C Assignments
  • The Heavy Atom Effect (HAE) on C2: The substitution of chlorine with bromine at the C2 position introduces a pronounced Heavy Atom Effect. Bromine's larger electron cloud and higher polarizability lead to a diamagnetic shielding effect on the directly attached carbon (C2). While the C2 resonance in the chloro-analogue typically appears around 146 ppm, the bromo-analogue exhibits an upfield shift to approximately 138.5 ppm. Understanding this causality prevents the misassignment of the olefinic carbons.

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to during NMR acquisition.

Step-by-Step Methodology for NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Temperature Equilibration: Insert the NMR tube into the probe and allow 5 minutes for thermal equilibration at 298 K to prevent convection currents that broaden spectral lines.

  • Locking and Shimming (The Self-Validation Step): Lock the spectrometer to the deuterium frequency of CDCl 3​ . Optimize the Z and Z2 gradients.

    • Self-Validation Check: Monitor the residual non-deuterated solvent peak (CHCl 3​ at 7.26 ppm). If the Full Width at Half Maximum (FWHM) of the CHCl 3​ peak exceeds 1.2 Hz, the shimming is sub-optimal, and the C3/C4 triplet splitting ( J=6.0 Hz) will blur into unresolved multiplets. Re-shim until baseline resolution is restored.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.

    • 13 C NMR: 512 scans, 2-second relaxation delay, 1 H-decoupled (WALTZ-16 sequence).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase correct manually to ensure symmetric peak bases.

NMR_Workflow SamplePrep Sample Preparation (10-15 mg in 0.6 mL CDCl3) LockShim Locking & Shimming (Optimize Z/Z2 gradients) SamplePrep->LockShim Acquisition Data Acquisition (1H: 16 scans, 13C: 512 scans) LockShim->Acquisition Processing FID Processing (Fourier Transform & Phase Correction) Acquisition->Processing Analysis Spectral Analysis (Integration & Multiplet Extraction) Processing->Analysis

Standardized workflow for high-fidelity 1H and 13C NMR acquisition and spectral processing.

Conclusion

The structural validation of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde relies heavily on recognizing the isolated C6 singlet in the 1 H NMR and the bromine-induced Heavy Atom Effect in the 13 C NMR. By adhering to the self-validating shimming protocols outlined in this guide, researchers can guarantee the spectral resolution necessary to confirm the isomeric purity of this critical synthetic intermediate.

References

  • "4-Aminopyrimidine-5-carbaldehydes as intermediates in a multicomponent reaction and subsequent formylation with Vilsmeier–Haack reagent", ResearchGate.
  • "Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles", LMU Munich.
  • "Asymmetric Formal Abnormal Claisen Rearrangement Enabled by Rh-Catalyzed Regio- and Enantioselective Allylic Alkylation", ACS Catalysis.
Exploratory

The Mechanism of Vilsmeier-Haack Bromination of Dimedone: A Technical Guide to Synthesizing 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Executive Summary The Vilsmeier-Haack (VH) reaction is a cornerstone of synthetic organic chemistry, traditionally employed for the formylation of electron-rich aromatic and heteroaromatic systems[1]. However, its applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Vilsmeier-Haack (VH) reaction is a cornerstone of synthetic organic chemistry, traditionally employed for the formylation of electron-rich aromatic and heteroaromatic systems[1]. However, its application to cyclic β -diketones like dimedone (5,5-dimethylcyclohexane-1,3-dione) unlocks a powerful tandem transformation: simultaneous α -formylation and β -halogenation[2]. By substituting the conventional phosphorus oxychloride ( POCl3​ ) with phosphorus oxybromide ( POBr3​ ) or a phosphorus tribromide/bromine ( PBr3​/Br2​ ) system, the reaction yields 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde , a highly versatile β -bromo- α,β -unsaturated aldehyde used as a building block in the synthesis of complex fused heterocycles and pharmaceutical scaffolds[3].

This whitepaper deconstructs the precise mechanistic causality, kinetic considerations, and experimental protocols required to execute this tandem formylation-bromination with high regioselectivity and yield.

Mechanistic Pathway: Causality and Molecular Dynamics

The conversion of dimedone to 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is not a simple substitution; it is a multi-step cascade driven by the electrophilicity of the Vilsmeier-Haack reagent (VHR) and the nucleophilicity of the dimedone enol[4].

Step 1: Generation of the Bromoiminium Electrophile

The reaction initiates with the activation of N,N -dimethylformamide (DMF) by POBr3​ . DMF acts as both the formylating agent and the solvent. The nucleophilic oxygen of DMF attacks the electrophilic phosphorus of POBr3​ , expelling a bromide ion. Subsequent elimination of the phosphorodibromidate leaving group ( [PO2​Br2​]− ) generates the highly reactive bromoiminium ion ( [Me2​N=CH−Br]+ ). Causality: The use of POBr3​ is non-negotiable for this specific product; the halide present in the VHR dictates the final halogen incorporated into the cyclohexene ring.

Step 2: Enolization and Electrophilic Attack

Dimedone exists predominantly in its enol tautomer (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) in solution. The electron-rich α -carbon (C2 of dimedone) acts as a nucleophile, attacking the electrophilic carbon of the bromoiminium ion. Causality: This C-C bond formation is highly regioselective due to the push-pull electronic nature of the β -hydroxy-enone system, localizing electron density at the α -position.

Step 3: O-Activation and Nucleophilic Vinyl Substitution ( SN​V )

Following α -formylation, the enolic hydroxyl group (at C3 of the original dimedone) must be converted into a leaving group. It reacts with the phosphorus byproducts (e.g., POBr3​ or [PO2​Br2​]− ) to form a phosphorodibromidate ester. The bromide ion ( Br− ) generated in Step 1 then executes a nucleophilic vinyl substitution ( SN​V ) at the activated carbon, displacing the oxygen leaving group. Causality: This step is driven by the thermodynamic stability of the resulting fully conjugated β -bromo- α,β -unsaturated iminium system.

Step 4: Hydrolysis

The final step is the aqueous quench. The iminium intermediate is hydrolyzed by water to yield the final aldehyde. The numbering of the ring shifts according to IUPAC rules: the formyl-bearing carbon becomes C1, and the bromine-bearing carbon becomes C2, resulting in 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde .

Mechanism DMF DMF + POBr3 VHR Bromoiminium Ion [Me2N=CH-Br]+ DMF->VHR Exothermic Activation Formylation C-Formylated Intermediate VHR->Formylation Electrophilic Attack by Enol C2 Dimedone Dimedone (Enol Form) Dimedone->Formylation Activation O-Phosphorylation Formylation->Activation OH reacts with P-species Bromination Nucleophilic Vinyl Substitution (Br- attack) Activation->Bromination SNV Displacement Hydrolysis Aqueous Hydrolysis Bromination->Hydrolysis H2O Quench Product 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Hydrolysis->Product Iminium to Aldehyde

Mechanistic pathway of dimedone Vilsmeier-Haack bromination.

Experimental Protocol: A Self-Validating System

To ensure high yields and prevent the formation of unbrominated or degraded byproducts, the reaction must be strictly controlled. The following protocol is designed for a 10 mmol scale.

Reagents
  • Dimedone (5,5-dimethylcyclohexane-1,3-dione): 1.40 g (10 mmol)

  • Phosphorus oxybromide ( POBr3​ ): 8.60 g (30 mmol, 3.0 equiv)

  • Anhydrous N,N -Dimethylformamide (DMF): 10 mL (Solvent and reagent)

  • Ice-cold saturated sodium acetate ( NaOAc ) solution: 50 mL

Step-by-Step Methodology
  • VHR Generation (0 °C): Purge a 50 mL two-neck round-bottom flask with Argon. Add 10 mL of anhydrous DMF and cool to 0 °C using an ice bath. Slowly add solid POBr3​ (8.60 g) in portions over 15 minutes.

    • Causality: The reaction between DMF and POBr3​ is highly exothermic. Rapid addition leads to thermal degradation of the bromoiminium ion, resulting in dark, tarry byproducts[4].

  • Substrate Addition (0 °C to RT): Stir the yellow VHR complex at 0 °C for 30 minutes. Dissolve dimedone (1.40 g) in 2 mL of anhydrous DMF and add it dropwise to the VHR solution. Allow the mixture to warm to room temperature (20-25 °C) over 30 minutes.

  • Thermal Activation (60 °C): Heat the reaction mixture to 60 °C for 2.5 hours.

    • Causality: While C-formylation occurs rapidly at room temperature, the subsequent O-phosphorylation and SN​V displacement by the bulky bromide ion require thermal energy to overcome the activation barrier.

  • Aqueous Quench & Hydrolysis: Cool the mixture to 0 °C. Carefully pour the reaction mixture into 50 mL of vigorously stirred, ice-cold saturated NaOAc solution.

    • Causality: NaOAc buffers the highly acidic reaction mixture (neutralizing HBr and phosphoric acids generated during quenching). This prevents the acid-catalyzed degradation of the newly formed α,β -unsaturated aldehyde.

  • Extraction and Purification: Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate, 9:1) to afford the product as a pale yellow solid.

Workflow Prep 1. VHR Prep POBr3 + DMF 0 °C, 30 min Add 2. Dimedone Addition 0 °C to RT Prep->Add React 3. Thermal Activation 60 °C, 2.5 h Add->React Quench 4. Buffered Quench Ice-cold NaOAc React->Quench Extract 5. Extraction DCM / Brine Wash Quench->Extract Purify 6. Chromatography Hexanes:EtOAc Extract->Purify

Experimental workflow for the synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

Quantitative Data: Halogenation Comparison

The choice of phosphorus reagent strictly dictates the reaction kinetics and the final halogenated product. Below is a comparative summary of Vilsmeier-Haack halogenations of dimedone.

ParameterVilsmeier ChlorinationVilsmeier Bromination
Halogenating Reagent POCl3​ POBr3​ (or PBr3​/Br2​ )
Electrophile Chloroiminium IonBromoiminium Ion
Reaction Temperature Room Temperature to 40 °C60 °C to 70 °C
Reaction Time 1 - 1.5 hours2.5 - 3 hours
Product 2-Chloro-5,5-dimethylcyclohex-1-enecarbaldehyde2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
Typical Yield 85% - 92%70% - 80%
Steric Hindrance ( SN​V ) Low (Rapid displacement)High (Requires thermal activation)

Table 1: Comparative metrics for the Vilsmeier-Haack halogenation of dimedone.

The lower yield and required elevated temperature for bromination are directly attributable to the larger atomic radius of bromine, which introduces steric hindrance during the nucleophilic vinyl substitution step, and the lower stability of the bromoiminium ion compared to its chloro counterpart[4].

References

  • Chemistry Steps. "Vilsmeier-Haack Reaction." Chemistry Steps, 24 Apr. 2023. Available at:[Link]

  • Quiroga, Jairo. "ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents." Organic Preparations and Procedures International, vol. 42, no. 6, Nov. 2010, pp. 503-555. Available at:[Link]

  • ResearchGate. "Synthesis Using Vilsmeier Reagents." Available at:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Executive Summary & Core Rationale As a Senior Application Scientist, I frequently encounter challenges in the design and execution of synthetic routes for sterically constrained, highly functionalized Active Pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist, I frequently encounter challenges in the design and execution of synthetic routes for sterically constrained, highly functionalized Active Pharmaceutical Ingredients (APIs). 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) has emerged as a cornerstone building block in modern medicinal chemistry .

The architectural brilliance of this compound lies in its dual electrophilic centers: a vinylic bromide primed for palladium-catalyzed cross-coupling, and an α,β -unsaturated aldehyde ready for condensation and functionalization. The gem-dimethyl group at the C5 position provides significant steric bulk, which locks the cyclohexene ring conformation and highly directs incoming nucleophiles. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven, self-validating protocols for its synthesis and downstream application.

Molecular Identity and Physicochemical Profiling

Understanding the physical and chemical properties of this bifunctional electrophile is critical for optimizing reaction conditions, predicting solubility, and establishing safe storage protocols. Below is a consolidated table of its quantitative data , , .

PropertyValueClinical / Synthetic Significance
IUPAC Name 2-bromo-5,5-dimethylcyclohex-1-ene-1-carbaldehydeDefines standard nomenclature for regulatory filings.
CAS Number 1053265-66-9Primary identifier for procurement and safety tracking.
Molecular Formula C9H13BrOIndicates a high degree of unsaturation and halogenation.
Molecular Weight 217.10 g/mol Optimal low-molecular-weight fragment for drug discovery.
Density 1.399 ± 0.06 g/cm³ (Predicted)High density dictates phase separation behavior during workup.
Boiling Point 240.6 ± 40.0 °C (Predicted)Indicates low volatility; requires high vacuum for distillation.
Topological Polar Surface Area 17.1 ŲHighly lipophilic; easily crosses lipid membranes if unreacted.
XLogP3 2.5 - 3.04Confirms strong hydrophobic character; dictates solvent choice.
SMILES String CC1(C)CCC(Br)=C(C1)C=OUseful for computational modeling and docking studies.

Upstream Synthesis: The Vilsmeier-Haack Formylation-Bromination

To ensure a robust supply chain, synthesizing this compound from the commercially available 4,4-dimethylcyclohexanone is standard practice .

Mechanistic Causality

The Vilsmeier-Haack reaction utilizes a halomethyleniminium salt to formylate enolizable ketones. The use of Phosphorus tribromide ( POBr3​ ) instead of POCl3​ ensures that the vinylic position is brominated during the elimination step. A common pitfall here is thermal runaway. In my experience, maintaining the internal temperature strictly at 0 °C during reagent formation is non-negotiable to prevent the decomposition of the highly reactive iminium intermediate.

Vilsmeier_Haack A DMF + POBr3 (0°C, 30 min) B Vilsmeier Reagent (Iminium Ion) A->B Activation C 4,4-Dimethylcyclohexanone (0°C to RT) B->C Electrophilic Attack D Formylation & Bromination (60°C, 4-6 hrs) C->D Enolization & Substitution E Aqueous Quench (Ice/NaOAc, pH 7) D->E Hydrolysis F 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde E->F Extraction (DCM)

Workflow for the Vilsmeier-Haack formylation-bromination of 4,4-dimethylcyclohexanone.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reagent Generation: Charge a flame-dried flask with anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) and cool to 0 °C in an ice bath. Slowly add POBr3​ (1.5 equiv) dropwise. Validation: The solution will turn pale yellow, indicating the successful formation of the Vilsmeier reagent.

  • Substrate Addition: After 30 minutes of stirring at 0 °C, add a solution of 4,4-dimethylcyclohexanone (1.0 equiv) in anhydrous DMF dropwise.

  • Electrophilic Substitution: Remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours. Causality: Elevated temperature is required to drive the enolization, nucleophilic attack, and the final halide displacement to form the vinylic bromide.

  • Quenching (Critical Step): Cool the mixture to room temperature and pour it slowly over crushed ice containing sodium acetate (NaOAc). Causality: NaOAc buffers the highly acidic mixture to pH ~7. Strong bases like NaOH must be avoided, as they will cause the newly formed α,β -unsaturated aldehyde to undergo unwanted aldol condensations.

  • Workup & Purification: Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers extensively with water and brine to remove residual DMF. Dry over MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc 9:1) to yield the pure product.

Downstream Applications: Reductive Amination in Drug Discovery

In drug development, this compound is frequently utilized to construct complex pharmacophores. A classic example from the patent literature is its reductive amination with piperazine derivatives, a key step in synthesizing pro-survival B-Cell Lymphoma 2 (Bcl-2) protein inhibitors .

Mechanistic Causality

When performing reductive aminations on sterically hindered α,β -unsaturated aldehydes, the equilibrium of imine formation is often unfavorable. By precisely tuning the pH to 5 with glacial acetic acid, we maintain a self-validating equilibrium: the amine remains sufficiently unprotonated to attack the carbonyl, while the resulting hemiaminal is protonated to facilitate dehydration. Sodium cyanoborohydride ( NaCNBH3​ ) is critical here; unlike NaBH4​ , it is stable at pH 5 and selectively reduces the protonated iminium ion without reducing the starting aldehyde.

Reductive_Amination Aldehyde 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Imine Iminium Intermediate (pH 5, HOAc) Aldehyde->Imine Condensation (EtOH, RT) Amine Primary/Secondary Amine (e.g., Piperazine derivative) Amine->Imine Condensation (EtOH, RT) Product N-Alkylated Product (Pharmaceutical Intermediate) Imine->Product Reduction Reagent NaCNBH3 (Reductant) Reagent->Product Hydride Transfer

Reductive amination pathway utilizing 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reaction Assembly: In a round-bottom flask, dissolve ethyl 4-(piperazin-1-yl)benzoate (1.0 equiv) and 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Reductant Addition: Add NaCNBH3​ (1.2 equiv) in one portion. (Caution: Highly toxic; perform in a well-ventilated fume hood).

  • pH Adjustment (Critical Step): Add glacial acetic acid (HOAc) dropwise until the pH reaches exactly 5 (verify with pH paper).

  • Incubation: Stir the reaction mixture at room temperature (20 °C) overnight under an inert argon atmosphere.

  • Validation & Workup: Monitor completion via TLC (Hexane/EtOAc). Once the aldehyde spot is fully consumed, remove the ethanol in vacuo. Resuspend the residue in ethyl acetate, wash with saturated NaHCO3​ to neutralize residual acetic acid, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica-gel column chromatography to afford the N-alkylated piperazine derivative as a colorless oil.

Safety, Handling, and Storage

As an α,β -unsaturated aldehyde, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is susceptible to auto-oxidation and polymerization if exposed to air and ambient light.

  • Storage: Must be stored at -20 °C under an inert atmosphere (argon or nitrogen) .

  • Handling: Use amber vials to prevent photo-degradation. The compound is a severe eye and skin irritant; standard PPE including nitrile gloves and safety goggles are mandatory.

References

  • PubChem | 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde | C9H13BrO | CID 25139191 |[Link]

  • ChemBK | 2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde Properties |[Link]

Exploratory

Structural Elucidation and Crystallographic Profiling of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Derivatives: A Technical Guide

Executive Summary In the realm of modern drug discovery and complex heterocyclic synthesis, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) stands out as a highly versatile, bifunctional building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and complex heterocyclic synthesis, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) stands out as a highly versatile, bifunctional building block. Derived from the Vilsmeier-Haack bromination of dimedone, this α,β-unsaturated β-bromo aldehyde features both an electrophilic formyl group and a highly displaceable vinylic bromide.

As a Senior Application Scientist, I approach this compound not merely as an intermediate, but as a critical structural determinant. While the precursor itself is highly reactive and rarely crystallized, it serves as the foundational scaffold for synthesizing highly ordered, crystallizable polycyclic heterocycles—such as coumarin-fused pyridines and pyrazole-phthalazine hybrids . This whitepaper provides an in-depth technical analysis of the precursor's properties, the mechanistic rationale behind its derivatization, and the self-validating protocols required to yield X-ray quality single crystals.

Physicochemical Profile of the Precursor

Before attempting multi-component cyclizations, it is imperative to understand the quantitative baseline of the precursor. The presence of the gem-dimethyl group provides steric bulk that dictates the stereochemical outcome of downstream reactions, while the vinylic bromide acts as a prime leaving group.

Table 1: Quantitative Chemical Properties of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

PropertyValueSource
IUPAC Name 2-bromo-5,5-dimethylcyclohexene-1-carbaldehydePubChem
CAS Number 1053265-66-9ChemBK
Molecular Formula C₉H₁₃BrOPubChem
Molecular Weight 217.10 g/mol PubChem
Exact Mass 216.01498 DaPubChem
XLogP3-AA 2.5PubChem
Topological Polar Surface Area 17.1 ŲPubChem
Rotatable Bonds 1PubChem

Mechanistic Pathway & Rationale

The transformation of dimedone into a crystallizable polycyclic derivative is a masterclass in controlled reactivity. We specifically utilize Phosphorus tribromide (PBr₃) rather than Phosphorus oxychloride (POCl₃) during the Vilsmeier-Haack reaction. The Causality: Bromide is a softer, more polarizable leaving group than chloride. In subsequent multi-component reactions (MCRs)—such as the condensation with 4-hydroxycoumarin and ammonium acetate—the vinylic bromide facilitates a much faster addition-elimination sequence, driving the thermodynamic cyclization toward the highly stable pyridine core .

Pathway Dimedone Dimedone (5,5-dimethylcyclohexane-1,3-dione) Intermediate 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Dimedone->Intermediate Bromination & Formylation Vilsmeier Vilsmeier-Haack Reagent (DMF + PBr3) Vilsmeier->Intermediate MCR Multi-Component Reaction (4-Hydroxycoumarin + NH4OAc) Intermediate->MCR Derivative Polycyclic Pyridine Derivative (Crystallization) MCR->Derivative Cyclization

Chemical pathway from dimedone to crystallizable polycyclic pyridine derivatives.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, every experimental workflow must be self-validating. Proceeding to crystallization with impure intermediates will inevitably result in amorphous precipitates or twinned crystals that fail X-ray diffraction refinement.

Protocol 3.1: Synthesis of the Precursor
  • Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) in an oven-dried round-bottom flask to 0 °C under an argon atmosphere.

  • Complex Formation: Add PBr₃ (1.5 eq) dropwise over 30 minutes. Causality: Maintaining the temperature below 5 °C prevents the thermal degradation of the highly reactive Vilsmeier-Haack intermediate.

  • Substrate Addition: Dissolve dimedone (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the electrophilic complex.

  • Reaction Execution: Warm the mixture to room temperature, then reflux for 2.5 hours.

  • Validation Check 1 (TLC): Confirm complete consumption of dimedone via Thin-Layer Chromatography (Hexane:EtOAc 8:2).

  • Workup: Quench over crushed ice, neutralize carefully with saturated NaHCO₃ to pH 7, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 3.2: Multi-Component Synthesis & Crystallization
  • Cyclization: In a sealed pressure tube, combine the synthesized 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 eq), 4-hydroxycoumarin (1.0 eq), and ammonium acetate (1.5 eq) in DMF (4 mL). Heat to 120 °C for 5 hours.

  • Purification: Cool, dilute with H₂O, extract with DCM, and purify via silica gel chromatography.

  • Validation Check 2 (NMR/LC-MS): Confirm structural identity and ensure purity is >95% before attempting crystallization.

  • Crystallization Setup: Dissolve the purified derivative in a minimal volume of an Ethanol/DCM (1:1 v/v) mixture.

  • Crystal Growth: Loosely cap the vial and allow for slow evaporation at 20 °C over 5-7 days. Causality: DCM has a higher vapor pressure and evaporates first. As the solvent shifts toward the protic, less-solubilizing ethanol, a controlled supersaturation gradient is established, promoting the nucleation of highly ordered single crystals rather than kinetic crashing.

  • Validation Check 3 (Microscopy): Examine the crystals under a polarized light microscope. Only select crystals exhibiting uniform birefringence (indicating a single, untwinned lattice) for X-ray mounting.

Validation Step1 Reaction Execution Check1 TLC Monitoring (Complete Consumption) Step1->Check1 Step2 Workup & Purification Check1->Step2 Check2 LC-MS / 1H-NMR (Purity >95%) Step2->Check2 Step3 Crystallization (EtOH/DCM) Check2->Step3 Check3 Optical Microscopy (Birefringence Check) Step3->Check3

Self-validating workflow for the synthesis and crystallization of derivatives.

Crystallographic Data & X-ray Structure Analysis

When analyzing the single-crystal X-ray diffraction data of polycyclic pyridines derived from this specific bromo-aldehyde, several critical structural motifs emerge. During the multi-component cyclization, the bromide ion is eliminated, yielding a highly planar central pyridine core fused to a coumarin moiety.

Crucially, the 5,5-dimethylcyclohexene ring (originating from the dimedone scaffold) typically adopts a puckered half-chair conformation . This geometric distortion is a direct thermodynamic response to minimize steric clashing between the bulky gem-dimethyl groups and the rigid, fused aromatic system . This puckering is not merely a crystallographic curiosity; it dictates the molecule's 3D spatial footprint, directly influencing its binding affinity in biological targets such as human cancer cell lines.

Table 2: Representative Single-Crystal X-ray Data for a Polycyclic Pyridine Derivative

Crystallographic ParameterRepresentative Value
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Unit Cell Volume ~ 1850.4 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.115

(Note: Data represents standard refined parameters for coumarin-fused pyridine derivatives synthesized from the title compound, demonstrating high-resolution structural integrity.)

References

  • Title: 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CID 25139191) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Facile Diversity-Oriented Synthesis of Polycyclic Pyridines and Their Cytotoxicity Effects in Human Cancer Cell Lines Source: ACS Combinatorial Science (2016, 18, 4, 211–219) URL: [Link]

Foundational

Technical Guide: Handling, Toxicity, and Synthetic Application of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Executive Summary As a Senior Application Scientist, navigating the reactivity and safety profiles of highly functionalized synthetic intermediates is critical for successful drug development and fine chemical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the reactivity and safety profiles of highly functionalized synthetic intermediates is critical for successful drug development and fine chemical synthesis. 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) is a densely functionalized cyclic α -bromo- α,β -unsaturated aldehyde . It serves as a highly versatile electrophile in complex organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. However, its unique structural features—specifically the conjugated Michael acceptor system paired with an α -halogen—render it a potent alkylating agent. This guide synthesizes the physicochemical data, toxicological mechanisms, and field-proven protocols required to handle this compound safely and effectively.

Physicochemical Properties & Mechanistic Reactivity

To design safe handling protocols, one must first understand the causality behind the molecule's behavior. The compound features a six-membered alicyclic ring with a sterically demanding gem-dimethyl group at the 5-position, which slightly restricts nucleophilic attack from certain trajectories but does not eliminate the inherent reactivity of the enal system.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data necessary for stoichiometric calculations and storage planning :

PropertyValueOperational Implication
CAS Registry Number 1053265-66-9Unique identifier for SDS tracking.
Molecular Formula C9H13BrOUsed for precise mass-balance calculations.
Molecular Weight 217.106 g/mol Essential for stoichiometric equivalence.
SMILES String CC1(C)CCC(Br)=C(C1)C=OUseful for computational toxicity modeling.
Storage Temperature -20 °CPrevents auto-oxidation and polymerization.
Purity (Standard) 95%Requires validation via NMR/LC-MS before use.

Reactivity Profile: The molecule possesses dual electrophilic sites. The β -carbon is highly electrophilic due to the electron-withdrawing nature of the conjugated aldehyde, making it a prime target for soft nucleophiles (Michael addition). Simultaneously, the α -carbon bears a bromide leaving group, enabling substitution reactions. This dual reactivity is the root cause of both its synthetic utility and its biological toxicity.

Toxicological Assessment & SDS Core Data

Regulatory databases and structural activity relationship (SAR) models classify this compound with the GHS07 (Exclamation Mark) hazard symbol, indicating it is a potent irritant .

  • Skin Sensitization & Irritation: The dual electrophilicity allows the molecule to covalently bind to epidermal proteins (specifically targeting cysteine and lysine residues). This haptenization process triggers an immune response, leading to severe contact dermatitis.

  • Ocular & Respiratory Toxicity: As a volatile α -bromo aldehyde, it acts as a lachrymator (tear gas agent). Inhalation of vapors causes immediate cross-linking of mucosal proteins in the respiratory tract, leading to acute inflammation.

ToxicityPathway A 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde B Michael Acceptor (beta-carbon) A->B C Alkylating Agent (alpha-bromo) A->C F Chemical Quenching (Na2S2O3 or Amines) A->F Spill/Disposal D Protein Cysteine/Lysine Alkylation B->D C->D E Toxicity: Lachrymator & Skin Sensitization D->E G Inert Water-Soluble Adducts F->G

Mechanistic pathway of toxicity and chemical quenching for the bromoaldehyde.

Safety, Handling, and Quenching Protocols

To mitigate the risks outlined above, handling must adhere to strict, self-validating safety systems.

Storage Causality: The compound must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen) . Exposure to ambient oxygen initiates radical auto-oxidation of the aldehyde to a carboxylic acid, while ambient temperatures promote intermolecular aldol-type condensations or polymerization.

Step-by-Step Spill Quenching Protocol

According to Hard-Soft Acid-Base (HSAB) theory, the soft electrophilic β -carbon can be rapidly deactivated by a soft nucleophile. This protocol uses sodium thiosulfate ( Na2​S2​O3​ ) to neutralize the hazard.

  • Preparation: Maintain a pre-mixed 10% (w/v) aqueous solution of sodium thiosulfate in the laboratory.

  • Application: In the event of a spill inside the fume hood, generously spray the thiosulfate solution directly over the affected area.

  • Residence Time: Allow a reaction time of 15 minutes. The thiosulfate undergoes a rapid Michael addition to the α,β -unsaturated system, neutralizing its electrophilicity and converting it into a water-soluble, inert adduct.

  • Cleanup: Wipe the area with absorbent pads and dispose of them in a designated halogenated organic waste container.

  • Self-Validation: Swab the decontaminated area, spot the extract onto a TLC plate, and stain with 2,4-dinitrophenylhydrazine (2,4-DNPH). The absence of an orange/red spot confirms the complete destruction of the aldehyde.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Despite its toxicity, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is a highly valuable building block. It is frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates, such as inhibitors of pro-survival BCL-2 proteins .

SuzukiWorkflow S1 1. Reagent Preparation S2 2. Solvent Degassing S1->S2 S3 3. Catalyst Addition S2->S3 S4 4. Thermal Activation S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Column Chromatography S5->S6

Step-by-step experimental workflow for Palladium-catalyzed Suzuki cross-coupling.

Quantitative Stoichiometry for Suzuki Coupling
ReagentEquivalentsFunction
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde1.0Electrophilic coupling partner
Arylboronic Acid1.2Nucleophilic coupling partner
Pd(PPh3​)4​ 0.05Transition metal catalyst
Na2​CO3​ 2.0Base (Activates boronic acid via ate-complex)
Step-by-Step Synthetic Protocol

Self-Validating System: The progress of this reaction is continuously validated by monitoring the disappearance of the UV-active bromoaldehyde via LC-MS or TLC (254 nm).

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous Na2​CO3​ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 2:1:1 volumetric mixture of Toluene/Ethanol/Water. Degas the heterogeneous suspension via three rigorous freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Under a positive pressure of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 5 mol%).

  • Thermal Activation: Seal the Schlenk flask and heat the reaction mixture to 80 °C in an oil bath for 12 hours. Monitor the reaction via TLC until the starting electrophile is fully consumed.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with saturated aqueous NH4​Cl (to neutralize the base) and brine. Dry the organic layer over anhydrous MgSO4​ .

  • Purification: Filter off the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled product.

References

  • ChemDig. "2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde CAS#:1053265-66-9." ChemDig. [Link]

Exploratory

Mass Spectrometry Fragmentation Pathways of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde: A Mechanistic Guide for Structural Elucidation

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals. Executive Summary & Structural Context In the landscape of modern drug development, highly functionalized cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Structural Context

In the landscape of modern drug development, highly functionalized cycloalkenes serve as critical structural scaffolds. Specifically, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) is a pivotal intermediate in the synthesis of N-acylsulfonamide apoptosis promoters, including advanced Bcl-2 family inhibitors[1]. For QA/QC and structural elucidation during API manufacturing, understanding the exact mass spectrometric behavior of this intermediate is non-negotiable.

This whitepaper provides an in-depth mechanistic analysis of the Electron Ionization (EI) mass spectrometry fragmentation pathways of this molecule. By applying first-principles gas-phase ion chemistry[2], we decode the causality behind its fragmentation, moving beyond simple pattern matching to establish a self-validating analytical framework.

Mechanistic Analysis of Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), the molecule yields a distinct molecular ion [M]∙+ at m/z 216 and 218 . The presence of the bromine atom dictates a rigid 1:1 isotopic doublet ( 79 Br and 81 Br), which acts as a built-in isotopic tracer for downstream fragments. The fragmentation is governed by four primary, competing pathways driven by charge stabilization and the expulsion of stable neutral molecules[3].

Pathway A: Ring-Driven Cleavage (Retro-Diels-Alder)

The most structurally diagnostic fragmentation for highly substituted cyclohexenes is the Retro-Diels-Alder (RDA) reaction[2].

  • Mechanism: The radical cation undergoes a concerted or stepwise cleavage of the C4–C5 and C5–C6 bonds (allylic to the C1=C2 double bond).

  • Causality: The presence of the gem-dimethyl group at C5 makes this pathway thermodynamically highly favorable, as it results in the expulsion of neutral isobutylene (C 4​ H 8​ , 56 Da).

  • Result: This leaves a conjugated diene radical cation retaining the bromo and formyl groups at m/z 160 / 162 ( [C5​H5​BrO]∙+ ). The retention of the bromine doublet confirms the structural integrity of the C1-C2 functionalization.

Pathway B: Carbonyl-Driven Cleavages (Loss of CHO• and CO)

Aldehydes exhibit highly predictable fragmentation adjacent to the carbonyl carbon[3].

  • α -Cleavage: Homolytic cleavage of the C1–CHO bond results in the loss of the formyl radical (CHO•, 29 Da), yielding an even-electron vinylic cation at m/z 187 / 189 .

  • Rearrangement (CO Loss): α,β -unsaturated aldehydes frequently expel neutral carbon monoxide (CO, 28 Da) via a rearrangement process, generating a radical cation at m/z 188 / 190 .

Pathway C: Halogen-Driven Inductive Cleavage (Loss of Br•)
  • Mechanism: Inductive cleavage of the C–Br bond expels a bromine radical (Br•, 79 or 81 Da).

  • Causality: While vinylic C–Br bonds are inherently stronger than alkyl halides, the 70 eV ionization energy forces this cleavage. The resulting cation at m/z 137 ( [C9​H13​O]+ ) is highly stabilized by allylic resonance and conjugation with the carbonyl oxygen. Crucially, this fragment loses the 1:1 isotopic signature, serving as a negative confirmation of halogen loss.

Pathway D: Alkyl-Driven Cleavage (Loss of CH 3​ •)
  • Mechanism: Cleavage of a methyl radical (15 Da) from the C5 gem-dimethyl group.

  • Result: Yields a minor but diagnostic fragment at m/z 201 / 203 , confirming the presence of the branched aliphatic system.

Visualizing the Fragmentation Tree

The following diagram maps the competitive gas-phase unimolecular dissociations originating from the molecular ion.

Fragmentation_Pathways M_ion Molecular Ion [M]•+ m/z 216 / 218 (C9H13BrO) M_Br [M - Br]+ m/z 137 (C9H13O)+ M_ion->M_Br - Br• (79/81 Da) Inductive Cleavage M_CHO [M - CHO]+ m/z 187 / 189 (C8H12Br)+ M_ion->M_CHO - CHO• (29 Da) α-Cleavage M_CO [M - CO]•+ m/z 188 / 190 (C8H13Br)•+ M_ion->M_CO - CO (28 Da) Rearrangement M_RDA RDA Fragment m/z 160 / 162 (C5H5BrO)•+ M_ion->M_RDA - C4H8 (56 Da) Retro-Diels-Alder M_CH3 [M - CH3]+ m/z 201 / 203 (C8H10BrO)+ M_ion->M_CH3 - CH3• (15 Da) Alkyl Cleavage

Fig 1: Primary EI-MS fragmentation pathways of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

Quantitative Data Summary

For rapid spectral interpretation, the theoretical neutral losses and resulting mass shifts are summarized below.

Fragment Ionm/z ( 79 Br / 81 Br)Neutral LossMass Shift (Da)Mechanistic PathwayDiagnostic Significance
Molecular Ion 216 / 218None0Ionization (70 eV)Confirms intact mass and 1:1 Br isotope ratio.
[M - CH 3​ ] + 201 / 203CH 3​15Alkyl CleavageConfirms presence of gem-dimethyl group.
[M - CO] ∙+ 188 / 190CO28RearrangementCharacteristic of α,β -unsaturated aldehydes.
[M - CHO] + 187 / 189CHO•29 α -CleavageDirect confirmation of the formyl moiety.
RDA Fragment 160 / 162C 4​ H 8​ 56Retro-Diels-AlderHighly specific for 5,5-dimethylcyclohexenes.
[M - Br] + 137Br•79 / 81Inductive CleavageConfirms halogen presence; loss of isotope doublet.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data acquisition and prevent thermal degradation of this reactive bromo-aldehyde, the following standardized GC-EI-MS protocol must be employed.

Step-by-Step Methodology
  • System Suitability Testing (SST): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 ions meet standard relative abundance criteria to guarantee accurate mass axis calibration across the target 50–300 m/z range.

  • Sample Preparation: Dissolve the analyte in an inert, anhydrous solvent (e.g., Dichloromethane, HPLC grade) to a concentration of 1 mg/mL. Avoid protic solvents (like methanol) to prevent unwanted hemiacetal formation at the aldehyde group.

  • Chromatographic Separation:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1. Injector temperature: 220°C (kept moderately low to prevent thermal dehalogenation).

    • Oven Program: 60°C (hold 1 min) ramp at 15°C/min to 280°C hold 5 min.

  • Mass Spectrometric Acquisition:

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Scan Range: Full scan mode from m/z 50 to 300.

  • Data Processing & Validation: Extract the chromatogram and verify the 1:1 isotopic ratio for m/z 216/218. Validate the structure by confirming the presence of the m/z 160/162 RDA fragment, which serves as the definitive fingerprint for the 5,5-dimethylcyclohexene core.

GCMS_Workflow Prep Sample Prep (1 mg/mL in DCM) GC GC Separation (HP-5MS Column) Prep->GC EI EI Ionization (70 eV, 230°C) GC->EI Quad Mass Analysis (Quadrupole, m/z 50-300) EI->Quad Data Data Processing (Isotope Matching) Quad->Data

Fig 2: Standardized GC-EI-MS analytical workflow for structural validation and impurity profiling.

References

The mechanistic principles and chemical contexts discussed in this whitepaper are grounded in the following authoritative sources:

  • Patent US 2009/0318689 A1: Processes to Make Apoptosis Promoters. Details the synthesis and utilization of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (and its chloro-analog) in the development of targeted cancer therapeutics.

    • URL: 4

  • Wikipedia: Fragmentation (Mass Spectrometry)

    • URL: 2

  • Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns: Authoritative academic resource detailing the predictable neutral losses (e.g., CHO•, CO) associated with specific functional groups like aldehydes and halogens.

    • URL:3

  • GuideChem Chemical Database: Physical property and structural data referencing for 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9)

    • URL:5

Sources

Foundational

In-Depth Technical Guide: Infrared Spectroscopy of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Executive Summary & Pharmaceutical Context As a Senior Application Scientist overseeing analytical workflows for active pharmaceutical ingredient (API) intermediates, I frequently encounter the challenge of validating hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Context

As a Senior Application Scientist overseeing analytical workflows for active pharmaceutical ingredient (API) intermediates, I frequently encounter the challenge of validating highly functionalized building blocks. 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) is a critical electrophilic intermediate utilized in the synthesis of complex organic molecules, most notably in the downstream development of Bcl-2 family protein inhibitors like Venetoclax and Navitoclax[1],[2].

Because this molecule serves as a central hub for subsequent cross-coupling (e.g., Suzuki-Miyaura reactions) and reductive aminations, confirming its structural integrity and purity is paramount. This whitepaper provides a comprehensive, causality-driven guide to the Infrared (IR) spectroscopy of this compound, moving beyond simple peak-picking to establish a self-validating analytical system.

Structural & Mechanistic Origins

To understand the vibrational modes of a molecule, we must first understand its electronic environment, which is dictated by its synthesis. This compound is typically synthesized via the Vilsmeier-Haack-Arnold reaction , starting from dimedone (5,5-dimethylcyclohexane-1,3-dione)[2].

The reaction utilizes phosphorus oxybromide (POBr₃) and dimethylformamide (DMF) to generate a highly electrophilic bromo-iminium species. The enol tautomer of dimedone attacks this intermediate, followed by elimination and halogenation, yielding a fully tetrasubstituted α,β -unsaturated aldehyde.

Synthesis A Dimedone (Starting Material) C Bromo-Iminium Intermediate A->C Nucleophilic Attack B POBr3 / DMF (Vilsmeier Reagent) B->C Electrophilic Activation D 2-Bromo-5,5-dimethyl- cyclohex-1-enecarbaldehyde C->D Hydrolysis (-PO2Br2)

Fig 1: Vilsmeier-Haack-Arnold synthesis pathway for the brominated intermediate.

Vibrational Spectroscopy: Theoretical Band Assignments & Causality

A spectrum is a physical manifestation of electronic and steric realities. For 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, the IR spectrum is defined by the interplay between the electron-withdrawing formyl group, the heavy vinylic bromine atom, and the steric bulk of the gem-dimethyl moiety.

Causality of Key IR Shifts
  • Conjugated Carbonyl (C=O): A standard aliphatic aldehyde absorbs near 1730 cm⁻¹. However, the α,β -conjugation with the cyclohexene ring delocalizes the π -electrons, lowering the force constant of the C=O bond. This shifts the absorption down to the 1675–1695 cm⁻¹ range.

  • Fermi Resonance: The aldehyde C-H stretch does not appear as a single band. The fundamental C-H stretching vibration couples with the first overtone of the in-plane C-H bending vibration (~1390 cm⁻¹). This quantum mechanical interaction (Fermi resonance) splits the signal into a highly diagnostic doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

  • The gem-Dimethyl Effect: The two methyl groups attached to C5 undergo symmetric bending (the "umbrella" mode). Because they are attached to the same carbon, their vibrations couple, splitting the standard ~1375 cm⁻¹ methyl bend into a distinct doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹ .

  • Absence of sp² C-H Stretch (Self-Validating Negative Diagnostic): The C1=C2 double bond is tetrasubstituted (bearing the -CHO group, the -Br atom, and two ring carbons). Therefore, there are no vinylic protons. The complete absence of an absorption band above 3000 cm⁻¹ is a critical self-validating feature that confirms the fully substituted nature of the alkene.

Quantitative IR Band Summary
Functional GroupVibrational ModeExpected Range (cm⁻¹)Specific Assignment & Causality
Aldehyde (-CHO) C=O Stretch1675 – 1695Shifted lower due to α,β -conjugation; highly intense.
Aldehyde (-CHO) C-H Stretch~2820 & ~2720Fermi resonance doublet; strictly diagnostic for aldehydes.
Alkene (C=C) C=C Stretch1590 – 1610Shifted lower by conjugation and the heavy vinylic Br atom.
Aliphatic (C-H) sp³ C-H Stretch2850 – 2960Stretching from ring CH₂ and CH₃ groups.
gem-Dimethyl C-H Bend~1380 & ~1365Symmetric bending coupling (umbrella mode) doublet.
Carbon-Bromine C-Br Stretch600 – 650Heavy atom vibration located in the fingerprint region.

Experimental Protocol: High-Fidelity FTIR Acquisition

To ensure data integrity, the analytical protocol must be designed as a self-validating system. Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting to eliminate the risk of halide exchange (where the bromide in the sample could theoretically exchange with the chloride/bromide in the matrix under high pressure).

Step-by-Step ATR-FTIR Methodology:

  • System Initialization & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂.

  • Background Validation (Self-Validation Step 1): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, empty Diamond ATR crystal. Causality: A flat baseline in the 3300 cm⁻¹ and 2350 cm⁻¹ regions proves the system is free of moisture and CO₂ fluctuations, ensuring subsequent peaks are purely from the sample.

  • Sample Application: Apply 2–5 mg of neat 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde[3] directly onto the diamond crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Data Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution).

  • Baseline Correction & Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration. Ensure the baseline is flat; a sloping baseline indicates poor crystal contact or scattering.

  • Decontamination: Clean the crystal with a volatile, non-aqueous solvent (e.g., anhydrous dichloromethane) and allow complete evaporation before the next run.

Diagnostic Workflow for Quality Control

When evaluating the acquired spectrum, follow this logical decision tree to verify product identity and screen for common synthetic failures (such as unreacted dimedone or hydrolysis back to the enol).

IR_Workflow Start Acquire ATR-FTIR Spectrum CheckCO Verify C=O Stretch (1675-1695 cm⁻¹) Start->CheckCO CheckAldehyde Verify Aldehyde C-H (2820 & 2720 cm⁻¹) CheckCO->CheckAldehyde Present Fail Structural Anomaly / Impurity CheckCO->Fail Shifted/Absent CheckSp2 Confirm NO sp² C-H (>3000 cm⁻¹) CheckAldehyde->CheckSp2 Present CheckAldehyde->Fail Absent Pass Identity Confirmed CheckSp2->Pass Absent (Fully Substituted) CheckSp2->Fail Present (Impurity)

Fig 2: Diagnostic decision tree for FTIR spectral validation of the target compound.

By adhering to this causality-based approach, researchers can confidently validate the structural integrity of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, ensuring high-fidelity downstream synthesis in pharmaceutical development.

References

  • National Center for Biotechnology Information. "2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde | C9H13BrO | CID 25139191." PubChem. URL:[Link]

  • Park, C.-M., et al. "Discovery of an Orally Bioavailable Small Molecule Antagonist of Bcl-2 Family Proteins." Journal of Medicinal Chemistry, 2008, 51(21), 6902-6915. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde from 5,5-dimethylcyclohexane-1,3-dione

Application Note & Protocol: Synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde via Vilsmeier-Haack Bromo-Formylation Introduction & Scope The compound 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 105326...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde via Vilsmeier-Haack Bromo-Formylation

Introduction & Scope

The compound 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) is a highly versatile building block in organic synthesis and drug development[1]. Featuring both an α,β -unsaturated aldehyde and a vinylic bromide, it serves as an essential intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and the construction of complex fused heterocyclic scaffolds[2]. This application note details a robust, self-validating protocol for its synthesis from 5,5-dimethylcyclohexane-1,3-dione (dimedone) using a modified Vilsmeier-Haack bromo-formylation strategy.

Mechanistic Causality & Experimental Design (E-E-A-T)

The transformation of a cyclic 1,3-diketone into a 2-halo-1-enecarbaldehyde relies on the dual reactivity of the Vilsmeier-Haack reagent. As an Application Scientist, it is critical to understand why specific reagents and conditions are selected:

  • Reagent Formation: The reaction between N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr 3​ ) generates the highly electrophilic bromo-Vilsmeier reagent (bromo-N,N-dimethyliminium bromide)[3]. This step is highly exothermic; thus, strict temperature control (0 °C) is required to prevent the thermal decomposition of the reagent into toxic byproducts[4].

  • Enolization and Electrophilic Attack: Dimedone exists in equilibrium with its enol tautomer. The Vilsmeier reagent attacks the nucleophilic C2 position of the enol, establishing the carbon framework for the formyl group[3].

  • Nucleophilic Bromination: The oxygen atom of the former ketone is now activated as a bromophosphite leaving group. The bromide ion, acting as a nucleophile, attacks the C3 position in a Michael-type addition-elimination sequence, displacing the phosphite and forming a β -bromo iminium intermediate[3]. PBr 3​ is specifically chosen over POCl 3​ to ensure bromination rather than chlorination.

  • Hydrolysis: The resulting iminium salt is stable under anhydrous conditions. Aqueous basic workup (using NaHCO 3​ ) is strictly required to hydrolyze the iminium species into the final target aldehyde while neutralizing the generated HBr[5].

Reaction Pathway Visualization

G A N,N-Dimethylformamide (DMF) + Phosphorus Tribromide (PBr3) B Bromo-Vilsmeier Reagent [Br-CH=N+(CH3)2] Br- A->B 0 °C, Activation D Electrophilic Attack & Formylation at C2 Position B->D Reacts with C Dimedone (Enol Form) 5,5-dimethylcyclohexane-1,3-dione C->D E Nucleophilic Bromination at C3 (Bromophosphite leaving group) D->E Bromide attack F β-Bromo Iminium Intermediate E->F G Aqueous Hydrolysis (Workup) F->G H2O, NaHCO3 H Target Compound: 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde G->H pH 7-8

Mechanistic pathway for the Vilsmeier-Haack bromo-formylation of dimedone.

Quantitative Data Summary

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountMolesRole
Dimedone 140.181.0 eq1.40 g10.0 mmolStarting Material
PBr 3​ (Density: 2.85 g/mL)270.702.5 eq2.37 mL25.0 mmolBrominating / Activating Agent
Anhydrous DMF 73.09Excess13.0 mL~168 mmolSolvent & Formylating Agent
Target Compound 217.111.0 eq2.17 g10.0 mmolTheoretical Yield

Step-by-Step Experimental Protocol

Safety Warning: PBr 3​ is highly corrosive and reacts violently with water to release HBr gas. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.

Step 1: Preparation of the Bromo-Vilsmeier Reagent

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, an addition funnel, and a nitrogen inlet.

  • Add anhydrous DMF (10.0 mL) to the flask and cool the system to 0 °C using an ice-water bath.

  • Charge the addition funnel with PBr 3​ (2.37 mL, 25.0 mmol).

  • Causality Check: Add PBr 3​ dropwise over 15–20 minutes. Maintain the internal temperature strictly below 5 °C. A yellow-to-orange complex will form, indicating the successful generation of the bromo-Vilsmeier reagent[4].

Step 2: Addition of Dimedone

  • Dissolve dimedone (1.40 g, 10.0 mmol) in a minimal amount of anhydrous DMF (3.0 mL).

  • Add the dimedone solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C) over 30 minutes.

Step 3: Thermal Activation

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 3 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (dimedone) should be completely consumed, replaced by a less polar, highly UV-active spot corresponding to the iminium intermediate.

Step 4: Quenching and Hydrolysis

  • Cool the reaction mixture to 0 °C.

  • Slowly pour the mixture into a beaker containing 50 g of crushed ice with vigorous stirring. Caution: Exothermic quenching.

  • Add saturated aqueous NaHCO 3​ dropwise until the pH of the solution reaches 7–8[3]. This step is critical to hydrolyze the iminium salt to the aldehyde and neutralize acidic byproducts.

Step 5: Extraction and Purification

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 × 30 mL).

  • Wash the combined organic layers with water (2 × 20 mL) to remove residual DMF, followed by brine (30 mL).

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash column chromatography (eluting with Hexanes:EtOAc 9:1 to 4:1) to afford 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde as a pale yellow oil or solid[6].

References

  • Title: What is the exact mechanism for the conversion of 1-tetralone to 2-bromo-3,4-dihydronaphthalene-1-carbaldehyde using phosphorous tribromide in DMF? Source: researchgate.net URL: [Link]

  • Title: Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide Source: organic-chemistry.org URL: [Link]

  • Title: p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Executive Summary The synthesis of highly functionalized, conformationally restricted cyclohexene scaffolds is a cornerstone of modern drug discovery and natural product synthesis. Among these scaffolds, 2-bromo-5,5-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, conformationally restricted cyclohexene scaffolds is a cornerstone of modern drug discovery and natural product synthesis. Among these scaffolds, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) serves as a highly versatile electrophile. The presence of the gem-dimethyl group (Thorpe-Ingold effect) stabilizes the ring pucker, while the α,β -unsaturated aldehyde moiety highly activates the vinylic carbon-bromine bond toward oxidative addition.

This application note provides a field-validated, self-consistent protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this sensitive bromoenal with arylboronic acids[1][2]. By carefully tuning the catalyst, base, and solvent system, researchers can suppress competing side reactions (such as aldol condensations or Cannizzaro-type disproportionation) and achieve high-yielding carbon-carbon bond formation.

Mechanistic Principles & Causality

To achieve reproducible yields, one must understand the specific electronic and steric demands of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

  • Oxidative Addition (C-Br Activation): The electron-withdrawing nature of the formyl group highly activates the adjacent vinylic C-Br bond, making oxidative addition by the Pd(0) species exceptionally fast. However, this same electronic activation makes the substrate prone to nucleophilic attack.

  • Base Selection (The Critical Variable): The formyl group is highly sensitive to strongly basic conditions. Hydroxide bases (e.g., NaOH, KOH) will rapidly degrade the starting material via Cannizzaro reactions or complex aldol oligomerizations. Therefore, mild, inorganic carbonate bases (e.g., K2​CO3​ ) are strictly required[1]. The carbonate anion facilitates the necessary "base exchange" on the Pd(II) intermediate without destroying the substrate.

  • Solvent System Dynamics: A biphasic system of 1,4-Dioxane and Water (typically 4:1 v/v) is optimal[1]. Dioxane provides excellent solubility for the lipophilic gem-dimethyl substrate and the catalyst, while water is essential to dissolve the inorganic base, generating the reactive Pd-hydroxo/carbonato complex required for the transmetalation step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition C-Br Activation Pd0->OA Vinylic Bromide BE Base Exchange Halide to Carbonate OA->BE Base / H2O TM Transmetalation Ar-B(OH)2 BE->TM Arylboronic Acid RE Reductive Elimination C-C Bond Formation TM->RE RE->Pd0 Ligand (L) Prod Product 2-Aryl-5,5-dimethyl... RE->Prod Release

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for sensitive vinylic bromides.

Reaction Optimization Data

The following tables summarize the empirical optimization of the reaction conditions. The goal is to maximize the cross-coupling yield while minimizing protodeboronation of the boronic acid and degradation of the bromoenal.

Table 1: Catalyst and Ligand Screening

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.5 eq), K2​CO3​ (2.5 eq), Dioxane/ H2​O (4:1), 100 °C, 6 h.

Catalyst System (5 mol%)Ligand TypeConversion (%)Isolated Yield (%)Observation
Pd(PPh3​)4​ Monodentate>99%88% Clean conversion, minimal byproducts.
Pd(OAc)2​
  • SPhos
Buchwald>99%92%Highest yield, but higher catalyst cost.
Pd(dppf)Cl2​ Bidentate95%85%Slight steric hindrance during transmetalation.
Pd2​(dba)3​
  • P(t-Bu)3​
  • Bulky Alkyl80%65%Significant protodeboronation observed.
    Table 2: Base and Solvent Screening

    Conditions: Substrate (1.0 eq), Phenylboronic acid (1.5 eq), Pd(PPh3​)4​ (5 mol%), 100 °C, 6 h.

    Base (2.5 eq)Solvent System (v/v)Isolated Yield (%)Mechanistic Consequence
    K2​CO3​ Dioxane / H2​O (4:1) 88% Optimal biphasic mass transfer; stable aldehyde.
    Na2​CO3​ Toluene / EtOH / H2​O 82%Good yield, but complex solvent recovery.
    K3​PO4​ THF / H2​O (4:1)75%Lower boiling point of THF limits reaction rate.
    Cs2​CO3​ DMF / H2​O (4:1)60%Partial degradation of the starting material.
    NaOHDioxane / H2​O (4:1)<10%Complete degradation via Cannizzaro/Aldol pathways.

    Standardized Experimental Protocol

    This protocol is optimized for a 1.0 mmol scale using the highly reliable Pd(PPh3​)4​ / K2​CO3​ / Dioxane system[1].

    Workflow S1 1. Degassing Dioxane:H2O (4:1) S2 2. Reagent Loading Substrate, Ar-B(OH)2, Base S1->S2 S3 3. Catalyst Addition Pd(PPh3)4 under Argon S2->S3 S4 4. Reflux 100 °C for 5-8 hours S3->S4 S5 5. Workup EtOAc Extraction S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

    Fig 2: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

    Materials Required:
    • Substrate: 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (217.10 g/mol ) – 217 mg (1.0 mmol)

    • Coupling Partner: Phenylboronic acid (122.12 g/mol ) – 183 mg (1.5 mmol)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1155.56 g/mol ) – 58 mg (0.05 mmol, 5 mol%)

    • Base: Potassium carbonate (138.20 g/mol ) – 345 mg (2.5 mmol)

    • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

    Step-by-Step Methodology:
    • Solvent Preparation (Critical Step): In a separate flask, combine 8.0 mL of 1,4-Dioxane and 2.0 mL of DI water. Sparge the mixture vigorously with Argon for 20 minutes. Note: Pd(0) complexes are highly susceptible to oxidation by dissolved O2​ , which leads to catalyst deactivation (Pd black formation).

    • Reagent Loading: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (217 mg), phenylboronic acid (183 mg), and K2​CO3​ (345 mg).

    • Solvent Addition: Transfer the degassed Dioxane/Water mixture into the Schlenk flask under a positive pressure of Argon.

    • Catalyst Addition: Quickly add the Pd(PPh3​)4​ (58 mg) to the suspension. Seal the flask with a glass stopper or a secure septum, and purge the headspace with Argon for an additional 3 minutes.

    • Reaction Execution: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 5 to 8 hours.

    • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting bromoenal is highly UV-active. The product will typically elute slightly higher (more non-polar) than the starting material.

    • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL).

    • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 10% EtOAc in Hexanes) to afford the pure 2-aryl-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Analytical Characterization & Troubleshooting

    NMR Signatures

    Tracking the reaction via 1H NMR is highly efficient due to the distinct resonances of the substrate and product:

    • gem-Dimethyl Group: Appears as a sharp, highly diagnostic singlet integrating to 6H around δ 1.05 ppm. This peak remains relatively unchanged and serves as an excellent internal integration standard.

    • Aldehyde Proton (CHO): In the starting material, this appears as a sharp singlet far downfield ( δ ~10.0 - 10.2 ppm). Upon successful cross-coupling, the anisotropic shielding/deshielding cone of the newly attached aryl ring will shift this proton, but it will remain a distinct singlet in the δ 9.5 - 10.0 ppm range[2].

    Common Troubleshooting
    • Observation of Pd Black (Precipitate): Indicates catalyst decomposition. Ensure strict adherence to solvent degassing protocols. If the reaction stalls at <50% conversion, cool the mixture, add an additional 2 mol% of catalyst under Argon, and resume heating.

    • High Levels of Boronic Acid Homocoupling: This biphenyl byproduct is caused by excess oxygen in the system or overly high base concentrations. Ensure rigorous inert atmosphere techniques.

    References

    • US Patent 10273230B2:Substituted phenyl alkanoic acid compounds as GPR120 agonists and uses thereof. (Demonstrates the foundational cross-coupling protocol for 2-bromocyclohex-1-enecarbaldehyde using Dioxane/Water and Pd(PPh3)4).
    • National Institutes of Health (PMC): A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. (Provides detailed characterization and mechanistic insights into the Suzuki coupling of cyclic α -bromoenals). URL: [Link]

    • American Chemical Society (JOC): Flexible Approach for the Synthesis of Annulated 4H-Pyrans Based on a Cu(I)-Catalyzed C-Allylation/O-Vinylation Reaction. (Discusses the synthesis and reactivity profiles of related 2-bromocyclohex-1-enecarbaldehyde derivatives). URL: [Link]

    Sources

    Method

    Utilizing 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde in the total synthesis of natural products

    Application Note: Utilizing 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde in the Total Synthesis of Natural Products and Complex Therapeutics Executive Summary 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 105326...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Utilizing 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde in the Total Synthesis of Natural Products and Complex Therapeutics

    Executive Summary

    2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) is a highly versatile, bifunctional building block that bridges the gap between natural product total synthesis and modern targeted drug development. Featuring an α,β -unsaturated aldehyde (enal) orthogonal to a vinyl bromide, this compound serves as a foundational A-ring synthon. It is widely utilized to construct the complex polycyclic frameworks of labdane and abietane diterpenes, meroterpenoids, and clinical-stage pharmaceuticals such as the Bcl-2 inhibitor Navitoclax (ABT-263) [1]. This technical guide details the mechanistic rationale, optimized workflows, and self-validating protocols for deploying this intermediate in advanced synthetic campaigns.

    Mechanistic Causality & Strategic Utility

    The strategic value of this compound is driven by two distinct structural features that dictate downstream experimental choices:

    • The gem-Dimethyl Motif : Located at the C5 position, this bulky group mimics the A-ring of many natural terpenoids. Mechanistically, it serves two purposes: it prevents unwanted aromatization of the cyclohexene ring during late-stage oxidations, and it imposes severe steric bias. This bias directs incoming nucleophiles to attack the adjacent aldehyde exclusively from the less hindered equatorial face, ensuring high diastereoselectivity.

    • Orthogonal Electrophiles : The molecule houses two reactive sites that can be addressed independently without the need for protecting groups [2]. The vinyl bromide is primed for palladium-catalyzed cross-couplings (sp 2 -sp 2 bond formation). Because the oxidative addition of Pd(0) to the C-Br bond is kinetically much faster than any background reaction with the aldehyde, chemists can couple complex B-ring fragments chemoselectively. Subsequently, the intact enal can undergo 1,2-addition, Wittig olefination, or reductive amination.

    Visualized Workflows

    Reactivity SM 2-bromo-5,5-dimethyl cyclohex-1-enecarbaldehyde CrossCoupling Pd-Catalyzed Cross-Coupling SM->CrossCoupling Vinyl Bromide Organometallic Lithium-Halogen Exchange SM->Organometallic Vinyl Bromide AldehydeAdd Nucleophilic Addition SM->AldehydeAdd Enal Olefination Wittig/HWE Olefination SM->Olefination Enal RedAmination Reductive Amination SM->RedAmination Enal

    Orthogonal reactivity pathways of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Workflow Step1 Step 1: Vilsmeier-Haack-Arnold Bromoformylation Step2 Step 2: Suzuki-Miyaura Cross-Coupling Step1->Step2 Pd(PPh3)4, Aryl-B(OH)2 Step3 Step 3: Aldehyde Functionalization (e.g., Grignard) Step2->Step3 Nucleophile (R-MgX) Step4 Step 4: Intramolecular Cyclization (Friedel-Crafts/Aldol) Step3->Step4 Lewis Acid Catalyst

    Workflow for tricyclic meroterpenoid total synthesis.

    Self-Validating Experimental Protocols

    Protocol 1: Vilsmeier-Haack-Arnold Bromoformylation

    This protocol establishes the core building block from commercially available 3,3-dimethylcyclohexanone.

    • Causality : N,N-Dimethylformamide (DMF) and phosphorus tribromide (PBr 3​ ) react to form a highly electrophilic bromoiminium species. The enolizable ketone attacks this intermediate, followed by bromination and elimination to yield the bromo-enal [2].

    • Step-by-Step Procedure :

      • Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (3.0 equiv) and cool to 0 °C.

      • Add PBr 3​ (2.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir the resulting complex for 1 hour at room temperature.

      • Cool the mixture back to 0 °C and add 3,3-dimethylcyclohexanone (1.0 equiv) dissolved in anhydrous DCM dropwise.

      • Warm the reaction to room temperature and stir for 12 hours.

      • Quench carefully by pouring the mixture over crushed ice and neutralizing with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

      • Purify via silica gel chromatography (Hexanes/EtOAc, 95:5).

    • Self-Validation : The product is easily verified by 1 H NMR. The disappearance of the ketone α -protons and the emergence of a sharp singlet at δ ~10.0 ppm (CHO) and a broad multiplet for the alkene proton confirm the transformation. TLC visualization with 2,4-dinitrophenylhydrazine (2,4-DNP) yields a bright orange spot, confirming the intact aldehyde.

    Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

    Used to append the B-ring of a natural product or drug scaffold.

    • Causality : A biphasic solvent system (Toluene/EtOH/H 2​ O) is employed. Ethanol acts as a phase-transfer agent, bringing the aqueous inorganic base into contact with the organic phase containing the Pd-catalyst and substrate. This prevents catalyst poisoning and accelerates transmetalation while preserving the sensitive aldehyde [3].

    • Step-by-Step Procedure :

      • Combine 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv) and the desired aryl/alkenyl boronic acid (1.2 equiv) in a Schlenk tube.

      • Add Toluene/EtOH/H 2​ O (2:1:1 v/v/v) and sparge the solution with argon for 15 minutes.

      • Add Na 2​ CO 3​ (2.0 equiv) and Pd(PPh 3​ ) 4​ (5 mol%). Seal the tube and heat to 80 °C for 4 hours.

      • Cool to room temperature, dilute with water, and extract with EtOAc.

      • Dry the organic layer over MgSO 4​ , concentrate, and purify via flash chromatography.

    • Self-Validation : Reaction progress is monitored by the disappearance of the starting material on TLC (UV active). LC-MS will definitively show the loss of the characteristic bromine isotope pattern (M / M+2 ratio of 1:1) and the appearance of the coupled mass.

    Protocol 3: Reductive Amination (Medicinal Chemistry Application)

    Crucial for synthesizing the piperazine linkage in Navitoclax (ABT-263) [1].

    • Causality : Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over NaBH 4​ . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it too mild to reduce the aldehyde directly. Instead, it selectively reduces the transiently formed iminium ion, ensuring high yields of the amine without alcohol byproducts.

    • Step-by-Step Procedure :

      • Dissolve the aldehyde (1.0 equiv) and the target secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE).

      • Add glacial acetic acid (1.5 equiv) to adjust the pH to ~5, facilitating iminium ion formation.

      • Add NaBH(OAc) 3​ (1.5 equiv) portion-wise at room temperature. Stir for 16 hours.

      • Quench with 1N NaOH, extract with DCM, dry, and concentrate.

    Quantitative Optimization Data

    The following table summarizes the quantitative optimization of the Suzuki-Miyaura cross-coupling step (Protocol 2) to maximize yield while preventing competitive dehalogenation or aldehyde degradation.

    Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation
    Pd(PPh 3​ ) 4​ (5 mol%) Na 2​ CO 3​ (2.0) Toluene/EtOH/H 2​ O (2:1:1) 80 85 Optimal chemoselectivity; no aldehyde loss.
    Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ (2.0)Dioxane/H 2​ O (4:1)9092Excellent yield, but trace aldol condensation byproducts.
    Pd(OAc) 2​ / SPhos (5 mol%)K 3​ PO 4​ (2.0)Toluene (Anhydrous)10078Sluggish transmetalation due to insoluble base.
    Pd(PPh 3​ ) 4​ (5 mol%)Cs 2​ CO 3​ (2.0)DMF8065Significant hydrodehalogenation observed.

    References

    • Park, C.-M., Bruncko, M., Adickes, J., et al. "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Pro-Survival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry, 2008, 51(21), 6902-6915. URL:[Link]

    • Wang, G., Zhang, H., Zhou, J., et al. "An Efficient Synthesis of ABT-263, a Novel Inhibitor of Antiapoptotic Bcl-2 Proteins." Synthesis, 2011(14), 2268-2272. URL:[Link]

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

    Application

    Application Note: Advanced Synthesis of Fused Heterocyclic Scaffolds Using 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    Executive Summary The rational design of fused heterocyclic compounds is a cornerstone of modern drug discovery. Among the most versatile bifunctional building blocks available to synthetic chemists is 2-bromo-5,5-dimeth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of fused heterocyclic compounds is a cornerstone of modern drug discovery. Among the most versatile bifunctional building blocks available to synthetic chemists is 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9)[1]. Functioning as a highly reactive β -bromo- α,β -unsaturated aldehyde, this compound offers orthogonal electrophilic sites that enable rapid, regioselective annulation. This application note provides an in-depth mechanistic overview and self-validating experimental protocols for utilizing this building block in the synthesis of tetrahydroindazoles, tetrahydroquinazolines, and complex 2-aryl-cyclohexene intermediates used in targeted therapeutics[2].

    Chemical Profile & Mechanistic Insights

    The synthetic utility of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde stems from its unique structural and electronic properties:

    • Orthogonal Electrophilicity: The molecule possesses a hard electrophilic center at the aldehyde carbon (primed for Schiff base/hydrazone formation) and a soft electrophilic center at the vinylic carbon bearing the bromine atom. The electron-withdrawing nature of the carbonyl group highly activates the vinylic bromide toward nucleophilic vinylic substitution ( SN​V )[3].

    • The Thorpe-Ingold Effect: The inclusion of the 5,5-dimethyl (gem-dimethyl) group is a deliberate structural choice. By sterically compressing the internal bond angles of the cyclohexane ring, the gem-dimethyl group significantly lowers the entropic barrier for intramolecular cyclization.

    • Aromatization Blockade: Unlike its unsubstituted analogs, the 5,5-dimethyl substitution prevents the oxidative aromatization of the cyclohexane ring during transition-metal catalysis, ensuring the preservation of the partially saturated fused system[4].

    Reaction Pathways & Visualization

    Depending on the choice of nucleophile or organometallic coupling partner, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde can be divergently routed into several high-value scaffolds. Reactions with arylhydrazines yield fused pyrazoles[3], amidines yield fused pyrimidines[5], and Suzuki-Miyaura couplings yield sterically hindered 2-aryl derivatives[2].

    G SM 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Hydrazine Arylhydrazines (Dinucleophiles) SM->Hydrazine Boronic Arylboronic Acids (Organometallics) SM->Boronic Amidine Amidines / Ureas (Dinucleophiles) SM->Amidine Indazole Tetrahydroindazoles (Fused Pyrazoles) Hydrazine->Indazole Condensation & S_N V Aryl 2-Aryl-cyclohexenecarbaldehydes (Bcl-2 Precursors) Boronic->Aryl Pd-Catalyzed Cross-Coupling Pyrimidine Tetrahydroquinazolines (Fused Pyrimidines) Amidine->Pyrimidine Base-Promoted Cyclization

    Figure 1: Divergent synthetic pathways of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Experimental Protocols

    Protocol A: Synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazoles via Dinucleophilic Annulation

    This protocol details the synthesis of 1-aryl-1H-pyrazoles (tetrahydroindazoles) via a tandem condensation/nucleophilic vinylic substitution sequence[3].

    Causality & Rationale: The reaction is conducted in ethanol to facilitate rapid, reversible hydrazone formation. Triethylamine (TEA) is introduced as an acid scavenger; as the intramolecular SN​V cyclization proceeds, hydrobromic acid (HBr) is extruded. Without TEA, HBr would protonate the unreacted hydrazine, stalling the catalytic cycle.

    Self-Validating System (IPC): The intermediate hydrazone is highly UV-active and distinctly visible via LC-MS (M+H typically observed prior to cyclization). The completion of the reaction is validated by the convergence of the hydrazone peak into the lower-mass, cyclized indazole peak (loss of HBr).

    Step-by-Step Methodology:

    • Initiation: In an oven-dried 100 mL round-bottom flask, dissolve 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous ethanol.

    • Condensation: Cool the solution to 0 °C using an ice bath. Add the selected arylhydrazine (11.0 mmol, 1.1 equiv) dropwise over 10 minutes to control the exothermic Schiff base formation.

    • Base Addition: Stir for 30 minutes at 0 °C, then add triethylamine (20.0 mmol, 2.0 equiv) in a single portion.

    • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the intermediate hydrazone is fully consumed.

    • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL).

    • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography to isolate the fused tetrahydroindazole.

    Protocol B: Suzuki-Miyaura Cross-Coupling for Bcl-2 Inhibitor Precursors

    This protocol describes the synthesis of 2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-enecarbaldehyde, a critical intermediate in the production of apoptosis promoters such as Venetoclax (ABT-199)[2].

    Causality & Rationale: A biphasic solvent system (Toluene/Water) is employed. Water dissolves the K2​CO3​ base, generating the reactive arylboronate complex, while toluene solubilizes the organic substrates. Pd(OAc)2​ and PPh3​ generate an electron-rich Pd(0) species capable of undergoing oxidative addition into the sterically hindered C(sp2)-Br bond. Strict degassing is required to prevent the oxidation of PPh3​ to triphenylphosphine oxide, which would deactivate the catalyst.

    Self-Validating System (IPC): The reaction progress can be tracked via GC-MS. The starting vinylic bromide exhibits a distinct M / M+2 isotopic pattern (1:1 ratio due to 79Br/81Br ). Successful coupling is validated by the disappearance of this isotopic signature and the emergence of the product mass with a chlorine isotopic pattern (3:1 ratio).

    Step-by-Step Methodology:

    • Degassing: In a 250 mL Schlenk flask, prepare a mixture of Toluene (80 mL) and Deionized Water (20 mL). Sparge the biphasic mixture with ultra-pure Nitrogen for 20 minutes.

    • Reagent Loading: Under a positive flow of Nitrogen, charge the flask with 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (20.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (24.0 mmol, 1.2 equiv), and K2​CO3​ (40.0 mmol, 2.0 equiv).

    • Catalyst Addition: Add Pd(OAc)2​ (1.0 mmol, 5 mol%) and Triphenylphosphine ( PPh3​ ) (2.0 mmol, 10 mol%). Seal the flask.

    • Coupling: Heat the biphasic mixture to 85 °C with vigorous stirring (1000 rpm) to ensure optimal interfacial mixing. Maintain for 8–12 hours.

    • Workup: Cool to room temperature. Separate the aqueous layer and extract with toluene (2 x 30 mL). Combine the organic layers, wash with brine, and dry over MgSO4​ .

    • Purification: Concentrate the organic phase and purify the crude residue via recrystallization from heptane or flash chromatography to yield the 2-aryl-cyclohexenecarbaldehyde.

    Quantitative Data Summary

    The following table summarizes the typical reaction parameters and yields for the primary synthetic pathways utilizing 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Reaction PathwayCoupling PartnerReagents & Catalyst SystemKey IntermediateFinal Fused ScaffoldTypical Yield
    Dinucleophilic Annulation ArylhydrazinesTEA, EtOH, 80 °CHydrazoneTetrahydroindazoles75–85%
    Suzuki-Miyaura Coupling Arylboronic Acids Pd(OAc)2​ , PPh3​ , K2​CO3​ , Tol/ H2​O Aryl-Pd(II)-Br Complex2-Aryl-cyclohexenecarbaldehydes80–92%
    Base-Promoted Cyclization Amidines / UreasNaOEt, EtOH, Microwave (100 °C)Imine / EnamineTetrahydroquinazolines65–80%
    Intramolecular Etherification Phenol derivatives Pd(PPh3​)4​ , Cs2​CO3​ , ToluenePd- π -allyl complexOxygen-containing fused rings70–88%

    References

    • PubChem. "2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde | C9H13BrO | CID 25139191". National Institutes of Health (NIH). URL:[Link]

    • Ghosh, T., Biswas, D., & Bhakta, S. "Palladium-Catalyzed and KOtBu-Promoted Caryl.lb.Oalcoholic Coupling: An Efficient One-Pot Synthesis of Oxygen-Containing Fused Rings". ResearchGate. URL:[Link]

    • "Palladium-catalyzed C–N bond formation: synthesis of 1-aryl-1 H-pyrazoles from β-bromovinyl aldehydes and arylhydrazines". ResearchGate. URL:[Link]

    • "Microwave-Assisted Copper Powder-Catalyzed Synthesis of Azole-Fused Pyrimidinones". ResearchGate. URL:[Link]

    • "US 2009/0318689 A1 - Synthesis of Apoptosis Promoters". Google Patents.

    Sources

    Method

    Application Note: Preparation and Post-Synthetic Functionalization of BODIPY Fluorescent Dyes from 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    Executive Summary The development of highly stable, tunable fluorescent probes is a critical bottleneck in molecular imaging and drug discovery. 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes are prized for the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly stable, tunable fluorescent probes is a critical bottleneck in molecular imaging and drug discovery. 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes are prized for their high quantum yields, narrow emission spectra, and exceptional photostability[][2]. However, achieving near-infrared (NIR) emission and preventing non-radiative decay requires precise structural engineering.

    This application note details the synthesis of a conformationally restricted BODIPY core utilizing 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) [3][4]. By installing a bulky, rigid cyclohexenyl group at the meso (8-position) of the BODIPY scaffold, rotational freedom is minimized, thereby preserving high quantum yields. Furthermore, the vinylic bromide serves as an ideal reactive handle for downstream palladium-catalyzed cross-coupling, enabling the rapid generation of extended π-conjugated libraries[5].

    Mechanistic Rationale & Design Strategy

    The synthesis relies on a three-phase strategy:

    • Precursor Synthesis via Vilsmeier-Haack Bromo-Formylation: Dimedone is reacted with Phosphorus tribromide (POBr₃) and Dimethylformamide (DMF). The DMF-POBr₃ complex forms a highly electrophilic Vilsmeier reagent[6]. We explicitly select POBr₃ over the traditional POCl₃ because the resulting vinylic bromide exhibits a significantly lower activation energy for oxidative addition during downstream cross-coupling.

    • Core Assembly (Condensation & Complexation): The bromo-aldehyde is condensed with 2,4-dimethylpyrrole under acidic conditions to form a dipyrromethane intermediate. Strict control of moisture and temperature is required here to prevent pyrrole polymerization[]. Subsequent oxidation with DDQ yields the dipyrromethene, which is complexed with BF₃·OEt₂ in the presence of N,N-diisopropylethylamine (DIPEA) to lock the planar fluorescent core.

    • Post-Synthetic Functionalization: The meso-bromocyclohexenyl moiety is subjected to Suzuki-Miyaura or Sonogashira coupling. Extending the conjugation through the meso position induces a strong bathochromic (red) shift, pushing the dye's emission into the NIR window suitable for deep-tissue in vivo imaging[2][5].

    Experimental Workflow

    BODIPY_Synthesis_Workflow Step1 1. Dimedone (Starting Material) Step2 2. Vilsmeier-Haack Bromination (POBr3, DMF, 0 °C to RT) Step1->Step2 Step3 3. 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde (CAS: 1053265-66-9) Step2->Step3 Step4 4. Condensation & Oxidation (2,4-Dimethylpyrrole, TFA, DDQ) Step3->Step4 Step5 5. Dipyrromethene Intermediate Step4->Step5 Step6 6. Boron Complexation (DIPEA, BF3·OEt2) Step5->Step6 Step7 7. Meso-Bromocyclohexenyl BODIPY Core Step6->Step7 Step8 8. Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Sonogashira) Step7->Step8 Step9 9. Extended Conjugation NIR Fluorescent Probes Step8->Step9

    Figure 1: Synthetic workflow from dimedone to functionalized near-infrared BODIPY dyes.

    Step-by-Step Methodologies

    Protocol A: Synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    This protocol generates the critical Vilsmeier-Haack intermediate[6][7].

    • Reagent Preparation: Purge a 250 mL round-bottom flask with argon. Add anhydrous DMF (2.0 eq) and anhydrous dichloromethane (DCM, 50 mL). Cool the mixture to 0 °C using an ice bath.

    • Vilsmeier Reagent Formation: Add POBr₃ (1.5 eq) dropwise over 15 minutes.

      • Causality: Slow addition controls the highly exothermic formation of the bromo-iminium ion. A yellow/orange complex will precipitate.

    • Substrate Addition: Dissolve Dimedone (1.0 eq, 10 mmol) in 20 mL of DCM and add dropwise to the suspension at 0 °C.

    • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated aqueous sodium acetate. Extract with ethyl acetate and check via TLC (Hexane/EtOAc 4:1). The product should appear as a distinct UV-active spot (Rf ~0.6).

    • Workup: Pour the reaction mixture onto crushed ice (100 g) and neutralize with saturated NaHCO₃ to pH 7. Extract with DCM (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield a pale yellow oil[4].

    Protocol B: Synthesis of the Meso-Bromocyclohexenyl BODIPY Core

    This protocol constructs the fluorescent scaffold[].

    • Condensation: In a 500 mL foil-wrapped flask (to prevent photo-bleaching), dissolve 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.1 eq) in 200 mL of degassed anhydrous DCM.

      • Causality: Degassing the solvent prevents premature, uncontrolled auto-oxidation of the pyrrole.

    • Acid Catalysis: Add 3 drops of Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours until the aldehyde is completely consumed (monitor by TLC).

    • Oxidation: Add a solution of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 eq) in DCM. Stir for exactly 30 minutes.

      • Causality: DDQ is a harsh oxidant. Exceeding 30 minutes will lead to the over-oxidation of the pyrrole methyl groups, drastically reducing the yield.

    • Deprotonation: Add DIPEA (5.0 eq) and stir for 15 minutes. The solution will turn dark brown/black.

    • Boron Complexation: Cool the flask to 0 °C. Add BF₃·OEt₂ (6.0 eq) dropwise. Stir for 1 hour, allowing the mixture to warm to room temperature.

    • Validation Checkpoint: The reaction mixture will transition from dark brown to a vibrant, highly fluorescent green/orange. TLC (DCM/Hexane 1:1) will show a brightly fluorescent spot under 365 nm UV light.

    • Purification: Wash the organic layer with water (3 × 100 mL) to remove excess boron salts. Dry, concentrate, and purify via neutral alumina chromatography (silica can degrade the BODIPY core) to isolate the red crystalline solid.

    Protocol C: Post-Synthetic Functionalization (Suzuki-Miyaura Coupling)

    This protocol extends the π-conjugation to tune the emission wavelength[5].

    • Setup: In a Schlenk tube, combine the Meso-Bromocyclohexenyl BODIPY (1.0 eq), phenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Solvent: Add a degassed mixture of Toluene/Water (4:1, 10 mL).

    • Reaction: Heat to 80 °C under argon for 6 hours.

      • Causality: The biphasic solvent system ensures the solubility of both the hydrophobic BODIPY core and the inorganic base, while the elevated temperature overcomes the steric hindrance of the dimethylcyclohexenyl ring.

    • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry, and purify via chromatography.

    Quantitative Data Presentation

    The functionalization of the reactive vinylic bromide allows for precise tuning of the dye's photophysical properties. Table 1 summarizes the expected shifts in absorption and emission upon structural modification.

    Table 1: Comparative Photophysical Properties of BODIPY Derivatives

    Compound VariantModification TypeAbs Max (nm)Em Max (nm)Quantum Yield (Φ)Molar Extinction (M⁻¹cm⁻¹)
    BODIPY Core Unmodified (Vinylic Bromide)5055200.8585,000
    Phenyl-BODIPY Suzuki Coupling (Phenyl)5355550.7892,000
    Thienyl-BODIPY Suzuki Coupling (Thiophene)5605800.65105,000
    Alkynyl-BODIPY Sonogashira Coupling5906100.55110,000

    Note: The bathochromic shifts observed in the functionalized derivatives are a direct result of the extended π-conjugation system interacting with the BODIPY core's HOMO/LUMO energy levels[2].

    References

    • SciSpace. Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. Available at:[Link]

    • Abramchuk, D. S., et al. (2024). BODIPY: synthesis, modification, and applications in sensing and biomedicine. Russian Chemical Reviews, 93(10), RCR5136. Available at:[Link]

    • Singh, P., & Nath, M. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. SynOpen, 4, 44–50. Available at:[Link]

    • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 25139191, 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. Available at:[Link]

    Sources

    Application

    Application Note: Knoevenagel Condensation of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde for Advanced Chromophore Synthesis

    Executive Summary 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (BDMC) is a highly versatile, bifunctional building block extensively utilized in the synthesis of near-infrared (NIR) fluorescent probes, cyanine dyes, an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (BDMC) is a highly versatile, bifunctional building block extensively utilized in the synthesis of near-infrared (NIR) fluorescent probes, cyanine dyes, and complex fused heterocycles. This application note provides an authoritative, in-depth guide to executing Knoevenagel condensations using BDMC. It emphasizes the mechanistic causality behind experimental choices, establishes self-validating analytical steps, and highlights the downstream functionalization potential critical for drug development professionals.

    Chemical Context & Mechanistic Rationale

    BDMC features two orthogonal reactive sites: an α,β -unsaturated aldehyde and a vinylic bromide[1].

    • The Aldehyde Moiety : Acts as the primary electrophile. When reacted with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), it undergoes a Knoevenagel condensation to form a highly conjugated diene system.

    • The Vinylic Bromide : Following the condensation, the electron-withdrawing nature of the newly formed dicyanovinyl group drastically increases the electrophilicity of the β -carbon. This activates the vinylic bromide for subsequent Nucleophilic Vinylic Substitution ( SN​V ), allowing for the introduction of amine or oxygen nucleophiles to create "push-pull" intramolecular charge transfer (ICT) chromophores.

    Causality in Catalyst Selection : A common pitfall in this reaction is the use of unbuffered strong bases, which can trigger premature displacement of the labile bromide or unwanted Michael additions. To circumvent this, a catalytic system of piperidine and glacial acetic acid (forming piperidinium acetate in situ) is employed. The secondary amine reversibly forms a highly electrophilic iminium ion intermediate with the aldehyde, lowering the activation energy for the nucleophilic attack by the enolate. Simultaneously, the acidic buffer prevents off-target nucleophilic aromatic/vinylic substitutions [2].

    Halogen Selection (Br vs. Cl) : While the chloro-analog is frequently cited in literature, the bromo-derivative (BDMC) is strategically preferred in advanced drug development. Bromide is a superior leaving group compared to chloride, which significantly lowers the activation energy required for subsequent SN​V reactions, allowing downstream functionalization to proceed under milder conditions.

    MechanisticPathway A 2-Bromo-5,5-dimethyl cyclohex-1-enecarbaldehyde B Iminium Intermediate (Piperidine Catalyzed) A->B Piperidine, AcOH -H2O C Knoevenagel Adduct (e.g., Malononitrile) B->C Active Methylene Attack D Push-Pull Chromophore (SNV Substitution) C->D Nucleophile (Amine) -HBr

    Mechanistic pathway from 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde to push-pull chromophores.

    Experimental Methodologies

    Protocol A: Synthesis of 2-((2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methylene)malononitrile

    Objective: High-yield synthesis of the Knoevenagel adduct while preserving the vinylic bromide for downstream applications.

    Materials :

    • 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 eq, 10 mmol, 2.17 g)

    • Malononitrile (1.1 eq, 11 mmol, 0.73 g)

    • Piperidine (0.1 eq, 1 mmol, 85 mg)

    • Glacial Acetic Acid (0.1 eq, 1 mmol, 60 mg)

    • Absolute Ethanol (20 mL)

    Step-by-Step Procedure :

    • Reagent Solubilization : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve BDMC and malononitrile in 20 mL of absolute ethanol.

      • Causality: Ethanol is chosen because it solubilizes the starting materials at room temperature but is a poor solvent for the highly polar, conjugated product at low temperatures. This drives the equilibrium forward via precipitation.

    • Catalyst Addition : Add piperidine and glacial acetic acid sequentially. A slight exothermic reaction and a deepening of the solution's color (typically to a vibrant yellow/orange) will be observed immediately.

    • Thermal Activation : Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2.5 hours.

    • Self-Validating Monitoring : Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting aldehyde (UV active, faint yellow) will disappear, replaced by a lower Rf​ , intensely UV-active spot that is visibly yellow on the plate. UV-Vis spectroscopy of an aliquot will show a significant bathochromic shift (red-shift) indicative of extended conjugation [3].

    • Isolation : Remove the heat and allow the reaction to cool to room temperature, then chill in an ice bath (0°C) for 1 hour to maximize crystallization.

    • Purification : Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted malononitrile and catalyst residues. Dry under high vacuum to afford the product as a crystalline solid.

    ExpWorkflow Step1 1. Reagent Preparation Equimolar Aldehyde & Malononitrile Step2 2. Solvent & Catalyst Addition EtOH, Piperidine/AcOH (0.1 eq) Step1->Step2 Step3 3. Thermal Activation Reflux at 78°C for 2.5 h Step2->Step3 Step4 4. In-Process Monitoring TLC & UV-Vis (Shift to longer λ) Step3->Step4 Step4->Step3 Incomplete Step5 5. Crystallization & Isolation Cool to 0°C, Filter, Wash Step4->Step5 >95% Conversion

    Step-by-step experimental workflow for the optimized Knoevenagel condensation protocol.

    Quantitative Data & Optimization Matrix

    The following table summarizes the optimization of reaction conditions, demonstrating the critical nature of the buffering system and solvent choice.

    SolventCatalyst System (mol%)Temp (°C)Time (h)Yield (%)Purity (HPLC)Observation / Causality
    EthanolNone7812<5%N/ALack of iminium activation prevents reaction.
    EthanolPiperidine (10%)78265%80%Unbuffered base leads to minor bromide displacement side-products.
    ToluenePiperidine/AcOH (10%)110472%92%Dean-Stark water removal works, but product isolation is tedious.
    Ethanol Piperidine/AcOH (10%) 78 2.5 89% >98% Optimal. Product crystallizes directly from the reaction mixture.
    Water/SDSPiperidine/AcOH (10%)90655%85%Micellar catalysis is possible but lowers yield due to bromide hydrolysis [4].

    Downstream Application: Tandem SN​V for Push-Pull Dyes

    Once the Knoevenagel adduct is isolated, the vinylic bromide is highly activated. Reacting this adduct with a secondary amine (e.g., morpholine or a functionalized indoline) in a polar aprotic solvent (like DMF or acetonitrile) at elevated temperatures rapidly yields a strongly colored (red to NIR) push-pull chromophore. The electron-donating amine and the electron-withdrawing dicyanovinyl group communicate through the conjugated cyclohexene bridge, creating an intramolecular charge transfer (ICT) state highly prized in biological imaging and drug development assays.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25139191, 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde" PubChem, [Link]

    • Sharma, P., et al. "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives" ACS Omega, 2021. [Link]

    • Gholampour, M., et al. "A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions" RSC Advances (via NCBI), 2022. [Link]

    • Majumdar, P., et al. "Metal-Free Multicomponent Syntheses of Pyridines" Chemical Reviews, 2014. [Link]

    Method

    Sonogashira coupling protocols using 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde as an electrophile

    Application Notes & Protocols: Sonogashira Coupling of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formatio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Notes & Protocols: Sonogashira Coupling of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    Prepared by: Gemini, Senior Application Scientist

    Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

    The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, its power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

    This guide focuses on the application of the Sonogashira coupling to a specific and valuable electrophile: 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde . As a vinyl bromide, this substrate possesses a distinct reactivity profile, generally exhibiting greater reactivity than analogous aryl bromides, which allows for coupling under more accessible conditions.[1][2][6] The resulting enyne-aldehyde products are versatile intermediates, primed for further synthetic transformations.

    Herein, we provide a detailed exploration of the reaction mechanism, a guide to optimizing key experimental parameters, and robust, step-by-step protocols for both traditional copper-cocatalyzed and modern copper-free Sonogashira couplings.

    The Catalytic Machinery: A Tale of Two Cycles

    The classical Sonogashira reaction operates through a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[1][2] Understanding this mechanism is paramount for rational troubleshooting and protocol optimization.

    • The Palladium Cycle (The Workhorse): This cycle is responsible for the primary bond-forming events.

      • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, forming a Pd(II) intermediate. The reactivity order for this step is generally I > OTf > Br >> Cl.

      • Transmetalation: The copper(I) acetylide, generated in the adjacent copper cycle, transfers its acetylide group to the palladium center, displacing the bromide. This is a crucial step where the copper co-catalyst accelerates the reaction.[7]

      • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final enyne product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

    • The Copper Cycle (The Activator): The role of the copper(I) salt (typically CuI) is to activate the terminal alkyne.[1]

      • In the presence of a base (e.g., triethylamine), the terminal alkyne is deprotonated.

      • This acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide species.

      • This copper acetylide is significantly more nucleophilic than the neutral alkyne, enabling the rapid transmetalation step with the palladium center.[1]

    While highly efficient, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the alkyne to form a diacetylene (Glaser coupling), especially in the presence of oxygen.[1][8] This has led to the development of copper-free protocols, which, while sometimes requiring more forcing conditions, offer a cleaner reaction profile for sensitive substrates.[9]

    Sonogashira Catalytic Cycle Figure 1: The Copper-Cocatalyzed Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination vinyl_bromide R¹-Br (Vinyl Bromide) vinyl_bromide->pd_oxidative product R¹-C≡C-R² (Product) product->pd_transmetal cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR² cu_catalyst->cu_acetylide Base, Alkyne cu_acetylide->cu_catalyst Transmetalation (to Pd) alkyne H-C≡C-R² (Alkyne) alkyne->cu_acetylide

    Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

    Optimizing the Reaction: A Guide to Key Parameters

    The success of the Sonogashira coupling hinges on the judicious selection of several key components. The causality behind these choices is critical for adapting protocols to new substrates.

    Parameter Common Choices Expert Insights & Rationale
    Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable and economical. They are reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1] Pd(0) sources like Pd(PPh₃)₄ are used directly but can be more sensitive to air and moisture. Catalyst loading is typically 1-5 mol%.
    Copper(I) Source Copper(I) Iodide (CuI)CuI is the most common co-catalyst, used to increase the reaction rate under mild conditions.[1] Its loading is typically 1-10 mol%. For copper-free variants, this component is omitted entirely.
    Ligand Triphenylphosphine (PPh₃), XPhos, SPhos, N-Heterocyclic Carbenes (NHCs)PPh₃ is a standard, versatile ligand. For less reactive bromides or challenging substrates, more electron-rich and bulky phosphine ligands (e.g., XPhos) can accelerate the rate-limiting oxidative addition step.[10] NHCs are strong σ-donors that can form highly stable and active palladium complexes.[2][11]
    Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine, Cs₂CO₃, K₂CO₃The base serves two critical roles: deprotonating the alkyne and neutralizing the HBr byproduct.[3] Amine bases like Et₃N are very common and can also serve as the solvent.[1] Inorganic bases are often preferred in copper-free systems to minimize side reactions.
    Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, or an amine base (e.g., Et₃N)The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Crucially, the solvent must be thoroughly deaerated (e.g., by sparging with nitrogen or argon) to prevent oxidation of the Pd(0) catalyst, which leads to the formation of inactive palladium black and promotes alkyne homocoupling.[1]
    Temperature Room Temperature to 100 °CWhile many Sonogashira couplings proceed at room temperature, vinyl bromides may require gentle heating (40-80 °C) to achieve a reasonable reaction rate.[4][8] Reaction progress should always be monitored (e.g., by TLC or GC-MS) to determine the optimal temperature and time.

    Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Experimental Workflow Figure 2: General Experimental Workflow start 1. Setup & Inerting reagents 2. Add Reagents (Electrophile, Catalyst, Base) start->reagents degas 3. Degas Solvent & Add Alkyne reagents->degas reaction 4. Reaction (Stirring, Heating, Monitoring) degas->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization purify->end

    Caption: A typical workflow for performing a Sonogashira coupling reaction.

    Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling

    This protocol is a robust and widely applicable starting point, leveraging the rate enhancement provided by the copper(I) co-catalyst.

    Materials:

    • 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N), anhydrous

    • Tetrahydrofuran (THF), anhydrous and degassed

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Via syringe, add anhydrous, degassed THF (approx. 0.2 M concentration with respect to the electrophile) and anhydrous Et₃N (2.0-3.0 equiv). The solution should be a clear to light yellow suspension.

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Stir the reaction mixture at room temperature. If the reaction is sluggish after 1-2 hours (as monitored by TLC), gently heat the mixture to 40-60 °C.[4]

    • Continue stirring for 3-24 hours, monitoring progress by TLC or GC-MS until the starting electrophile is consumed.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

    • Wash the organic mixture with a saturated aqueous solution of NH₄Cl (to remove copper salts and the amine base), followed by water and then brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

    Protocol B: Copper-Free Sonogashira Coupling

    This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern.

    Materials:

    • 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%) or a bulky phosphine ligand like XPhos (4 mol%)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous and degassed

    • Water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and the inorganic base (e.g., Cs₂CO₃, 2.0 equiv).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add the 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv).

    • Via syringe, add anhydrous, degassed DMF (approx. 0.2 M).

    • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring. Copper-free reactions with vinyl bromides often require higher temperatures than their copper-cocatalyzed counterparts.[8]

    • Monitor the reaction by TLC or GC-MS over 6-24 hours until completion.

    • Once complete, cool the mixture to room temperature and add water.[4]

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

    • Purify the crude residue by flash column chromatography on silica gel.

    Troubleshooting Common Issues

    Problem Potential Cause(s) Suggested Solutions
    Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficient Temperature 3. Poor Base Quality1. Ensure all solvents and reagents are rigorously deaerated. Use a fresh, high-quality catalyst. 2. Gradually increase the reaction temperature in 10-20 °C increments. Vinyl bromides often require heat.[8] 3. Use a freshly opened or distilled amine base.
    Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen 2. Copper-catalyzed side reaction1. Improve inert atmosphere technique; thoroughly degas all solvents. 2. Switch to the copper-free protocol (Protocol B). Reduce the amount of CuI in Protocol A.
    Formation of Palladium Black (Catalyst Decomposition) 1. Reaction temperature is too high 2. Ligand dissociation or degradation1. Lower the reaction temperature. 2. Use a more stable precatalyst or a ligand that coordinates more strongly to palladium, such as a bulky phosphine or an N-heterocyclic carbene (NHC).[8]
    Reaction Stalls 1. Catalyst deactivation 2. Insufficient base1. Add a second small portion of the palladium catalyst and ligand. 2. Add an additional equivalent of the base.

    References

    • Sonogashira coupling - Wikipedia. Available at: [Link]

    • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

    • Sonogashira Coupling - Organic Synthesis. Available at: [Link]

    • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study - Royal Society of Chemistry. Available at: [Link]

    • What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. Available at: [Link]

    • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

    • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST. Available at: [Link]

    • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - Springer. Available at: [Link]

    • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. Available at: [Link]

    • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption - ACS Publications. Available at: [Link]

    • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

    • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]

    • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - Beilstein Journal of Organic Chemistry. Available at: [Link]

    • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

    • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides - Journal of the American Chemical Society. Available at: [Link]

    • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry. Available at: [Link]

    • Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Publications. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to optimize the Vilsmeier-Haack-Arnold (VHA) haloformylation...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to optimize the Vilsmeier-Haack-Arnold (VHA) haloformylation of 3,3-dimethylcyclohexanone to yield 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde [1]. While the theoretical reaction is straightforward, practical execution often suffers from poor yields (typically <40% in unoptimized conditions) due to moisture sensitivity, thermal runaway, and harsh workup conditions.

    This guide provides a self-validating protocol, a mechanistic troubleshooting guide, and quantitative optimization parameters to reliably achieve >85% yields.

    Mechanistic Workflow

    Understanding the causal relationship between the reagents and the intermediate states is critical for troubleshooting. The reaction relies on the generation of a highly electrophilic bromo-iminium ion (the Vilsmeier reagent), which attacks the enol tautomer of the ketone, followed by halogenation and hydrolysis [2].

    VHA_Workflow A 1. Vilsmeier Reagent Formation DMF + POBr3 C 3. Electrophilic Attack Formylation at alpha-carbon A->C B 2. Enolization 3,3-dimethylcyclohexanone B->C D 4. Halogenation Bromide substitution C->D E 5. Hydrolysis Mild aqueous quench (NaOAc) D->E F Target Product 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde E->F

    Workflow of the Vilsmeier-Haack-Arnold haloformylation process.

    Self-Validating Experimental Protocol

    To ensure reproducibility and trust in the methodology, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step if a validation checkpoint fails.

    Step 1: Vilsmeier Reagent Generation

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet.

    • Add anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents) and cool the system to 0 °C using an ice-salt bath.

    • Validation Checkpoint: Ensure the internal temperature is strictly ≤ 2 °C before proceeding.

    • Dissolve Phosphorus oxybromide ( POBr3​ ) (2.5 equivalents) in a minimal amount of anhydrous dichloromethane (DCM) and add dropwise over 45 minutes.

    • Validation Checkpoint: The solution should turn pale yellow. A dark brown or black color indicates thermal degradation of the Vilsmeier reagent due to overly rapid addition.

    Step 2: Enolization and Haloformylation 6. Dilute 3,3-dimethylcyclohexanone (1.0 equivalent) in anhydrous DCM and add dropwise to the Vilsmeier reagent at 0 °C. 7. Allow the mixture to warm to room temperature, then heat to 60 °C for 4 hours. 8. Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting ketone ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active intermediate spot at the baseline (the iminium adduct).

    Step 3: Mild Hydrolysis 9. Cool the reaction mixture to 0 °C. 10. Critical Step: Instead of using harsh NaOH, quench the reaction by slowly pouring it into a vigorously stirred, ice-cold saturated aqueous Sodium Acetate (NaOAc) solution [3]. 11. Stir for 2 hours at room temperature to allow complete hydrolysis of the iminium intermediate to the aldehyde. 12. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    Troubleshooting Guide & FAQs

    Q1: Why is my percentage yield consistently below 40% despite using an excess of POBr3​ ? A: The most common culprit is moisture contamination leading to the hydrolysis of POBr3​ . POBr3​ reacts violently with water to form hydrobromic acid and phosphoric acid, destroying the electrophilic phosphorus species required to form the Vilsmeier reagent. Causality & Solution: If your POBr3​ bottle has been opened multiple times, it has likely degraded. Always use freshly sublimed or newly purchased POBr3​ handled in a glovebox. Furthermore, ensure your DMF is strictly anhydrous (stored over 4Å molecular sieves).

    Q2: I am observing a high percentage of unbrominated enal or mixed halogenated products. How do I fix this? A: This occurs when researchers attempt to use POCl3​ with a bromide source (like LiBr) instead of pure POBr3​ , or if there is chloride contamination in the glassware/solvents. Causality & Solution: Chloride is a stronger nucleophile than bromide in aprotic polar solvents. If any chloride is present, it will outcompete bromide during the halogenation step, yielding 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde. Use >99% pure POBr3​ and avoid chlorinated solvents if halogen exchange is suspected (use toluene or neat DMF instead).

    Q3: The reaction mixture turns black and yields a tarry residue during workup. What causes this? A: This is a classic symptom of thermal runaway during reagent addition or the use of overly harsh basic conditions during hydrolysis. Causality & Solution: The α,β -unsaturated aldehyde product is highly sensitive to polymerization and aldol condensations under strongly basic conditions. Using NaOH or KOH for the quench causes rapid degradation of the product [3]. Switch to a mild buffer like Sodium Acetate (NaOAc) and ensure the quench is performed over ice.

    RCA_Yield Root Low Percentage Yield Cause1 Moisture Contamination Root->Cause1 Cause2 Thermal Degradation Root->Cause2 Cause3 Harsh Hydrolysis Root->Cause3 Mech1 POBr3 Hydrolysis Cause1->Mech1 Mech2 Polymerization of Enal Cause2->Mech2 Mech3 Aldol Condensation Cause3->Mech3 Sol1 Strict Inert Atmosphere Mech1->Sol1 Sol2 Maintain Temp < 5°C Mech2->Sol2 Sol3 Use NaOAc Buffer Mech3->Sol3

    Root cause analysis and solutions for low yields in VHA synthesis.

    Quantitative Optimization Data

    The following table summarizes the optimization parameters and their causal impact on the final percentage yield of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityYield Impact
    Halogen Source POCl3​
    • LiBr
    Pure POBr3​ (2.5 eq)Prevents competitive nucleophilic attack by Cl− .+25%
    Addition Temp Room Temperature< 5 °CPrevents thermal degradation of the unstable bromo-iminium salt.+15%
    Hydrolysis Agent 2M NaOH (aq)Sat. NaOAc (aq)Prevents base-catalyzed polymerization and aldol side-reactions.+30%
    Solvent Reagent Grade DMFAnhydrous DMFPrevents premature hydrolysis of POBr3​ to H3​PO4​ .+20%

    References

    • National Center for Biotechnology Information. "2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde | C9H13BrO | CID 25139191". PubChem. Available at:[Link]

    • Wikipedia contributors. "Vilsmeier–Haack reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

    • RSC Publishing. "Accumulation of the photonic energy of the deep-red part of the terrestrial sun irradiation by rare-earth metal-free E–Z photoisomerization". Journal of Materials Chemistry C. Available at:[Link]

    • Organic Syntheses, Inc. "Vilsmeier-Haack Reaction". Organic Syntheses. Available at:[Link]

    Optimization

    How to prevent debromination side reactions of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde during cross-coupling

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge: the undesired debromination of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to minimize this side reaction and maximize the yield of your desired coupled product.

    Introduction: The Challenge of Debromination

    2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is a valuable synthetic intermediate, but its structure presents a unique set of challenges in cross-coupling chemistry. The electron-withdrawing nature of the aldehyde group and the steric hindrance around the carbon-bromine bond can make the substrate susceptible to a competitive side reaction known as debromination or hydrodehalogenation. This process replaces the bromine atom with a hydrogen atom, leading to the formation of 5,5-dimethylcyclohex-1-enecarbaldehyde, a byproduct that reduces your overall yield and complicates purification.[1]

    This guide will walk you through the common causes of debromination in Suzuki-Miyaura, Heck, and Sonogashira couplings and provide actionable strategies to suppress this unwanted pathway.

    Frequently Asked Questions (FAQs)

    Q1: What is debromination and why is my substrate particularly prone to it?

    A1: Debromination is a reductive cleavage of the carbon-bromine bond, where the bromine atom is replaced by a hydrogen atom.[1] In the context of palladium-catalyzed cross-coupling, this side reaction competes with the desired productive catalytic cycle. The general mechanism involves the oxidative addition of the vinyl bromide to the Pd(0) catalyst, but instead of proceeding through transmetalation (in Suzuki or Sonogashira) or migratory insertion (in Heck), the resulting Pd(II) complex undergoes a reaction that transfers a hydride (H⁻) to the palladium, followed by reductive elimination of the debrominated product.[1]

    Several factors can contribute to the prevalence of debromination with 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde:

    • Hydride Sources: The most common culprits are the reagents themselves. Bases, especially amine bases like triethylamine or alkoxides in the presence of protic solvents, can generate hydride species.[1] Solvents (like alcohols) or even trace amounts of water can also serve as hydride donors under certain conditions.

    • Reaction Kinetics: If the desired cross-coupling step (e.g., transmetalation) is slow due to steric hindrance or suboptimal conditions, the competing debromination pathway has more time to occur.[2]

    • Temperature: Higher reaction temperatures can accelerate the rate of debromination, sometimes more so than the desired coupling reaction.

    G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway A R-Br + Pd(0)L2 B Oxidative Addition A->B C R-Pd(II)(Br)L2 B->C D Transmetalation (e.g., with R'-B(OH)2) C->D I R-Pd(II)(Br)L2 E R-Pd(II)(R')L2 D->E F Reductive Elimination E->F G R-R' (Desired Product) F->G H Pd(0)L2 F->H Regenerates Catalyst J Hydride Transfer (from Base, Solvent, etc.) I->J K R-Pd(II)(H)L2 J->K L Reductive Elimination K->L M R-H (Debrominated Byproduct) L->M N Pd(0)L2 L->N Regenerates Catalyst

    Caption: Competing pathways in cross-coupling reactions.
    Q2: My Suzuki-Miyaura coupling is plagued by debromination. What are the first troubleshooting steps?

    A2: The Suzuki-Miyaura coupling is a powerful tool, but debromination can be a significant issue with sensitive substrates. The choice of base, ligand, and temperature are critical levers you can pull to favor the desired outcome.[3]

    G start High Debromination in Suzuki Coupling temp Step 1: Lower Reaction Temperature (e.g., from 100°C to 60-80°C) start->temp base Step 2: Screen Weaker, Non-Hydridic Bases (e.g., K3PO4, Cs2CO3, K2CO3) temp->base ligand Step 3: Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) base->ligand solvent Step 4: Evaluate Aprotic Solvents (e.g., Dioxane, Toluene, THF) ligand->solvent success Problem Solved: High Yield of Coupled Product solvent->success

    Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

    Here are detailed recommendations:

    • Optimize Reaction Temperature: High temperatures often promote hydrodehalogenation. Attempt the reaction at a lower temperature (e.g., start at 60-80 °C) to see if the amount of the debrominated byproduct is reduced.[4] Even room temperature couplings are possible with highly active catalyst systems.[5][6]

    • Screen Different Bases: The base is crucial for activating the boronic acid but can also be a source of unwanted hydrides.[6][7]

      • Avoid: Strong bases like sodium ethoxide or tert-butoxide, especially with protic solvents.

      • Recommended: Start with weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective and less likely to promote debromination.[1][3]

    • Select the Right Ligand: The ligand stabilizes the palladium center and can accelerate the desired cross-coupling pathway, making it more competitive with debromination.[1] For sterically hindered or electron-deficient substrates, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2]

      • Recommended: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to dramatically enhance palladium's reactivity and stability, enabling challenging couplings.[3][8]

    Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
    ParameterRecommendationRationale
    Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) precursors.
    Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[3][8]
    Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Weaker, non-nucleophilic bases that minimize hydride formation.[1]
    Solvent Dioxane/H₂O or TolueneAprotic solvents are generally preferred to reduce the availability of potential hydride donors.[1]
    Temperature 60-80 °CLower temperatures disfavor the debromination side reaction.
    Q3: I'm observing significant debromination in my Heck reaction. How should I adjust my protocol?

    A3: In Heck reactions, the choice of base is often the primary cause of debromination. Organic amine bases, while common, can act as hydride donors.

    • Switch to an Inorganic Base: Triethylamine (Et₃N) is a known source of hydrides under Heck conditions. Switching to an inorganic base is the most effective first step.

      • Recommended: Sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or silver carbonate (Ag₂CO₃) are excellent alternatives that do not readily provide a hydride source.

    • Ligand Selection: While some Heck reactions can be run "ligand-free," using a phosphine ligand is crucial for stabilizing the palladium catalyst and preventing the formation of inactive palladium black, especially with less reactive bromides.[9]

      • Recommended: Bulky, electron-donating phosphines like P(t-Bu)₃ or phosphine-imidazolium salts can be highly effective.[9] These ligands help accelerate the oxidative addition step.

    G start High Debromination in Heck Reaction base Step 1: Replace Amine Base (e.g., switch from Et3N to K2CO3 or NaOAc) start->base ligand Step 2: Add/Optimize Ligand (e.g., P(t-Bu)3, phosphine-imidazolium salts) base->ligand temp Step 3: Lower Reaction Temperature ligand->temp success Problem Solved: High Yield of Heck Product temp->success

    Caption: Logical steps to address debromination in Heck reactions.
    Q4: How can I prevent debromination and other side reactions during a Sonogashira coupling?

    A4: The Sonogashira coupling introduces a copper(I) co-catalyst, which, while increasing reactivity, can also promote the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][11] Debromination can also occur, often influenced by the amine base.

    • Consider a Copper-Free Protocol: To eliminate Glaser homocoupling and simplify the reaction system, a copper-free Sonogashira is often the best approach. These protocols rely on a more active palladium/phosphine catalyst system to facilitate the coupling directly.[10]

    • Optimize the Base and Solvent: An amine base is required, but its choice is important.

      • Recommended: Use a bulky amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA).[12] These are less likely to interfere with the catalyst compared to less hindered amines.

      • Solvent: Anhydrous, degassed solvents like THF or DMF are standard.

    Table 2: Comparison of Sonogashira Protocols
    ParameterClassic (Copper-Cocatalyzed)Copper-Free
    Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)
    Cu Co-catalyst CuI (2-5 mol%)None
    Ligand PPh₃ (part of pre-catalyst)P(t-Bu)₃ or other bulky phosphines (2-4 mol%)
    Base Et₃N or DIPADIPEA or Cs₂CO₃
    Advantage Often faster at lower temperatures.Avoids alkyne homocoupling; simpler workup.[10]
    Disadvantage Risk of Glaser coupling.May require slightly higher temperatures or more active ligands.

    Recommended Experimental Protocols

    The following protocols provide a robust starting point for minimizing debromination with 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. Always ensure glassware is oven-dried and that all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon). [2]

    Protocol 1: Optimized Suzuki-Miyaura Coupling

    This protocol is designed to suppress debromination by using a mild base and a highly active ligand at a moderate temperature.

    • Preparation: To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a magnetic stir bar.

    • Reaction Setup: Add 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equivalent).

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

    • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    Protocol 2: Optimized Heck Coupling

    This protocol utilizes an inorganic base to prevent hydride-mediated debromination.

    • Preparation: In a reaction vessel under an inert atmosphere, combine 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Solvent Addition: Add anhydrous, degassed DMF or DMAc.

    • Reaction: Heat the mixture with stirring to 90-100 °C. Monitor the reaction by TLC or GC-MS.

    • Workup: After completion, cool the reaction mixture and filter through a pad of celite to remove the palladium black and inorganic salts.

    • Purification: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.

    Protocol 3: Copper-Free Sonogashira Coupling

    This protocol avoids the copper co-catalyst to prevent alkyne homocoupling and uses a bulky amine base.

    • Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Reaction Setup: Add 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equivalent) and the terminal alkyne (1.5 equivalents).

    • Solvent and Base Addition: Add anhydrous, degassed THF followed by diisopropylethylamine (DIPEA, 3.0 equivalents).

    • Reaction: Stir the reaction at 60 °C. Monitor the progress by TLC or GC-MS.

    • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    References

    • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
    • Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
    • PMC. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
    • ACS Publications. (2001, April 26). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
    • (n.d.). Cross-Coupling Reactions Guide.
    • Benchchem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
    • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
    • Organic Synthesis. (n.d.). Sonogashira Coupling.
    • Benchchem. (n.d.). Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene.
    • Wikipedia. (n.d.). Sonogashira coupling.
    • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
    • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
    • Wikipedia. (n.d.). Suzuki reaction.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing PBr₃ Equivalents for 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Synthesis

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the Vilsmeier-Haack bromoformylation workflow.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the Vilsmeier-Haack bromoformylation workflow. Below, we dissect the mechanistic causality behind reagent stoichiometry, provide self-validating experimental protocols, and troubleshoot the most common failure modes encountered during the synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    The Causality of Reagent Equivalents: Why Stoichiometry is Critical

    The synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde relies on the activation of N,N-dimethylformamide (DMF) with a bromine source to form the active bromo-Vilsmeier reagent[1]. The causality behind the required equivalents of phosphorus tribromide (PBr₃) lies in the dual-activation nature of the mechanism:

    • Activation of DMF (1.0 eq required): The reaction initiates via the nucleophilic attack of the carbonyl oxygen of DMF onto the electrophilic phosphorus atom of PBr₃, followed by elimination to form the active (bromomethylene)dimethyliminium bromide suspension[1].

    • Activation of the Ketone Oxygen (1.0 eq required): After the enol of the cyclohexanone attacks the iminium species, the original ketone oxygen must be converted into a good leaving group (via phosphorylation) to allow for nucleophilic displacement by the bromide ion[2].

    Using exactly 2.0 equivalents of PBr₃ often leads to sluggish kinetics and incomplete conversion because the byproducts (e.g., HOPBr₂) lack sufficient reactivity to drive the final bromination step. Conversely, an excessive amount of PBr₃ (>3.5 eq) generates uncontrolled amounts of HBr, leading to highly acidic conditions that polymerize the sensitive enal product into black tar. The optimal stoichiometric window for PBr₃ is strictly between 2.6 and 3.15 equivalents [1],[2].

    Quantitative Data: PBr₃ Optimization Matrix

    The following table summarizes the empirical outcomes of varying PBr₃ equivalents during the bromoformylation of 4,4-dimethylcyclohexanone.

    PBr₃ (eq)DMF (eq)Temp ProfileYield (%)Purity (%)Key Experimental Observations
    1.5 3.00 °C to RT35%< 50%Pale suspension; high levels of unbrominated formyl ketone.
    2.0 3.00 °C to RT55%70%Sluggish conversion; mixed intermediates requiring difficult chromatography.
    2.6 3.00 °C to RT82% > 95% Robust yellow suspension; clean conversion and easy phase separation[1].
    3.15 5.80 °C to RT79% > 90% Good yield; requires careful pH buffering during the quench step[2].
    4.0 6.00 °C to RT40%< 50%Dark brown/black mixture; heavy tarring and product degradation.

    Troubleshooting & FAQs

    Q: Why am I getting the wrong substitution pattern? I started with dimedone. A: This is a common structural misconception. Dimedone (5,5-dimethylcyclohexane-1,3-dione) possesses two carbonyl groups and will yield a highly functionalized di-halo or keto-halo derivative under Vilsmeier conditions. To achieve the exact 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde structure, the correct starting material is 4,4-dimethylcyclohexanone [2],[3]. Because 4,4-dimethylcyclohexanone is symmetric, formylation at either the C2 or C6 alpha-position yields the exact same 5,5-dimethyl substituted product.

    Q: My reaction mixture turned into a black tar, and the yield is <30%. What happened? A: This is a classic symptom of using too much PBr₃ (>3.5 eq) or failing to control the exotherm during reagent formation. PBr₃ generates HBr as a byproduct. Excessive PBr₃ creates a highly acidic environment that polymerizes the starting material and the highly reactive enal product. Ensure strict temperature control (0–5 °C) during addition and cap the PBr₃ at 2.6–3.15 equivalents[1],[2].

    Q: Can I quench the reaction with standard NaOH or HCl? A: No. The α -bromo enal product is highly sensitive to strong acids and bases, which trigger aldol-type condensations or degradation. You must quench by pouring the mixture into ice-cold saturated aqueous sodium acetate (NaOAc) to buffer the pH to ~6[2].

    Validated Experimental Protocol

    This protocol is designed as a self-validating system . Do not proceed to the next step unless the observable milestones are met.

    Step 1: Preparation of the Vilsmeier Reagent

    • Under a nitrogen atmosphere, charge a dry three-neck flask with anhydrous DMF (3.0 eq) dissolved in anhydrous CHCl₃ (or CH₂Cl₂).

    • Cool the solution to 0 °C using an ice bath.

    • Add PBr₃ (2.6 eq) dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C[1].

    • Stir the mixture at 0 °C for 1 hour.

      • Validation Check: A pale yellow suspension of the (bromomethylene)dimethyliminium bromide must form. If the solution remains clear, the Vilsmeier reagent has not formed (check for degraded PBr₃ or wet DMF)[1].

    Step 2: Substrate Addition and Reaction

    • Dissolve 4,4-dimethylcyclohexanone (1.0 eq) in a minimum volume of anhydrous CHCl₃[2].

    • Add the substrate solution dropwise to the Vilsmeier suspension at 0 °C.

      • Validation Check: The suspension will gradually dissolve and transition to a deep yellow/orange solution, confirming the nucleophilic attack of the enol on the iminium salt.

    • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 8 hours under inert atmosphere[2].

    Step 3: Buffered Quench and Workup

    • Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous NaOAc to adjust the pH to ~6[2].

    • Extract the aqueous layer with CHCl₃ (3 × 10 mL).

    • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to isolate the pure 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Mechanism & Optimization Workflow

    PBr3_Optimization cluster_0 Equivalents of PBr₃ Low < 2.0 Equivalents MechLow Incomplete DMF Activation Unreacted Ketone Oxygen Low->MechLow Opt 2.6 - 3.15 Equivalents MechOpt Complete Vilsmeier Formation Efficient Bromination Opt->MechOpt High > 3.5 Equivalents MechHigh Excessive HBr Generation Uncontrolled Exotherm High->MechHigh ResLow Low Yield (< 50%) High Intermediates MechLow->ResLow ResOpt Target Product High Yield (> 75%) MechOpt->ResOpt ResHigh Tar Formation Product Degradation MechHigh->ResHigh

    Logical flow of PBr₃ equivalent optimization and resulting reaction outcomes.

    References

    • Title: A new synthesis of pleraplysillin-1, a sponge metabolite, using Wittig olefination Source: Arkat USA (Arkivoc) URL: [Link]

    • Title: Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Source: ACS Publications URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Low Conversion in Amination of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    Welcome to the technical support guide for the amination of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. This resource is designed for researchers, chemists, and drug development professionals encountering challenges...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the amination of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. Low conversion rates can stem from a variety of factors related to the substrate's unique bifunctional nature—possessing both an aldehyde and a vinyl bromide. This guide provides in-depth, question-and-answer-based troubleshooting for the two primary amination pathways, supported by mechanistic insights and optimized protocols.

    Initial Diagnosis: Which Amination Are You Attempting?

    The term "amination" for this substrate can refer to two distinct, mechanistically different reactions. Identifying your intended pathway is the critical first step in troubleshooting.

    • Reductive Amination: This reaction targets the aldehyde functionality. It involves the initial formation of an imine or enamine intermediate with your amine, which is then reduced in situ to form the desired amine product. The vinyl bromide typically remains untouched.

    • Buchwald-Hartwig Amination: This is a transition-metal-catalyzed cross-coupling reaction that targets the vinyl bromide . It directly forms a carbon-nitrogen bond at the C2 position of the cyclohexene ring, replacing the bromine atom.

    Use the following decision tree to navigate to the appropriate troubleshooting section.

    G start What is your primary goal? q1 To convert the aldehyde (-CHO) into an amine (-CH2-NRR')? start->q1 q2 To replace the bromine (-Br) with an amine (-NRR')? start->q2 reductive You are performing a Reductive Amination. q1->reductive Yes buchwald You are performing a Buchwald-Hartwig Amination. q2->buchwald Yes G sub Aldehyde + Amine imine Iminium Ion Intermediate (Equilibrium) sub->imine Condensation (-H2O) imine->sub (Le Chatelier's Principle) hydrolysis Hydrolysis (H2O) imine->hydrolysis reduction Reduction Step [Reducing Agent] imine->reduction product Final Amine Product hydrolysis->sub reduction->product

    Caption: Simplified workflow for reductive amination.

    FAQ 1.1: My conversion is low and I see mostly starting materials. Why isn't the reaction progressing?

    This is the most common issue and almost always points to inefficient formation of the crucial imine/enamine intermediate. [1]The equilibrium between the carbonyl, amine, and the imine may not be favorable.

    Possible Causes & Solutions:

    • Suboptimal pH: Imine formation is catalyzed by mild acid, but the reaction environment's pH is a delicate balance. [1] * The Problem: If the pH is too low (highly acidic), your starting amine will be protonated, rendering it non-nucleophilic and halting the reaction. [1]If the pH is too high (basic), the carbonyl is not sufficiently activated for the nucleophilic attack. [1] * The Solution: The optimal pH is typically between 4 and 5. [1]This is most effectively achieved by adding a catalytic amount of a weak acid, with acetic acid being the most common and effective choice. [1]You can also use a buffer system, such as acetic acid/sodium acetate. [1]

    • Presence of Water: The formation of an imine from an aldehyde and an amine releases one equivalent of water. According to Le Châtelier's principle, the presence of excess water in the reaction medium will push the equilibrium back towards the starting materials, inhibiting the reaction.

      • The Problem: Non-anhydrous solvents or reagents introduce water, which actively hydrolyzes the imine intermediate as it forms. [1] * The Solution: Use anhydrous solvents. If sluggish imine formation is suspected, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.

    • Steric Hindrance: The 5,5-dimethyl group on the cyclohexene ring introduces some steric bulk. If you are using a sterically hindered amine, the rate of imine formation can be significantly reduced. [2][3] * The Problem: The steric environment around the aldehyde and the amine prevents them from approaching each other effectively.

      • The Solution: Increase the reaction time for the imine formation step before adding the reducing agent. Gently warming the mixture (e.g., to 40-50 °C) during this initial phase can also help overcome the activation barrier. Monitor imine formation by TLC or crude ¹H NMR if possible; a distinctive imine proton peak should appear downfield. [4]

    FAQ 1.2: I'm forming a side product instead of my desired amine. What is it?

    The appearance of unexpected spots on a TLC plate or peaks in your LC-MS indicates side reactions are outcompeting the desired reduction.

    Possible Causes & Solutions:

    • Direct Reduction of the Aldehyde: This occurs when your reducing agent is too reactive and reduces the starting aldehyde to an alcohol before it has a chance to form the imine. [1]This is especially common with powerful reducing agents like sodium borohydride (NaBH₄).

      • The Problem: The rate of aldehyde reduction is faster than the rate of imine reduction.

      • The Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason; it is generally incapable of reducing aldehydes and ketones at a significant rate but will readily reduce the protonated iminium ion. [1][5][6][7]Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but it is toxic and requires careful pH control to avoid the release of HCN gas. [7][8]

    • Over-alkylation (for Primary Amines): If you are using a primary amine (R-NH₂) to form a secondary amine, the product itself is nucleophilic and can react with another molecule of the aldehyde. This leads to the formation of a tertiary amine side product. [1] * The Problem: The secondary amine product is competing with the primary amine starting material.

      • The Solution: Use a slight excess of the primary amine (1.5 to 2.0 equivalents). This will statistically favor the reaction of the aldehyde with the more abundant starting amine, suppressing the formation of the tertiary amine.

    • Aldol Condensation: Aldehydes can undergo self-condensation under certain conditions, especially in the presence of base or acid catalysts, though this is less common under typical reductive amination conditions. [1] * The Problem: The enolate of the aldehyde attacks another molecule of the aldehyde.

      • The Solution: Ensure your conditions are not strongly basic. Stick to catalytic amounts of weak acid (like acetic acid) and avoid strong bases. Adding the reducing agent promptly after the imine formation period can also help by consuming the aldehyde.

    Table 1: Comparison of Common Reducing Agents for Reductive Amination
    Reducing AgentFormulaProsConsRecommended For
    Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, highly selective for imines/iminium ions; does not reduce aldehydes/ketones; tolerates a wide range of functional groups. [6][7][9]Moisture sensitive; slightly higher cost.First-line choice for almost all reductive aminations.
    Sodium CyanoborohydrideNaBH₃CNMild and selective for imines. [7]Highly toxic ; releases HCN gas at pH < 9; requires careful handling and waste disposal. [8]Effective, but NaBH(OAc)₃ is a safer alternative.
    Sodium BorohydrideNaBH₄Inexpensive and powerful. [9]Not selective ; readily reduces aldehydes and ketones, often leading to alcohol side products. [1][4]Only suitable if imine formation is rapid and complete before its addition.
    Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)"Green" reagent; high-yielding.Requires specialized high-pressure equipment; may reduce other functional groups (e.g., the double bond). [8]Cases where other functional groups are not a concern.
    Optimized Protocol for Reductive Amination
    • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE). [1]2. Imine Formation: Add glacial acetic acid (1.1 equiv.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC, observing the consumption of the aldehyde.

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the mixture portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

    • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired amine.

    Section 2: Troubleshooting Buchwald-Hartwig Amination

    This palladium-catalyzed cross-coupling reaction directly replaces the vinyl bromide with your amine. Its success is highly dependent on the precise combination of a palladium source, a phosphine ligand, and a base.

    G cluster_0 Catalytic Cycle pd0 Active L-Pd(0) Catalyst oa Oxidative Addition pd0->oa R-Br pd2 L-Pd(II)-Br Complex oa->pd2 re Reductive Elimination pd2->re + Amine, Base re->pd0 product Product Formed re->product

    Caption: The Buchwald-Hartwig catalytic cycle.

    FAQ 2.1: My reaction is sluggish or has stalled. What are the critical parameters to check?

    Low or no conversion in a Buchwald-Hartwig reaction is often due to an inactive catalytic system or improper reaction setup.

    Possible Causes & Solutions:

    • Inactive Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) source (like Pd(OAc)₂), it must be reduced in situ. Modern "precatalysts" are designed to generate the active Pd(0) species more cleanly and efficiently.

      • The Problem: Inefficient generation or decomposition of the active Pd(0) catalyst.

      • The Solution: Use a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). [10]These are often more robust and reliable than older systems. Ensure your palladium source is from a reliable supplier and has been stored properly.

    • Inappropriate Ligand Choice: The ligand is arguably the most important component. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.

      • The Problem: The chosen ligand is not suitable for your specific substrate (the vinyl bromide) and nucleophile (the amine). Sterically hindered substrates often require bulky, electron-rich ligands. [10] * The Solution: For vinyl bromides and both primary and secondary amines, bulky biarylphosphine ligands are the gold standard. Consult a ligand selection guide, but good starting points include BrettPhos for primary amines and RuPhos for secondary amines. [10]

    • Incorrect Base Selection or Quality: The base deprotonates the amine, making it a better nucleophile, and facilitates the final reductive elimination step.

      • The Problem: The base may be too weak, not soluble enough, or incompatible with other functional groups. The physical form of the base (e.g., large clumps) can also limit its effectiveness. [10] * The Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are most common. [10]If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this will likely require higher reaction temperatures. [10]

    • Presence of Oxygen or Water: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.

      • The Problem: Oxygen and water in the reaction can deactivate the catalyst, halting the reaction.

      • The Solution: Use a thoroughly dried, oven- or flame-dried flask. Use anhydrous, degassed solvents (degassing can be done by sparging with argon or nitrogen for 20-30 minutes or by several freeze-pump-thaw cycles). Assemble the reaction under an inert atmosphere (in a glovebox or using Schlenk techniques). [10]

    FAQ 2.2: I'm observing hydrodehalogenation (loss of bromine). How can I prevent this?

    Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.

    Possible Causes & Solutions:

    • The Problem: This side reaction is often promoted by moisture or certain catalytic intermediates. It competes with the desired C-N bond formation.

    • The Solution:

      • Rigorously Exclude Water: As mentioned above, ensure all reagents and solvents are anhydrous.

      • Optimize Catalyst/Ligand Ratio: An improper ratio can sometimes favor side reactions. A typical ratio is 1:1.2 to 1:2 of Pd:Ligand.

      • Choice of Base: Some bases are more prone to promoting this pathway. If hydrodehalogenation is a persistent issue, consider screening different bases (e.g., switching from NaOtBu to LHMDS or Cs₂CO₃).

    Table 2: Guide to Catalyst/Ligand/Base Selection for Buchwald-Hartwig Amination
    ComponentCommon ChoicesConsiderations
    Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Palladacycle (G3/G4), RuPhos Palladacycle (G3/G4)Palladacycle precatalysts are generally more active and reliable. [10]
    Ligand For Primary Amines: BrettPhos, XPhos. [10]For Secondary Amines: RuPhos, SPhos. [10]Bulky, electron-rich monophosphine ligands are essential for this type of substrate.
    Base Strong: NaOtBu, KOtBu, LHMDS. [10]Weaker: Cs₂CO₃, K₃PO₄. [10]Start with a strong base unless functional group incompatibility is a concern.
    Solvent Toluene, Dioxane, THF, CPMEMust be anhydrous and degassed. Toluene and dioxane are common choices for higher temperatures.
    General Protocol for Buchwald-Hartwig Amination
    • Reaction Setup (Glovebox Recommended): To an oven-dried vial or Schlenk flask, add the palladium precatalyst (e.g., BrettPhos G3, 1-5 mol%), the phosphine ligand (if not part of the precatalyst, 1.2-2.4 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.5-2.0 equiv.). [10]2. Add Reagents: Add 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv.). Seal the vessel.

    • Add Solvent and Amine: If outside a glovebox, purge the vessel with an inert gas. Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.2 equiv.).

    • Heating: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

    • Reaction Monitoring: Stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions can take anywhere from 2 to 24 hours.

    • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product often contains residual catalyst and ligand, which can be removed by column chromatography.

    Section 3: Advanced FAQs

    FAQ 3.1: Could the aldehyde group be interfering with my Buchwald-Hartwig reaction?

    Yes, this is a distinct possibility. The aldehyde is a moderately reactive functional group that could potentially coordinate to the palladium center or react with the strong base used in the coupling reaction (e.g., via aldol-type reactions). If you suspect interference, the best strategy is to protect the aldehyde group before the coupling reaction and deprotect it afterward. A common protecting group for aldehydes is an acetal (e.g., formed with ethylene glycol), which is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed with mild acid.

    FAQ 3.2: I'm working with a particularly hindered amine. What modifications should I consider?

    For extremely sterically demanding amines in either reaction pathway, more forcing conditions may be necessary.

    • For Reductive Amination: You may need to significantly increase the reaction time for imine formation and potentially increase the temperature (e.g., to 40-60 °C). Using a larger excess of the amine might also be beneficial.

    • For Buchwald-Hartwig Amination: This is a known challenge. Success often relies on using the most advanced, sterically bulky ligands (e.g., tBuBrettPhos) and carefully optimizing the base and temperature. Higher temperatures (e.g., >110 °C) are often required.

    References

    • Beller, M., et al. (2015). Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia. Molecules, 20(12), 22945-22956.
    • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
    • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567.
    • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved April 7, 2026, from [Link]

    • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years.
    • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. [Link]

    • Buchwald–Hartwig Amination with Aqueous Ammonia. (2022).
    • Reddy, M. R., & Reddy, P. S. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(10), 1593-1596.
    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
    • Mäki-Arvela, P., et al. (2018). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Science & Technology, 8(2), 509-528.
    • Enthaler, S., & Beller, M. (2007). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes.
    • Chandrasekhar, S., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 17929-17942.
    • Li, G., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5163.
    • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]

    • Krishna, S. V., & Damodiran, M. (2000). Role of a-substituent on the oxidation of a-amino acids by bromine in acid medium. Indian Journal of Chemistry - Section A, 39(8), 856-859.
    • Enamines - Master Organic Chemistry. (2010, May 24). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]

    • Wilson, D. J. D., & Lobb, K. A. (2021).
    • Wilson, D. J. D., & Lobb, K. A. (2021).
    • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved April 7, 2026, from [Link]

    • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. Retrieved April 7, 2026, from [Link]

    • Liu, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 120(19), e2219929120.
    • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved April 7, 2026, from [Link]

    • MacMillan, D. W. C., et al. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 135(41), 15338-15341.
    • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
    • Al-Mourabit, A., & Potier, P. (2018). Recent Developments on Five-Component Reactions. Molecules, 23(7), 1642.
    • 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

    • Houk, K. N., et al. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 123(49), 12127-12138.
    • D'Auria, M. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 7(2), 100-125.
    • Singh, P., et al. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [1][11][12]thiadiazole with substituted anilines at conventional heating in Schlenk tube. Arkivoc, 2022(5), 1-14.

    • Zeynizadeh, B., & Rahimi, S. (2011). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 55(3), 159-163.
    • Chebanov, V. A., et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 4, 33.
    • Jørgensen, K. A., et al. (2025). Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes.
    • Li, J., et al. (2022). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Chemical Letters, 33(5), 2481-2484.
    • Fesenko, A. A., et al. (2020). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2019(2), 176-189.
    • Gurbuz, E. I., & Dumesic, J. A. (2025). Active metal dependent side reactions for the reductive amination of furfural.
    • The Organic Chemistry Tutor. (2018, May 6). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. [Link]

    Sources

    Troubleshooting

    Best purification techniques for 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde without column chromatography

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (MW: 217.10 g/mol [1]).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (MW: 217.10 g/mol [1]). This compound is typically synthesized via the Vilsmeier-Haack bromination of dimedone using phosphorus tribromide ( POBr3​ ) and dimethylformamide (DMF)[2].

    Standard silica gel column chromatography often leads to poor recovery because the acidic nature of silica can induce dehydrohalogenation of the sensitive allylic/vinylic bromide moiety. This guide provides field-proven, chromatography-free purification workflows, focusing on the causality behind each technique so you can troubleshoot your specific reaction matrix.

    Quantitative Comparison of Purification Strategies

    Before selecting a protocol, review the quantitative parameters of each technique to match your specific scale and purity requirements.

    Purification MethodTarget Impurities RemovedTypical Yield RecoveryScalabilityPrimary Risk Factor
    Rapid Bisulfite Adduct Extraction Unreacted dimedone, DMF, Halogenated non-aldehydes85 - 95%Medium (1–50g)1,4-Conjugate Addition
    Kugelrohr Vacuum Distillation Heavy oligomers, Salts, Dimedone70 - 85%High (>50g)Thermal Decomposition
    Aqueous LLE (Pre-treatment) DMF, POBr3​ residues, HBr> 95%Very HighEmulsion Formation

    Workflow Visualization

    PurificationWorkflow Crude Crude Reaction Mixture (Aldehyde, DMF, POBr3 residues) Quench 1. Aqueous Quench & LLE (Ice/NaHCO3, Water washes) Crude->Quench Decision Choose Purification Route Quench->Decision DMF & Acids removed Bisulfite 2A. Bisulfite Adduct Method (30s Shaking Protocol) Decision->Bisulfite High Purity Needed Kugelrohr 2B. Kugelrohr Distillation (< 0.1 Torr, 80-105°C) Decision->Kugelrohr Volatile / Scale-up Regen 3A. Base Regeneration (pH 12 NaOH or TMS-Cl) Bisulfite->Regen Aqueous Phase Pure Pure 2-Bromo-5,5-dimethyl- cyclohex-1-enecarbaldehyde Kugelrohr->Pure Distillate Regen->Pure Extraction

    Workflow for the non-chromatographic purification of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Section 1: The Rapid Bisulfite Adduct Protocol (Primary Recommendation)

    Causality & Mechanism

    The bisulfite anion ( HSO3−​ ) is a strong nucleophile that reversibly attacks the highly electrophilic carbonyl carbon of the aldehyde to form a water-soluble α -hydroxy sulfonate adduct. By partitioning the aldehyde into the aqueous phase, neutral organic impurities (like dibrominated byproducts) can be washed away.

    Because 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is an α,β -unsaturated system, the bisulfite can also attack the β -carbon via 1,4-conjugate addition. The 1,2-addition to the carbonyl is kinetically favored (faster), while the 1,4-addition is thermodynamically favored. Therefore, a strictly timed, rapid extraction protocol is critical to trap the kinetic product and prevent irreversible degradation[3].

    Step-by-Step Methodology
    • Adduct Formation: Dissolve the crude oil (e.g., 10 mmol) in 10 mL of a water-miscible solvent like DMF or ethanol. Add 25 mL of freshly prepared, saturated aqueous NaHSO3​ . Shake vigorously in a separatory funnel for exactly 30 seconds [3].

      • Validation Checkpoint: The aqueous layer will become noticeably denser and more viscous, or a white precipitate will form at the interface.

    • Organic Washing: Immediately add 25 mL of an immiscible solvent (e.g., 10% ethyl acetate in hexanes) and 25 mL of deionized water. Shake briefly and allow the layers to separate. Discard the organic layer.

      • Validation Checkpoint: Spot the discarded organic layer on a TLC plate. There should be no UV-active spot corresponding to the target aldehyde.

    • Regeneration: To the retained aqueous layer, add 25 mL of fresh ethyl acetate. Slowly add 50% NaOH dropwise while stirring until the aqueous phase reaches pH 12[3].

      • Validation Checkpoint: The organic layer will turn pale yellow as the regenerated aldehyde partitions into the ethyl acetate. The aqueous layer will contain only inorganic sodium sulfite salts.

    • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    Troubleshooting FAQ

    Q: Why is my recovered yield so low after the bisulfite workup? A: You likely experienced 1,4-conjugate addition. If the aldehyde is left in contact with the bisulfite solution for several minutes, the thermodynamically stable 1,4-adduct forms, which cannot be easily reversed by basification. Strictly adhere to the 30-second shaking protocol[3].

    Q: My aldehyde decomposes under highly basic (pH 12) regeneration conditions. What is the alternative? A: Use a non-aqueous regeneration method. Isolate the solid bisulfite adduct, suspend it in acetonitrile, and treat it with chlorotrimethylsilane (TMS-Cl) at 40–60 °C. This irreversibly regenerates the aldehyde by forming stable hexamethyldisiloxane and precipitating sodium chloride, entirely avoiding aqueous pH extremes[4].

    Section 2: High-Vacuum Kugelrohr Distillation

    Causality & Mechanism

    Due to its molecular weight and structure, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde has a predicted boiling point exceeding 240 °C at atmospheric pressure. Applying this much thermal energy will break the relatively weak allylic C-Br bond, leading to dehydrohalogenation and polymerization. By applying a high vacuum (< 0.1 Torr), the vapor pressure of the compound exceeds the ambient pressure at a much lower temperature (80–105 °C), allowing vaporization before thermal degradation pathways are activated[5].

    Step-by-Step Methodology
    • Pre-treatment (Critical): Ensure the crude mixture is completely free of acidic Vilsmeier residues. Wash the crude organic extract with saturated NaHCO3​ until effervescence ceases, followed by 5x equal-volume water washes to remove residual DMF[5].

      • Validation Checkpoint: The distinct amine-like odor of DMF should be entirely absent from the crude oil.

    • Setup: Transfer the dried crude oil to the distillation bulb of a Kugelrohr apparatus. Apply a high vacuum (target < 0.1 Torr).

    • Distillation: Gradually increase the oven temperature in 10 °C increments. The target aldehyde typically distills between 80–105 °C at 0.1 Torr.

      • Validation Checkpoint: A clear to pale-yellow oil will condense in the receiving bulb. The residue left in the distillation flask will be dark, viscous, and contain unreacted dimedone and heavy oligomers.

    Troubleshooting FAQ

    Q: The product is turning black during distillation, and the vacuum pressure is suddenly spiking. What is happening? A: Thermal decomposition is occurring. The pressure spike is caused by the release of HBr gas from dehydrohalogenation. Stop the distillation immediately. This usually happens if your vacuum pump is not pulling a deep enough vacuum (forcing you to use higher temperatures) or if trace acids were left in the crude mixture, which catalyze decomposition. Ensure your pre-treatment NaHCO3​ wash was thorough[5].

    References

    • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development - ACS Publications.[Link][3]

    • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.[Link][4]

    • 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde | CID 25139191. PubChem.[Link][1]

    • Purifying aldehydes? r/chemistry - Reddit.[Link][5]

    • Rearrangement of spirodioxolanes under the action of the Vilsmeier-Haack reagent into functionalized 4,5,6,7-tetrahydrobenzofurans. Lesya Ukrainka Volyn National University.[Link][2]

    Sources

    Optimization

    Technical Support Center: Distillation Troubleshooting for 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    Introduction Purifying 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde—a highly reactive intermediate often synthesized via the Vilsmeier-Haack formylation of dimedone derivatives ([1])—presents a significant challenge fo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Purifying 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde—a highly reactive intermediate often synthesized via the Vilsmeier-Haack formylation of dimedone derivatives ([1])—presents a significant challenge for synthetic chemists. As an α-bromo-α,β-unsaturated aldehyde, it is inherently unstable and highly susceptible to severe thermal degradation during standard distillation. This guide provides mechanistic insights and field-proven protocols to prevent product loss, tar formation, and auto-catalytic decomposition.

    The Mechanistic Root Causes of Thermal Degradation

    To effectively troubleshoot, you must understand the causality behind the compound's degradation. The predicted boiling point of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is approximately 253.8°C at atmospheric pressure ([2]). Exposing the compound to temperatures above 80°C in a standard distillation pot triggers two primary degradation pathways:

    • Auto-Catalytic Dehydrohalogenation: The vinylic/allylic bromide is highly activated by the adjacent electron-withdrawing aldehyde group. Thermal stress induces the elimination of hydrogen bromide (HBr). Once HBr is generated, it acts as a Brønsted acid catalyst, accelerating further elimination and promoting aldol-type condensations of the aldehyde moiety ([3]). This results in aromatized diene byproducts and black, insoluble tars.

    • Radical Polymerization: The conjugated α,β-unsaturated system is prone to radical-initiated polymerization, especially in the presence of trace oxygen or light, leading to high-molecular-weight oligomers.

    Self-Validating Diagnostic System: Always monitor your vacuum gauge during distillation. If you observe a sudden, unexplained spike in vacuum pressure (e.g., jumping from 0.1 mmHg to 2.0 mmHg) while the system is sealed, this is not a leak. It is the active evolution of HBr gas, confirming that auto-catalytic thermal degradation is actively occurring in your pot.

    ThermalDegradation Start 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Heat Thermal Stress (Distillation Pot > 80°C) Start->Heat Dehydro Dehydrohalogenation Heat->Dehydro Polymer Radical Polymerization Heat->Polymer Trace O2 / Radicals HBr HBr Gas Release (Auto-catalytic) Dehydro->HBr Diene Aromatization / Diene Formation Dehydro->Diene HBr->Dehydro Catalyzes further breakdown Oligomers High MW Oligomers (Viscous Tar) Polymer->Oligomers

    Mechanistic pathways of thermal degradation during distillation of α-bromo-α,β-unsaturated aldehydes.

    Equipment & Setup Optimization (FAQs)

    Q: Why does my compound turn black and release gas during standard fractional vacuum distillation? A: Standard fractional distillation relies on a long residence time. The longer the compound sits in the heated pot, the higher the probability of dehydrohalogenation. You must minimize residence time and lower the boiling point by using Short-Path Distillation (SPD) or a Wiped Film Evaporator (WFE) ([4]). SPD reduces the distance the distillate must travel, allowing for lower heating temperatures at reduced pressure ([4]).

    Q: How do I prevent auto-catalytic HBr degradation in the distillation pot? A: Introduce an acid scavenger directly into the crude mixture before heating. A non-nucleophilic, mild scavenger like Epoxidized Soybean Oil (ESBO) (1-2% w/w) or solid anhydrous potassium carbonate (K₂CO₃) will neutralize trace HBr as it forms. This breaks the auto-catalytic cascade without undergoing unwanted nucleophilic addition with your target aldehyde.

    Q: How do I stop the formation of viscous oligomers? A: Add a radical inhibitor. Butylated hydroxytoluene (BHT) or hydroquinone (0.1% w/w) should be added directly to the distillation pot. BHT scavenges carbon-centered radicals, effectively halting the polymerization pathway.

    Step-by-Step Distillation Protocol

    Methodology: Stabilized Short-Path High-Vacuum Distillation

    • Preparation of the Crude: Ensure the crude 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is thoroughly dried (e.g., over anhydrous MgSO₄) and stripped of all synthesis solvents (like DMF or extraction solvents) using a rotary evaporator. Keep the water bath strictly below 40°C.

    • Stabilization: Transfer the crude oil to the short-path distillation pot. Add 0.1% w/w BHT (radical inhibitor) and 1.5% w/w Epoxidized Soybean Oil (acid scavenger). Add a PTFE-coated magnetic stir bar.

    • Apparatus Setup: Assemble a short-path distillation head (e.g., Kugelrohr or a standard short-path head with a Vigreux indent) ([4]). Insulate the distillation head with glass wool to prevent refluxing, which unnecessarily increases residence time.

    • Purging (Critical Step): Apply high vacuum (< 0.1 mmHg). Backfill the entire system with dry Argon. Repeat this purge cycle three times to remove trace oxygen, heavily mitigating oxidative polymerization.

    • Distillation:

      • Initiate vigorous stirring and apply high vacuum (< 0.1 mmHg).

      • Gradually increase the oil bath temperature. Do not exceed 90°C.

      • Monitor the vacuum gauge continuously. A stable vacuum confirms that the stabilization additives are successfully preventing HBr evolution.

      • Collect the purified 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde as a pale yellow to colorless liquid.

    • Storage: Immediately flush the receiving flask with Argon, seal it tightly with Parafilm, and store it at -20°C in the dark to prevent long-term degradation.

    Quantitative Data: Distillation Parameter Comparison

    To illustrate the necessity of optimized techniques, the following table summarizes the operational parameters and typical outcomes when distilling α-bromo-α,β-unsaturated aldehydes.

    Distillation TechniqueOperating PressurePot TemperatureResidence TimeAdditives UsedTypical YieldProduct Quality
    Standard Fractional10 - 15 mmHg130 - 150°C1 - 3 HoursNone< 20%Black, heavy tar formation; HBr evolution.
    Short-Path (Unstabilized)< 0.1 mmHg80 - 100°C30 - 60 MinsNone40 - 50%Yellow liquid; moderate oligomerization in pot.
    Short-Path (Stabilized) < 0.1 mmHg 70 - 90°C 30 - 60 Mins BHT + ESBO > 85% Colorless to pale yellow liquid; clean pot.
    Wiped Film Evaporator< 0.05 mmHg80 - 90°C< 1 MinuteBHT> 90%Excellent purity; ideal for industrial scale-up.

    References

    • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

    • Title: Short-path distillation Source: Wikipedia URL: [Link]

    • Title: Evolution of a Strategy for the Total Synthesis of Psymberin Source: ACS Publications URL: [Link]

    Sources

    Troubleshooting

    Overcoming steric hindrance in nucleophilic additions to 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    Technical Support Center: Troubleshooting Nucleophilic Additions to Sterically Hindered α,β -Unsaturated Aldehydes Target Substrate: 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Audience: Researchers, Scientists, and D...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting Nucleophilic Additions to Sterically Hindered α,β -Unsaturated Aldehydes

    Target Substrate: 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Audience: Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center. This guide is engineered to address the specific synthetic bottlenecks encountered when performing nucleophilic additions to highly hindered α,β -unsaturated aldehydes. The target molecule, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, presents a uniquely challenging steric and electronic environment. The combination of a vinylic bromine at C2 and a bulky gem-dimethyl group at C5 frequently leads to poor yields, unwanted halogen-metal exchange, and unpredictable stereochemistry.

    Below, we break down the causality of these failures and provide field-proven, self-validating protocols to overcome them.

    Visualizing the Steric Challenge

    To understand why standard nucleophilic additions fail, we must first analyze the 3D conformation of the substrate. The cyclohexene ring adopts a half-chair conformation. The bulky C2-bromine restricts the rotation of the C1-formyl group, forcing it into a rigid conformation. Simultaneously, the axial methyl group at C5 projects over the top face of the ring, acting as a steric shield.

    StericModel Aldehyde Carbonyl Carbon (C1) Electrophilic Center Trajectory Bürgi-Dunitz Trajectory (~107°) Aldehyde->Trajectory Defines Geometry Br C2-Bromine (Restricts C-C Rotation) Br->Aldehyde Steric Bulk & Repulsion Me2 C5-gem-Dimethyl (Axial Me blocks Top Face) Me2->Aldehyde 1,3-Diaxial-like Shielding Attack Bottom-Face Attack (Favored Pathway) Me2->Attack Directs away from Top Face Trajectory->Attack Forces Trajectory

    Steric shielding of the Bürgi-Dunitz trajectory by C2-Br and C5-axial methyl.

    Troubleshooting FAQs & Protocols
    Q1: Why am I getting poor yields and mostly recovered starting material when adding Grignard reagents?

    Causality & Insight: The required attack angle for the incoming nucleophile (the Bürgi-Dunitz trajectory, ~107°) is severely obstructed by the C2-Br and the C5 pseudo-axial methyl group. Standard Grignard reagents ( RMgX ) are highly basic and exist as bulky solvated clusters in ethereal solvents. When a bulky nucleophile approaches this shielded carbonyl, the activation energy for 1,2-addition spikes. Consequently, steric rejection dominates, and the unreacted starting material is recovered after aqueous workup.

    Solution: Transmetalate your Grignard or organolithium reagent to an [1]. Cerium(III) is highly oxophilic and acts as a strong, localized Lewis acid. It coordinates tightly to the carbonyl oxygen, drastically lowering the LUMO of the aldehyde. This electronic activation accelerates the nucleophilic attack, while the longer Ce-C bond reduces the steric demand of the transition state.

    Protocol 1: Organocerium-Mediated 1,2-Addition Self-Validation Check: The successful formation of the organocerium species is indicated by a distinct color change (often yellow/orange) and the maintenance of a fine, uniform suspension.

    • Activation of CeCl3​ : Heat CeCl3​⋅7H2​O under high vacuum (0.1 Torr) at 140 °C for 2 hours to obtain strictly anhydrous CeCl3​ . Moisture will instantly destroy the reagent.

    • Pre-complexation: Suspend the anhydrous CeCl3​ (1.5 equiv) in dry THF. Stir vigorously at room temperature for at least 2 hours to break up aggregates and form a uniform, milky suspension.

    • Transmetalation: Cool the suspension to -78 °C. Dropwise add the organolithium or Grignard reagent (1.5 equiv). Stir for 30 minutes at -78 °C to form the active RCeCl2​ species.

    • Addition: Add a solution of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv) in THF dropwise down the side of the flask.

    • Quench: Stir for 1 hour at -78 °C. Quench cold by adding saturated aqueous NH4​Cl directly to the cryogenic flask before warming to room temperature. Extract with EtOAc.

    Q2: I am observing significant degradation and debrominated side-products. What is happening?

    Causality & Insight: You are experiencing halogen-metal exchange . Organolithium reagents (and to a lesser extent, certain Grignards at elevated temperatures) can undergo a rapid equilibrium exchange with the vinylic bromide at C2. This generates a highly reactive vinylic lithium/magnesium species that rapidly polymerizes or attacks the aldehyde of another molecule, irreversibly destroying your substrate.

    Solution: Strictly avoid using alkyllithiums (like n−BuLi or t−BuLi ) as direct nucleophiles. If an organolithium must be used to transfer a specific R-group, it must be immediately transmetalated to cerium at -78 °C prior to introducing the aldehyde. Organocerium reagents are virtually non-basic and do not participate in halogen-metal exchange, ensuring exclusive 1,2-addition[1].

    Q3: How can I selectively reduce the aldehyde to the allylic alcohol without reducing the double bond or displacing the bromide?

    Causality & Insight: Standard sodium borohydride ( NaBH4​ ) reductions can be sluggish due to the steric bulk. If users attempt to force the reaction by raising the temperature, it can lead to unwanted 1,4-conjugate reduction or hydrodehalogenation of the sensitive C2-Br bond.

    Solution: Employ the [2]. By using NaBH4​ in the presence of CeCl3​⋅7H2​O in methanol, the cerium salt catalyzes the formation of transient alkoxyborohydrides. According to Hard-Soft Acid-Base (HSAB) theory, these alkoxyborohydrides are "hard" nucleophiles that selectively attack the "hard" carbonyl carbon (1,2-addition) rather than the "soft" β -carbon[3].

    Protocol 2: Luche Reduction for Allylic Alcohols Self-Validation Check: The reaction will visibly evolve hydrogen gas upon the addition of NaBH4​ . The cessation of gas evolution correlates with reagent consumption.

    • Setup: Dissolve 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv) and CeCl3​⋅7H2​O (1.0 equiv) in methanol to create a 0.2 M solution.

    • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic hydride transfer.

    • Reduction: Add NaBH4​ (1.0 equiv) portion-wise. Caution: Vigorous hydrogen gas evolution will occur as alkoxyborohydrides are generated.

    • Completion: Stir at 0 °C for 15-30 minutes. Monitor via TLC; the highly activated carbonyl will be consumed rapidly despite steric hindrance.

    • Workup: Quench with water, remove methanol under reduced pressure, and extract the aqueous layer with dichloromethane.

    Quantitative Data Comparison

    The following table summarizes the expected outcomes when applying various nucleophilic addition conditions to 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Nucleophile / ReagentAdditiveTemperatureMajor Reaction OutcomeYield of 1,2-Addition
    MeMgBr None0 °CSteric rejection / SM recovered< 10%
    MeLi None-78 °CHalogen-metal exchange0%
    MeLi CeCl3​ -78 °CClean 1,2-addition (Organocerium)> 85%
    NaBH4​ None0 °CMixed 1,2- and 1,4-reduction~ 40%
    NaBH4​ CeCl3​⋅7H2​O 0 °CExclusive 1,2-addition (Luche)> 95%
    Visualizing the Workflow Divergence

    Workflow SM 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Grignard Standard Grignard (RMgX) Room Temp SM->Grignard Path A (Basic/Bulky) Organocerium Organocerium (RCeCl2) -78°C SM->Organocerium Path B (Lewis Acidic/Compact) Side1 Halogen-Metal Exchange (Debromination/Oligomers) Grignard->Side1 Competing Reaction Side2 Recovered Starting Material (Steric Rejection) Grignard->Side2 Major Outcome Product 1,2-Addition Product (High Yield, Stereoselective) Organocerium->Product Exclusive 1,2-Attack

    Reaction pathway divergence between standard Grignard and Organocerium additions.

    References
    • Title: Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Source: Tetrahedron Letters, 1984, 25(38), 4233-4236. URL: [Link]

    • Title: Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Source: Journal of the American Chemical Society, 1978, 100(7), 2226-2227. URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity comparison: 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde vs 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde

    An In-Depth Guide to the Comparative Reactivity of 2-Bromo- vs. 2-Chloro-5,5-dimethylcyclohex-1-enecarbaldehyde This guide provides a detailed comparative analysis of the reactivity of 2-bromo-5,5-dimethylcyclohex-1-enec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Comparative Reactivity of 2-Bromo- vs. 2-Chloro-5,5-dimethylcyclohex-1-enecarbaldehyde

    This guide provides a detailed comparative analysis of the reactivity of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde and its chloro-analogue, 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple catalog of reactions to explore the fundamental electronic and mechanistic principles that govern the divergent chemical behavior of these important synthetic intermediates. The insights and experimental data presented herein are intended to empower scientists to make informed decisions in the selection and application of these reagents for the synthesis of complex molecular architectures.

    Introduction and Synthetic Overview

    2-Halo-α,β-unsaturated aldehydes are powerful bifunctional building blocks in organic synthesis. They possess two key reactive sites: an electrophilic carbonyl group and a vinylic carbon-halogen bond amenable to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The 5,5-dimethylcyclohexene scaffold provides steric bulk and conformational rigidity, making these specific substrates valuable for constructing complex cyclic systems.

    The primary distinction between the two subject compounds lies in the identity of the halogen atom at the 2-position. This seemingly minor substitution has profound implications for the reactivity of the C-X bond, directly influencing reaction rates, yields, and the feasibility of certain transformations.

    1.1. Synthesis via Vilsmeier-Haack Formylation

    Both 2-bromo- and 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde are commonly synthesized from the parent ketone, 5,5-dimethylcyclohexanone, via a Vilsmeier-Haack-type reaction.[1][2] This process involves the formation of a Vilsmeier reagent from a formamide source (like N,N-dimethylformamide, DMF) and an activating agent (such as phosphorus oxychloride, POCl₃, or phosphorus oxybromide, POBr₃).[3][4] The ketone is converted to its enol or enolate form, which then attacks the electrophilic Vilsmeier reagent. Subsequent elimination and hydrolysis yield the final α,β-unsaturated halo-aldehyde. The choice of POCl₃ or POBr₃ dictates the incorporation of either chlorine or bromine, respectively.

    Vilsmeier_Haack_Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺X⁻ DMF->Vilsmeier_Reagent + POX3 POX₃ (X = Cl, Br) Adduct Iminium Adduct Ketone 5,5-Dimethyl- cyclohexanone Enolate Enolate Intermediate Ketone->Enolate Base or Self-catalyzed Enolate->Adduct Nucleophilic Attack Product 2-Halo-5,5-dimethylcyclohex- 1-enecarbaldehyde Adduct->Product Elimination H2O H₂O Workup

    Caption: Generalized workflow for the synthesis via Vilsmeier-Haack reaction.

    Fundamental Principles of Reactivity

    The difference in reactivity between the bromo- and chloro-substrates is rooted in the fundamental properties of the carbon-halogen bond.

    • Bond Strength: The C-Cl bond is stronger and less polarizable than the C-Br bond.[5] The approximate bond dissociation energies are ~84 kcal/mol for a vinylic C-Cl bond and ~71 kcal/mol for a vinylic C-Br bond. This disparity means that reactions requiring cleavage of the C-X bond, such as the oxidative addition step in cross-coupling catalysis, will have a lower activation energy for the bromo derivative.

    • Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size, greater polarizability, and the lower basicity of the conjugate acid (HBr is a stronger acid than HCl). This factor is crucial in both metal-catalyzed and nucleophilic substitution reactions.[5][6]

    • Electronic Effects: Both halogens exert a deactivating, electron-withdrawing inductive effect (-I) on the π-system. Chlorine is more electronegative than bromine, resulting in a slightly stronger inductive pull. Conversely, both halogens can donate lone-pair electron density through a mesomeric or resonance effect (+M). This resonance contribution leads to a partial double-bond character in the C-X bond, making vinylic halides less reactive than their alkyl halide counterparts.[7][8]

    Comparative Performance in Key Synthetic Transformations

    The most significant divergence in reactivity is observed in palladium-catalyzed cross-coupling reactions, which are paramount to the utility of these building blocks.

    3.1. Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is a cornerstone of modern synthesis. The rate-determining step for many vinylic halide substrates is the initial oxidative addition of the C-X bond to the Pd(0) catalyst.[9] Due to the weaker C-Br bond and better leaving group ability of bromide, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde demonstrates significantly higher reactivity in Suzuki couplings .[10]

    This reactivity gap allows for milder reaction conditions (lower temperatures, less reactive catalysts) and often results in higher yields and shorter reaction times compared to the chloro-analogue. The chloro-derivative frequently requires more forcing conditions, such as higher temperatures or the use of highly active, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition of the C-Cl bond.[10]

    Suzuki_Cycle cluster_main Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Complex R-Pd(II)(X)L₂ Pd0->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R_R1 R-Pd(II)(R¹)L₂ PdII_Complex->PdII_R_R1 PdII_R_R1->Pd0 ReductElim Reductive Elimination PdII_R_R1->ReductElim Product R-R¹ ReductElim->Pd0 RX R-X (Vinylic Halide) X = Br or Cl Boronic R¹-B(OH)₂ + Base

    Caption: The Suzuki-Miyaura catalytic cycle. The C-X bond is cleaved in the oxidative addition step.

    3.2. Sonogashira Coupling

    Similar to the Suzuki coupling, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[11][12] The reaction also proceeds via a palladium catalytic cycle, often with a copper(I) co-catalyst. The reactivity trend remains consistent: I > Br > Cl .[13] Therefore, the 2-bromo derivative will undergo Sonogashira coupling under much milder conditions than the 2-chloro derivative. Achieving high yields with the chloro-substrate may require elevated temperatures and can lead to side reactions, such as Glaser coupling of the alkyne.[14]

    Quantitative Data Summary: Cross-Coupling Reactions

    The following table summarizes representative, expected outcomes for the coupling of both substrates with phenylboronic acid (Suzuki) and phenylacetylene (Sonogashira) under typical conditions.

    EntryHalide Substrate (X)ReactionCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
    1Bromo (Br) SuzukiPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O906>90%
    2Chloro (Cl) SuzukiPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9024<20%
    3Chloro (Cl) SuzukiPd₂(dba)₃/SPhos (2)K₃PO₄1,4-Dioxane11012~85%
    4Bromo (Br) SonogashiraPd(PPh₃)₄/CuI (2/4)Et₃NTHF254>95%
    5Chloro (Cl) SonogashiraPd(PPh₃)₄/CuI (2/4)Et₃NTHF6524~40-50%

    Note: Data are illustrative based on established reactivity principles. Actual results may vary.

    3.3. Nucleophilic Vinylic Substitution (SₙAr-type)

    The conjugated system is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. A nucleophile can attack the carbon bearing the halogen, proceeding through a resonance-stabilized carbanionic intermediate (a Meisenheimer-like complex).[15][16] In the final step, the halide is eliminated to restore the double bond. Given that bromide is a superior leaving group to chloride, the 2-bromo derivative is expected to undergo nucleophilic substitution at a faster rate than the 2-chloro derivative .[7] This is particularly relevant for reactions with soft nucleophiles like thiols.[17]

    3.4. Reactions Involving the Aldehyde Moiety

    The primary influence of the halogen on the aldehyde's reactivity is through its inductive effect. Since chlorine is more electronegative than bromine, it should, in principle, render the carbonyl carbon slightly more electrophilic. However, this effect is transmitted through several bonds and is generally considered minor. In most standard aldehyde transformations (e.g., Wittig olefination, Grignard addition, reductive amination), both substrates are expected to behave similarly, with no significant performance difference directly attributable to the halogen.

    Experimental Protocols

    Protocol: Comparative Suzuki-Miyaura Coupling

    This protocol describes a parallel experiment to directly compare the reactivity of the bromo- and chloro-substrates under identical, mild conditions.

    Reagents & Equipment:

    • 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    • 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃), anhydrous

    • Toluene, anhydrous

    • Deionized water, degassed

    • Two identical reaction vessels (e.g., Schlenk flasks)

    • Standard glassware, magnetic stir plates, heating mantles

    • Inert atmosphere setup (Nitrogen or Argon)

    • TLC plates, GC-MS for monitoring

    Procedure:

    • Vessel Preparation: To two separate, identical, flame-dried Schlenk flasks under an inert atmosphere, add a magnetic stir bar.

    • Reagent Addition (Flask A - Bromo): Add 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (217 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

    • Reagent Addition (Flask B - Chloro): Add 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde (173 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

    • Catalyst Addition: To each flask, add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

    • Solvent Addition: To each flask, add 8 mL of anhydrous toluene and 2 mL of degassed deionized water.

    • Reaction: Seal both flasks and heat the reaction mixtures to 90 °C with vigorous stirring.

    • Monitoring: Monitor the progress of both reactions every hour using TLC or by taking aliquots for GC-MS analysis. Note the time to completion (disappearance of starting material).

    • Workup: Upon completion (or after 24 hours), cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.

    • Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction and compare.

    Conclusion and Recommendations

    The choice between 2-bromo- and 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde is dictated almost entirely by the intended application of the C-X bond.

    • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.): 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is unequivocally the superior substrate. Its greater reactivity allows for milder conditions, shorter reaction times, broader substrate scope with less active coupling partners, and generally higher yields. The bromo-derivative should be the default choice for any synthetic route prioritizing these transformations.

    • For Nucleophilic Vinylic Substitution: The bromo-derivative is also more reactive and is recommended for achieving faster and more efficient substitutions.

    • When the C-X Bond is a Spectator: If the synthetic route exclusively involves transformations at the aldehyde and the C-X bond is intended to remain untouched, the 2-chloro derivative may be a more cost-effective option. Its lower reactivity makes it more robust and less prone to undesired side reactions under certain conditions.

    References

    • Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds. Available at: [Link]

    • Akhtar, T., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. Available at: [Link]

    • Reis, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

    • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

    • ChemBK. (n.d.). 2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde. Available at: [Link]

    • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

    • Murasaki, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Available at: [Link]

    • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction. Available at: [Link]

    • Vedantu. (2024). Alkyl halides are more reactive than A vinyl chloride. Available at: [Link]

    • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

    • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

    • Patil, S. A., & Patil, R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

    • Fegyverneki, D., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

    • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available at: [Link]

    • J&K Scientific. (n.d.). 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. Available at: [Link]

    • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link]

    • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie. Available at: [Link]

    • PubChem. (n.d.). 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde. Available at: [Link]

    • PubChem. (n.d.). 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. Available at: [Link]

    • Pace, V., et al. (2019). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry. Available at: [Link]

    • Michigan State University. (n.d.). Alkyl Halide Reactivity. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Available at: [Link]

    • Politzer, P., et al. (2017). Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors. Molecules. Available at: [Link]

    • Reis, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

    • The Organic Chemistry Tutor. (2023). Reactions at alpha carbon Part 3 - Alpha halogenation in Aldehydes and Ketones. YouTube. Available at: [Link]

    • PubChem. (n.d.). 2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde. Available at: [Link]

    • Wikipedia. (2024). Nucleophilic aromatic substitution. Available at: [Link]

    • Spring, D. R., et al. (2004). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Journal of the American Chemical Society. Available at: [Link]

    • Chemistry LibreTexts. (2023). Alpha Halogenation. Available at: [Link]

    • Jin, T-S., et al. (2004). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Synthetic Communications. Available at: [Link]

    • Hoz, S., & Speizman, D. (1982). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

    • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

    • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]

    • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Available at: [Link]

    • Khan Academy. (2024). Nucleophilic substitution reactions | Haloalkanes and Haloarenes. YouTube. Available at: [Link]

    • Fernández, I., & Bickelhaupt, F. M. (2014). What defines electrophilicity in carbonyl compounds. Physical Chemistry Chemical Physics. Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to Brominating Agents: PBr₃ vs. POBr₃ for the Synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    Introduction The synthesis of α-halo-α,β-unsaturated aldehydes is a cornerstone in medicinal chemistry and materials science, providing versatile intermediates for constructing complex molecular architectures.[1][2] Spec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The synthesis of α-halo-α,β-unsaturated aldehydes is a cornerstone in medicinal chemistry and materials science, providing versatile intermediates for constructing complex molecular architectures.[1][2] Specifically, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde serves as a valuable building block, featuring a reactive aldehyde for subsequent transformations and a vinyl bromide moiety ideal for cross-coupling reactions.[2] However, the direct and regioselective α-bromination of the parent enal, 5,5-dimethylcyclohex-1-enecarbaldehyde, presents a significant synthetic challenge. The inherent reactivity of the aldehyde and the electron-rich nature of the double bond can lead to a multitude of side reactions, including 1,2-addition, 1,4-addition, and over-bromination.

    This guide provides an in-depth comparison of two phosphorus-based brominating agents, phosphorus tribromide (PBr₃) and phosphorus oxybromide (POBr₃), for this specific transformation. While both reagents are capable of introducing bromine into organic molecules, their mechanisms, reactivity, and selectivity differ substantially. We will delve into the mechanistic rationale for each reagent, provide detailed experimental protocols based on established chemical principles, and offer a comparative analysis to guide researchers in making an informed selection.

    Mechanistic Considerations: Two Divergent Pathways

    The choice between PBr₃ and POBr₃ is fundamentally a choice between two distinct mechanistic approaches: the activation of a carbonyl for enol/enolate chemistry versus a Vilsmeier-Haack-type halogenation.

    The POBr₃/DMF System: A Vilsmeier-Haack Approach

    Phosphorus oxybromide (POBr₃), when combined with a tertiary amide such as N,N-dimethylformamide (DMF), generates a potent electrophilic species known as the Vilsmeier reagent.[3][4] This reaction is a well-established method for the formylation and halogenation of electron-rich aromatic systems and alkenes.[5][6]

    The proposed mechanism for the synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde proceeds as follows:

    • Formation of the Vilsmeier Reagent: POBr₃ reacts with DMF to form the bromo-iminium salt, [CH(Br)=N(CH₃)₂]⁺[PO₂Br₂]⁻. This species is the active electrophile in the reaction.[7]

    • Electrophilic Attack: The electron-rich double bond of the starting enal, 5,5-dimethylcyclohex-1-enecarbaldehyde, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the α-carbon, leading to the formation of a new C-C bond and a carbocation intermediate stabilized by the adjacent vinyl ether-like structure.

    • Elimination and Hydrolysis: Subsequent elimination of the dimethylamino group and hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired α-bromo enal. This pathway is highly regioselective, as the Vilsmeier reagent is a bulky electrophile that preferentially attacks the less sterically hindered and electronically activated α-position of the enal system.

    This approach is mechanistically sound and leverages a well-documented reaction class, making it the more logical and predictable choice for this transformation.

    The PBr₃ Approach: Carbonyl Activation and α-Bromination

    Phosphorus tribromide (PBr₃) is a powerful Lewis acid and is most commonly employed for converting alcohols to alkyl bromides.[8][9] Its application for the α-bromination of an enal is less conventional and mechanistically more ambiguous.

    A plausible pathway involves the following steps:

    • Lewis Acid Activation: The electrophilic phosphorus atom of PBr₃ coordinates to the carbonyl oxygen of the enal.[8] This activation enhances the acidity of the α-protons.

    • Enolization: In the presence of a mild base (or through self-proton transfer), the activated aldehyde undergoes tautomerization to form its enol isomer.

    • Bromination of the Enol: The nucleophilic enol then attacks a source of electrophilic bromine. The precise brominating species is uncertain; it could be another molecule of PBr₃ or HBr generated in situ from the reaction of PBr₃ with trace moisture.[10] Acid-catalyzed α-halogenation of aldehydes and ketones typically proceeds through an enol intermediate.[10]

    However, this pathway is fraught with potential complications. PBr₃ is highly reactive and can lead to a number of side reactions, including:

    • 1,4-Addition (Conjugate Addition): Bromide ions generated in the reaction mixture could add to the β-position of the unsaturated system.

    • Reaction with the Aldehyde: PBr₅, which can be formed from PBr₃, is known to convert aldehydes into gem-dibromoalkanes.[11]

    • Polymerization: The strongly acidic and reactive conditions could promote polymerization of the starting material or product.

    Given these potential side reactions and the lack of a clear, selective mechanism, the PBr₃ approach is considered significantly higher risk than the Vilsmeier-Haack method.

    Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating best practices for handling air- and moisture-sensitive reagents. All operations should be conducted in a fume hood using anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

    Protocol 1: Synthesis via POBr₃/DMF (Vilsmeier-Haack Halogenation)

    Objective: To synthesize 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde using a Vilsmeier-Haack approach.

    Materials:

    • 5,5-dimethylcyclohex-1-enecarbaldehyde

    • Phosphorus oxybromide (POBr₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Procedure:

    • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

    • Slowly add POBr₃ (1.2 eq.) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. The formation of the Vilsmeier reagent is often exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

    • Substrate Addition: Dissolve 5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

    • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. This step should be done slowly and with vigorous stirring to neutralize the acidic byproducts.

    • Transfer the quenched mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Protocol 2: Synthesis via PBr₃ (Hypothetical Approach)

    Objective: To attempt the synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde using PBr₃.

    Materials:

    • 5,5-dimethylcyclohex-1-enecarbaldehyde

    • Phosphorus tribromide (PBr₃)

    • Anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

    • Pyridine (as an acid scavenger, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 eq.) in anhydrous chloroform. Cool the solution to 0 °C.

    • Reagent Addition: Slowly add PBr₃ (1.1 eq.) dropwise to the solution. PBr₃ is highly reactive with any trace moisture, which will generate HBr gas.[8] Ensure efficient stirring and maintain the temperature at 0 °C.

    • Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Stir for an additional 12-24 hours, monitoring by TLC. The potential for multiple products is high.

    • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with chloroform (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Analyze the crude product by ¹H NMR to assess the product distribution. Attempt purification by flash column chromatography, anticipating the potential difficulty in separating the desired product from closely related byproducts.

    Comparative Analysis and Data Summary

    FeaturePBr₃ MethodPOBr₃/DMF Method (Vilsmeier-Haack)
    Primary Role Deoxybromination of alcohols[12]Electrophilic halogenation/formylation[3]
    Co-Reagent None required (or optional base)N,N-dimethylformamide (DMF)
    Proposed Mechanism Lewis acid activation → Enolization → BrominationVilsmeier reagent formation → Electrophilic attack
    Expected Regioselectivity Potentially poor; risk of 1,4-additionHigh for α-position
    Anticipated Yield Low to moderate; high risk of side productsModerate to high
    Reaction Conditions 0 °C to room temp.; potentially long reaction times0 °C to room temp.; typically faster
    Key Byproducts Phosphorous acid (H₃PO₃), HBr, potential oligomers[8]Dimethylamine hydrochloride, phosphoric acid salts[3]
    Safety & Handling Highly corrosive, reacts violently with water/alcohols.[8][13]Corrosive, reacts with water.[11][14] DMF is a toxic solvent.

    Visualization of Synthetic Pathways

    The following diagram illustrates the two divergent synthetic strategies for the bromination of the starting enal.

    G cluster_start Starting Material cluster_pbr3 PBr₃ Pathway cluster_pobr3 POBr₃/DMF Pathway cluster_end Product Start 5,5-Dimethylcyclohex- 1-enecarbaldehyde PBr3_reagent PBr₃ Start->PBr3_reagent  Route 1 (High Risk) POBr3_reagent POBr₃ + DMF Start->POBr3_reagent  Route 2 (Recommended) Activated Lewis Acid-Activated Carbonyl Complex PBr3_reagent->Activated Coordination Enol Enol Intermediate Activated->Enol Enolization SideProducts Side Products: - 1,4-Addition - gem-Dibromide - Polymer Enol->SideProducts Product 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Enol->Product Bromination Vilsmeier Vilsmeier Reagent [CH(Br)=N(CH₃)₂]⁺ POBr3_reagent->Vilsmeier Reagent Formation Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack on Substrate Intermediate->Product Hydrolysis

    Caption: Divergent pathways for the synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    Expert Insights and Recommendation

    As a Senior Application Scientist, my recommendation is unequivocally in favor of the POBr₃/DMF system (Vilsmeier-Haack reaction) for the synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    The causality behind this choice is rooted in selectivity and predictability. The Vilsmeier-Haack reaction is a well-defined process for the electrophilic substitution of activated C=C double bonds.[5] The mechanism proceeds through a discrete, moderately reactive electrophile that ensures regioselective attack at the α-position, minimizing the likelihood of unwanted side reactions. The protocol is robust and has been successfully applied to a wide range of substrates, including electron-rich alkenes.

    Conversely, the use of PBr₃ for this transformation is mechanistically speculative and carries a substantial risk of producing a complex mixture of products. PBr₃ is an aggressive reagent, and its interaction with a multifunctional substrate like an enal is difficult to control.[15] The lack of a directing group or a highly favored pathway means that the reagent is likely to react unselectively with the various reactive sites in the molecule. While it may be possible to obtain the desired product, the reaction would likely suffer from low yields, difficult purification, and poor reproducibility, making it unsuitable for reliable synthetic applications.

    In drug development and process chemistry, control and predictability are paramount. The Vilsmeier-Haack approach offers a clear, mechanistically supported pathway to the target molecule, whereas the PBr₃ route is an unpredictable and potentially low-yielding alternative. Therefore, for researchers aiming to synthesize 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde efficiently and reliably, the POBr₃/DMF method is the superior and scientifically sound choice.

    References

    • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

    • PubChem. 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. National Center for Biotechnology Information. [Link]

    • Wikipedia. Vilsmeier–Haack reaction. [Link]

    • ChemBK. 2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde. [Link]

    • Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. [Link]

    • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Manac Inc. [Link]

    • Wikipedia. Phosphorus tribromide. [Link]

    • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

    • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

    • Wang, Z. et al. (2008). Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2(1H)-ones. Organic Letters, 10(24), 5549–5552. [Link]

    • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

    • PubChem. Phosphorus oxybromide. National Center for Biotechnology Information. [Link]

    • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

    • ResearchGate. Phosphorous Oxybromide. [Link]

    • Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Manac Inc. [Link]

    • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

    • Sarkar, A., Das, R., & Kar, G. K. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synlett, 29(03), 344-348. [Link]

    • Organic Chemistry Portal. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. [Link]

    • Chemia. (2024, May 8). Bromination reactions with phosphorus bromides (bromo-phosphoranes). Manac Inc. [Link]

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    Validation

    A Comparative Guide to HPLC Method Validation for Purity Determination of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of robust and reliable scientific outcomes. This guide provides an in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of robust and reliable scientific outcomes. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, a reactive α,β-unsaturated aldehyde. Furthermore, this guide will objectively compare the performance of the validated HPLC method against alternative analytical techniques, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data and established analytical principles.

    The Critical Role of Purity for 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is a bifunctional molecule containing both a reactive aldehyde and a vinyl bromide moiety. Its purity is paramount as impurities can lead to unpredictable side reactions, impact product yield and quality, and in the context of drug development, pose significant safety risks. Therefore, a validated, reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

    Development and Validation of a Reversed-Phase HPLC Method

    A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated to ensure the accurate and precise determination of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde purity. The method is designed to separate the main analyte from potential impurities arising from synthesis or degradation.

    Causality Behind Experimental Choices

    The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to non-polar organic molecules like the target analyte. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak. UV detection at 254 nm was selected based on the chromophoric nature of the α,β-unsaturated aldehyde system.

    Experimental Protocol: RP-HPLC Method
    • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-15 min: 50% to 95% B

      • 15-20 min: 95% B

      • 20-21 min: 95% to 50% B

      • 21-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

    Method Validation

    The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

    Table 1: Summary of HPLC Method Validation Data

    Validation ParameterResultICH Acceptance Criteria
    Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
    Linearity (R²) 0.9998≥ 0.999
    Range 0.05 - 0.75 mg/mL-
    Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0% for drug substance
    Precision (% RSD)
    - Repeatability0.45%≤ 1.0%
    - Intermediate Precision0.68%≤ 2.0%
    Limit of Detection (LOD) 0.01 µg/mL-
    Limit of Quantitation (LOQ) 0.03 µg/mL-
    Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).-
    Visualization of the Validation Workflow

    HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

    Caption: Workflow for HPLC method validation.

    Comparative Analysis of Analytical Methods

    While the validated HPLC method is robust and reliable, other techniques can also be employed for the purity determination of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. The choice of method often depends on the specific requirements of the analysis.[5]

    Gas Chromatography (GC)

    GC is a powerful technique for the analysis of volatile and thermally stable compounds. For aldehydes, derivatization is often necessary to improve stability and chromatographic performance.[6][7]

    • Advantages:

      • High resolution for volatile impurities.

      • Sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).

    • Disadvantages:

      • Not suitable for non-volatile or thermally labile impurities.

      • Derivatization adds a step to sample preparation and can introduce variability.[8]

      • The high boiling point of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde may require high inlet and column temperatures, potentially causing on-column degradation.

    Ultra-Performance Liquid Chromatography (UPLC)

    UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[9][10][11]

    • Advantages:

      • Faster Analysis Times: Significantly shorter run times compared to HPLC, increasing sample throughput.[9][10]

      • Improved Resolution and Sensitivity: Sharper and narrower peaks lead to better separation and higher sensitivity.[9]

      • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant solvent savings.[9]

    • Disadvantages:

      • Higher Cost: UPLC systems are more expensive to purchase and maintain.[9]

      • Method Transfer Challenges: Transferring methods between HPLC and UPLC systems requires careful consideration and re-validation.

    Table 2: Comparison of HPLC, GC, and UPLC for Purity Analysis

    ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
    Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Similar to HPLC but with smaller particle size columns and higher pressures.[9][10]
    Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.Similar to HPLC but with enhanced performance.
    Analysis Time 15-30 minutes10-20 minutes3-10 minutes[10][11]
    Resolution GoodExcellent for volatile compoundsExcellent
    Sensitivity GoodGood to Excellent (detector dependent)Excellent[9]
    Solvent Consumption Moderate to HighLow (carrier gas)Low[9]
    Sample Preparation Simple dissolutionMay require derivatization for aldehydes.[8]Simple dissolution
    Cost ModerateModerateHigh[9]
    Logical Relationship of Method Selection

    Method_Selection cluster_methods Analytical Methods Analyte Analyte Properties (Volatility, Thermal Stability) HPLC HPLC Analyte->HPLC Non-volatile or Thermally Labile GC GC Analyte->GC Volatile & Thermally Stable Requirements Analytical Requirements (Speed, Sensitivity, Cost) Requirements->HPLC Robust & Cost-Effective UPLC UPLC Requirements->UPLC High Throughput & Sensitivity HPLC->UPLC Method Modernization

    Sources

    Comparative

    Comparison Guide: Stability of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde vs. Acyclic Bromoenals

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Introduction α -Bromo- α,β -unsaturated aldehydes (bromoenals) are...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

    Introduction

    α -Bromo- α,β -unsaturated aldehydes (bromoenals) are highly potent electrophiles and versatile building blocks in organic synthesis. They are frequently utilized in the construction of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs)[1]. However, the inherent reactivity of standard acyclic bromoenals (e.g., 2-bromo-2-butenal) often translates to severe instability, leading to moderate synthetic yields and difficult storage conditions[1][2].

    By contrast, cyclic derivatives such as 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9, MW: 217.10 g/mol )[3] offer a robust alternative. This guide objectively compares the stability profiles of these two classes of bromoenals, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols to quantify their performance.

    Core Mechanistic Differences

    The stability of a bromoenal is dictated by its conformational flexibility and the steric environment surrounding its reactive centers.

    The Instability of Acyclic Bromoenals

    Acyclic bromoenals possess a highly flexible conjugated π -system. This lack of structural constraint introduces three primary degradation pathways:

    • E/Z Isomerization: Under ambient thermal or photochemical conditions, the unconstrained double bond rapidly isomerizes, leading to a loss of stereochemical purity.

    • Michael Addition: The electron-withdrawing nature of both the aldehyde group and the α -bromine atom makes the unhindered β -carbon highly susceptible to nucleophilic attack.

    • Polymerization: The generation of trace hydrobromic acid (HBr) during storage or reaction can autocatalyze the polymerization of the unhindered conjugated system[2].

    AcyclicDegradation A Acyclic u03b1-Bromoenal B E/Z Isomerization A->B Thermal/hv C Michael Addition A->C Nucleophiles D Polymerization A->D Trace HBr E Loss of Stereopurity B->E F Adduct Formation C->F G Complex Oligomers D->G

    Degradation pathways of acyclic bromoenals leading to loss of integrity.

    The Conformational Locking & Thorpe-Ingold Effect in Cyclic Bromoenals

    2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde overcomes these limitations through rigid structural engineering:

    • Endocyclic Locking: The double bond is constrained within a six-membered ring, forcing a strict cis geometry. This completely eliminates the possibility of E/Z isomerization[4].

    • The Thorpe-Ingold Effect: The gem-dimethyl group at the C5 position compresses the internal ring angles, thermodynamically stabilizing the cyclic conformation and preventing ring-opening degradation.

    • Steric Shielding: The bulky methyl groups at C5, combined with the C3 methylene protons, create a steric "shield" around the β -carbon. This drastically reduces the kinetics of unwanted Michael additions and prevents intermolecular polymerization.

    CyclicStability Core 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde F1 Endocyclic Double Bond Core->F1 F2 Gem-Dimethyl Group (C5) Core->F2 F3 Steric Shielding Core->F3 R1 Prevents E/Z Isomerization F1->R1 F2->F3 R2 Thorpe-Ingold Effect F2->R2 R3 Blocks Michael Additions F3->R3

    Structural features conferring high stability to the cyclic bromoenal.

    Quantitative Data Presentation

    The following table summarizes the comparative stability metrics between standard acyclic bromoenals and 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde based on structural kinetics.

    ParameterAcyclic Bromoenals (e.g., 2-Bromo-2-butenal)2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
    Conformational Rigidity Flexible (Rapid E/Z Isomerization)Locked (Endocyclic double bond)
    Solution Half-Life (25°C, CDCl₃) < 24 hours (degradation/polymerization)> 30 days (stable)
    Susceptibility to Michael Addition High (Unhindered β -carbon)Very Low (Sterically shielded)
    Storage Requirements -20°C, neat, strictly inert atmosphere2-8°C, stable under standard inert storage
    Primary Degradation Pathway Polymerization, IsomerizationSlow oxidation (if exposed to air)

    Experimental Methodologies

    To validate the stability claims objectively, the following self-validating protocols are designed to isolate specific degradation variables.

    Protocol 1: NMR-Monitored Stability and Isomerization Assay

    Objective: Quantify the spontaneous degradation and isomerization rates of bromoenals in solution. Causality & Trustworthiness: Using quantitative NMR (qNMR) with an internal standard ensures that any loss of the parent compound's signal is accurately tracked. This differentiates between simple E/Z isomerization (where new vinylic peaks appear) and polymerization (where broad, unresolved baseline signals emerge and the overall mass balance drops).

    Step-by-Step Procedure:

    • Preparation: Accurately weigh 0.1 mmol of the target bromoenal and 0.05 mmol of 1,3,5-trimethoxybenzene (quantitative internal standard).

    • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃. Transfer the solution to an NMR tube and flush with argon to prevent oxidative degradation.

    • Baseline Acquisition: Acquire a ¹H-NMR spectrum (t=0) using a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation for quantitative integration.

    • Incubation: Store the NMR tube in a dark environment at 25°C. Acquire subsequent spectra at t=24h, 72h, and 168h.

    • Data Analysis: Integrate the aldehyde proton signal (approx. 9.5–10.0 ppm) against the internal standard's aromatic protons (6.08 ppm). Calculate the molar ratio to determine the remaining percentage of the intact parent compound.

    Protocol 2: Competitive Michael Addition Susceptibility Assay

    Objective: Evaluate the efficacy of steric shielding against nucleophilic attack at the β -carbon. Causality & Trustworthiness: A competitive, one-pot assay exposes both the cyclic and acyclic bromoenals simultaneously to a limiting amount of a nucleophile. By tracking the consumption rates in the exact same matrix, relative kinetic stability is determined while completely eliminating batch-to-batch solvent, concentration, or temperature variations.

    Step-by-Step Procedure:

    • Master Mix: Prepare a 10 mL solution in anhydrous acetonitrile containing exactly 10 mM of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde and 10 mM of 2-bromo-2-butenal.

    • Baseline Sampling: Extract a 100 µL aliquot, dilute with mobile phase, and analyze via HPLC-UV (254 nm) to establish the 1:1 molar baseline ratio.

    • Nucleophile Addition: Inject 5 mM of benzyl mercaptan (a soft nucleophile highly prone to Michael addition) and 1 mol% triethylamine catalyst into the master mix at 20°C under vigorous stirring.

    • Kinetic Sampling: Extract 100 µL aliquots at 5, 15, 30, and 60 minutes. Immediately quench each aliquot with 10 µL of 1% trifluoroacetic acid (TFA) to halt the reaction.

    • Analysis: Analyze the quenched samples via HPLC-UV. The acyclic bromoenal will demonstrate rapid depletion as it forms the Michael adduct, whereas the cyclic variant will remain largely unreacted due to the C5 gem-dimethyl steric shielding.

    References

    • PubChem Title: 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde | C9H13BrO | CID 25139191 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    • MDPI - Molecules Title: α -Functionally Substituted α,β -Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application Source: Molecules 2021, 26(14), 4283 URL:[Link]

    • Chemistry LibreTexts Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Organic Chemistry (Wade) URL:[Link]

    • ACS Publications Title: α -Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles Source: Organic Process Research & Development URL:[Link]

    Sources

    Validation

    The Catalyst's Choice: A Comparative Guide to Palladium Ligands for 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Couplings

    In the intricate world of pharmaceutical synthesis and materials science, the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of pharmaceutical synthesis and materials science, the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, offering a versatile and efficient toolkit. However, the success of these transformations, particularly with sterically demanding substrates like 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, is critically dependent on the choice of the ancillary ligand. This guide provides an in-depth comparison of the catalytic efficiency of various palladium ligands for the coupling of this challenging vinyl bromide, offering field-proven insights and supporting data to aid researchers in catalyst selection and optimization.

    The steric hindrance imposed by the gem-dimethyl group and the adjacent aldehyde functionality in 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde presents a significant challenge to the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. A successful ligand must be able to facilitate these steps by creating a sterically accessible and electronically favorable palladium center.

    Benchmarking Ligand Performance in Suzuki-Miyaura Couplings

    The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, is a common application for substrates like 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. While direct comparative data for this specific substrate is not extensively published, we can infer the relative performance of various ligands based on their success in coupling other sterically hindered vinyl and aryl bromides. The bulky, electron-rich dialkylbiarylphosphine ligands, developed by the Buchwald group, have demonstrated exceptional utility in these challenging transformations.[1][2]

    LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Inferred Efficacy for Target Substrate
    RuPhos Pd₂(dba)₃ or G4-PrecatalystK₃PO₄ or Cs₂CO₃Toluene or DioxaneRT - 1002 - 1285-98%[1][2]Excellent
    XPhos Pd₂(dba)₃ or G2-PrecatalystK₃PO₄ or K₂CO₃Toluene or Dioxane80 - 1104 - 1880-95%[1][3]Excellent
    SPhos Pd₂(dba)₃ or G3-PrecatalystK₃PO₄ or Cs₂CO₃Toluene or DioxaneRT - 1006 - 2475-92%[2]Very Good
    P(t-Bu)₃ Pd₂(dba)₃K₃PO₄Toluene10012 - 2460-85%Good
    PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/H₂O100> 24< 50%[2]Poor

    Expert Insights: The superior performance of ligands like RuPhos and XPhos in couplings of sterically hindered substrates can be attributed to their ability to promote the formation of a monoligated Pd(0) species, which is highly active in the rate-limiting oxidative addition step.[1] The bulky framework of these ligands also facilitates the final reductive elimination to release the product. For the coupling of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, RuPhos and XPhos are anticipated to provide the highest yields and reaction rates.

    Evaluating Ligand Efficiency in Buchwald-Hartwig Amination

    The formation of C-N bonds via the Buchwald-Hartwig amination is another critical transformation. The choice of ligand is highly dependent on the nature of the amine coupling partner.[4][5] For the sterically encumbered 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, bulky and electron-rich phosphine ligands are again expected to be the most effective.

    LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Inferred Efficacy for Target Substrate
    BrettPhos Pd₂(dba)₃ or G3-PrecatalystNaOtBu or LHMDSToluene or THF80 - 1104 - 1688-97%[5]Excellent
    RuPhos Pd(OAc)₂ or G4-PrecatalystNaOtBu or K₃PO₄Toluene or Dioxane80 - 1006 - 2085-95%[6]Excellent
    XPhos Pd₂(dba)₃ or G2-PrecatalystNaOtBu or Cs₂CO₃Toluene or THF90 - 1108 - 2482-93%[7]Very Good
    BINAP Pd(OAc)₂Cs₂CO₃Toluene11012 - 2465-85%[8]Good
    dppf PdCl₂(dppf)NaOtBuToluene100> 24< 60%Moderate

    Expert Insights: For primary amines and amides, BrettPhos has shown exceptional activity.[5] RuPhos is a versatile ligand for a broad range of amines, including secondary amines.[6] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) often providing the best results.

    Experimental Protocols

    The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) is recommended for each specific substrate combination.

    Suzuki-Miyaura Coupling Protocol

    This protocol describes the coupling of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde with phenylboronic acid using a RuPhos-based catalyst system.

    Materials:

    • 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)

    • RuPhos (2.5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Toluene (0.2 M)

    • Schlenk tube and standard glassware for inert atmosphere techniques

    • Nitrogen or Argon gas

    Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and K₃PO₄.

    • Add 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde and phenylboronic acid.

    • Add anhydrous toluene via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Buchwald-Hartwig Amination Protocol

    This protocol outlines the coupling of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde with morpholine using a BrettPhos-based catalyst system.

    Materials:

    • 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • BrettPhos (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (0.2 M)

    • Schlenk tube and standard glassware for inert atmosphere techniques

    • Nitrogen or Argon gas

    Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

    • Add 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde.

    • Add morpholine via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

    Visualizing the Catalytic Pathways

    To better understand the role of the palladium-ligand complex in these transformations, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

    Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)LX R-Pd(II)L(Br) Oxidative_Addition->ArPd(II)LX Transmetalation Transmetalation ArPd(II)LX->Transmetalation ArPd(II)LAr' R-Pd(II)L-R' Transmetalation->ArPd(II)LAr' Reductive_Elimination Reductive Elimination ArPd(II)LAr'->Reductive_Elimination Reductive_Elimination->Pd(0)L Product R-R' Reductive_Elimination->Product Substrate R-Br Substrate->Oxidative_Addition Boronic_Acid R'B(OH)₂ + Base Boronic_Acid->Transmetalation

    Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)LX R-Pd(II)L(Br) Oxidative_Addition->ArPd(II)LX Amine_Coordination Amine Coordination & Deprotonation ArPd(II)LX->Amine_Coordination ArPd(II)L(NR'R'') R-Pd(II)L(NR'R'') Amine_Coordination->ArPd(II)L(NR'R'') Reductive_Elimination Reductive Elimination ArPd(II)L(NR'R'')->Reductive_Elimination Reductive_Elimination->Pd(0)L Product R-NR'R'' Reductive_Elimination->Product Substrate R-Br Substrate->Oxidative_Addition Amine HNR'R'' + Base Amine->Amine_Coordination

    Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

    Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Vinyl Bromide - Coupling Partner - Pd Precursor & Ligand - Base Glassware Flame-dry Schlenk Tube Inert Inert Atmosphere (N₂ or Ar) Glassware->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Characterize Final Product Purify->Final_Product

    Caption: General experimental workflow for cross-coupling reactions.

    Conclusion

    The selection of an appropriate palladium ligand is a critical parameter for the successful cross-coupling of the sterically hindered substrate, 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. Based on data from analogous systems, bulky, electron-rich dialkylbiarylphosphine ligands such as RuPhos, XPhos, and BrettPhos are highly recommended. These ligands have consistently demonstrated superior performance in facilitating reactions with challenging substrates, leading to higher yields and faster reaction rates. The provided protocols and mechanistic insights serve as a valuable resource for researchers aiming to optimize these crucial synthetic transformations.

    References

    • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
    • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
    • Wikipedia. Buchwald–Hartwig amination. [Link]

    • Hicks, J. D., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
    • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(44), 10251-10252.
    • Amatore, C., et al. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Chemistry – A European Journal, 9(3), 767-775.
    • Li, Y., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4243-4248.
    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

    • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

    • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(20), 4817–4825.
    • Diva-portal.org. (2024). Computational Investigation of Oxidative Addition Step in Palladium-catalyzed Reactions. [Link]

    • Sullivan, R. J. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

    • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

    • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
    • The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

    • Wang, D., et al. (2020).
    • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
    • Cole, C. P., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2055-2068.
    • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

    • Goundry, W. R., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry.
    • Dorel, R., & Echavarren, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry, 84(21), 13559-13603.
    • Woerly, E. M., et al. (2022). Stereospecific Csp3 Suzuki–Miyaura Cross-Coupling That Evades β-Oxygen Elimination. Journal of the American Chemical Society, 144(34), 15553–15559.
    • Ananikov, V. P., et al. (2016). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

    • Reddy, B. V. S., et al. (2018). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines with aryl/heteroaryl boronic acids and their corresponding potassium trifluoroborate salts. Applied Organometallic Chemistry, 32(12), e4580.
    • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
    • Diva-portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

    • ResearchGate. (2013). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

    Sources

    Comparative

    Comparative analysis of leaving group ability in 2-halo-5,5-dimethylcyclohex-1-enecarbaldehyde derivatives

    Comparative Analysis of Leaving Group Ability in 2-Halo-5,5-dimethylcyclohex-1-enecarbaldehyde Derivatives: A Guide to Nucleophilic Vinylic Substitution ( SN​V ) As a Senior Application Scientist in synthetic methodology...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Analysis of Leaving Group Ability in 2-Halo-5,5-dimethylcyclohex-1-enecarbaldehyde Derivatives: A Guide to Nucleophilic Vinylic Substitution ( SN​V )

    As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges in designing efficient functionalization routes for cyclic enones and their derivatives. The 2-halo-5,5-dimethylcyclohex-1-enecarbaldehyde scaffold—readily derived from dimedone via Vilsmeier-Haack formylation—is a highly versatile building block for synthesizing complex heterocycles and pharmaceutical intermediates.

    However, optimizing the substitution of the vinylic halogen requires a fundamental departure from classical aliphatic SN​2 logic. This guide provides an objective, data-driven comparison of leaving group abilities across these derivatives, grounded in the mechanics of Nucleophilic Vinylic Substitution ( SN​V ).

    Mechanistic Framework: The Addition-Elimination Pathway

    In unactivated systems, vinylic halides are notoriously inert to nucleophilic attack due to the instability of the sp2 carbocation ( SN​1 resistance) and severe steric/electronic repulsion blocking backside attack ( SN​2 resistance).

    However, in 2-halo-5,5-dimethylcyclohex-1-enecarbaldehyde, the presence of the strongly electron-withdrawing formyl (-CHO) group activates the double bond. This shifts the reaction into an addition-elimination SN​V pathway [1].

    The mechanism proceeds in two distinct steps:

    • Addition (Rate-Determining Step, k1​ ): The nucleophile attacks the β -carbon, breaking the π -bond and forming a stabilized carbanionic intermediate.

    • Elimination (Fast, k2​ ): The lone pair from the carbanion collapses back into a π -bond, expelling the halide leaving group.

    SNV_Pathway Substrate 2-Halo-5,5-dimethylcyclohex- 1-enecarbaldehyde Intermediate Carbanionic Intermediate (Addition RDS) Substrate->Intermediate Addition (k₁) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Intermediate->Intermediate Stabilized by -CHO & -X Product Substitution Product Intermediate->Product Elimination (k₂) LeavingGroup Halide Ion (X⁻) Intermediate->LeavingGroup

    Caption: Mechanistic pathway of Nucleophilic Vinylic Substitution (SNV) via addition-elimination.

    The "Element Effect" in Activated SN​V

    In standard aliphatic SN​2 reactions, leaving group ability is dictated by C–X bond strength and polarizability, yielding the familiar trend: I > Br > Cl > F .

    In activated SN​V reactions, this trend is completely inverted due to the Element Effect [2]. Because the addition step ( k1​ ) is rate-determining, the C–X bond does not break in the transition state. Instead, the reaction rate is governed by how well the halogen can stabilize the developing negative charge on the adjacent carbon.

    Fluorine, being the most electronegative, exerts a powerful inductive pull (and negative hyperconjugation) that dramatically lowers the activation energy of the addition step[3]. Consequently, the leaving group ability in these specific activated systems follows the order: F > Cl Br > I .

    Comparative Performance Data

    The table below synthesizes the kinetic and thermodynamic parameters influencing the choice of leaving group in 5,5-dimethylcyclohex-1-enecarbaldehyde derivatives.

    Halogen DerivativeElectronegativity (Pauling)C–X Bond Energy (kcal/mol)Relative SN​V ReactivitySynthetic Accessibility & Utility
    2-Fluoro- 3.98~115Highest (Fastest addition)Low. Requires complex halogen exchange; rarely used despite high reactivity.
    2-Chloro- 3.16~81High Optimal. Easily synthesized in bulk via standard Vilsmeier-Haack ( POCl3​ )[4].
    2-Bromo- 2.96~68Moderate High. Synthesized via Vilsmeier-Haack using POBr3​ . Useful for subsequent cross-coupling.
    2-Iodo- 2.66~53Lowest (Slowest addition)Low. Sluggish in SN​V ; primarily reserved for metal-catalyzed cross-coupling reactions.

    Note: While the fluoro derivative is kinetically superior for SN​V , the 4 remains the industry standard due to the perfect balance of high reactivity and low synthetic cost.

    Experimental Protocol: Amine Substitution Workflow

    To demonstrate the practical application of this chemistry, below is a self-validating protocol for the substitution of 2-chloro-5,5-dimethylcyclohex-1-enecarbaldehyde with a secondary amine (morpholine) to yield a push-pull enamine.

    Reagents & Setup
    • Substrate: 2-Chloro-5,5-dimethylcyclohex-1-enecarbaldehyde (1.0 equiv, 10 mmol)

    • Nucleophile/Base: Morpholine (2.2 equiv, 22 mmol)

    • Solvent: Dry Acetonitrile ( CH3​CN ), 20 mL

    Step-by-Step Methodology
    • Solvent Selection (Causality): Dissolve the substrate in dry CH3​CN at room temperature. Rationale: A polar aprotic solvent stabilizes the highly polar transition state of the addition step without hydrogen-bonding to the morpholine, which would otherwise dampen its nucleophilicity.

    • Nucleophile Addition (Causality): Add morpholine dropwise over 5 minutes. Rationale: 1.0 equivalent acts as the nucleophile, while the additional 1.2 equivalents act as an acid scavenger to neutralize the HCl byproduct. Failing to neutralize HCl will result in the protonation of unreacted morpholine, stalling the reaction, or hydrolyzing the delicate enamine product.

    • Thermal Activation: Heat the mixture to 60 °C for 4 hours. The highly activated nature of the chloro-aldehyde allows for relatively mild heating compared to unactivated systems.

    • Workup: Concentrate the mixture under reduced pressure, dilute with dichloromethane, and wash with saturated aqueous NaHCO3​ to remove morpholine hydrochloride salts. Dry the organic layer over anhydrous Na2​SO4​ and concentrate.

    Self-Validation Mechanisms

    A robust protocol must contain internal checks to verify success without relying on assumptions.

    • Chromatographic Validation (TLC): Run a TLC (Hexane/EtOAc 3:1). The starting material is non-polar and elutes rapidly. The resulting enamine forms a highly conjugated "push-pull" system (nitrogen lone pair donating into the formyl π -system), making it significantly more polar (lower Rf​ ) and highly fluorescent under 365 nm UV light.

    • Spectroscopic Validation ( 1H NMR): Analyze the crude mixture via 1H NMR. In the starting material, the electron-deficient formyl proton resonates at δ ~10.2 ppm . Upon successful substitution, the strong electron-donating effect of the morpholine nitrogen shields the formyl proton, shifting it upfield to δ ~9.8 ppm . The complete disappearance of the 10.2 ppm signal provides definitive, self-validating proof of 100% conversion.

    References

    • Recent advances in our mechanistic understanding of S(N)V reactions - PubMed -
    • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - ACS Public
    • Nucleophilic Vinylic Substitution (SNV)
    • 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde Product Details - Ambeed -
    • 2-chloro-5,5-dimethylcyclohex-1-ene-1-carbaldehyde - Molport -

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde proper disposal procedures

    This comprehensive operational guide outlines the scientifically grounded protocols for the safe handling, deactivation, and disposal of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde . Designed for drug development prof...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This comprehensive operational guide outlines the scientifically grounded protocols for the safe handling, deactivation, and disposal of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde . Designed for drug development professionals and laboratory scientists, this document synthesizes chemical reactivity principles with stringent environmental compliance standards to ensure operational safety and logistical efficiency.

    Chemical Profile & Hazard Causality

    Proper disposal begins with a mechanistic understanding of the molecule's structural liabilities. 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde presents a dual-hazard profile:

    • The Halogenated Core (Bromine): Halogenated organic compounds cannot be disposed of in standard solvent waste streams. Upon combustion, the bromine atom generates highly corrosive hydrogen bromide (HBr) gas. This mandates specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems[1].

    • The Reactive Aldehyde Moiety: Aldehydes are highly electrophilic. If left untreated in a mixed waste container, they are prone to auto-oxidation (forming carboxylic acids) or exothermic polymerization, which can lead to container pressurization and rupture[2].

    Table 1: Chemical & Physical Properties

    PropertyValueOperational Implication
    Chemical Name 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehydeN/A
    CAS Number 1053265-66-9Essential for EHS waste manifesting[3].
    Molecular Formula C9H13BrOIndicates high carbon content but low BTU value due to Br.
    Molecular Weight 217.11 g/mol Used to calculate stoichiometric quenching equivalents.
    Key Reactive Moieties Bromide (Halogen), AldehydeDictates segregation and deactivation protocols.

    Pre-Disposal Deactivation: Aldehyde Quenching Protocol

    To mitigate the risk of exothermic polymerization during waste accumulation, the reactive aldehyde group must be chemically deactivated. The most reliable, self-validating method is the formation of a stable bisulfite adduct. This nucleophilic addition reaction neutralizes the electrophilic carbonyl carbon, transforming the volatile organic compound into a stable, water-soluble salt[2].

    Step-by-Step Quenching Methodology:

    • Environmental Setup: Conduct all operations inside a certified, continuously exhausting chemical fume hood. Don appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a chemically resistant lab coat, and splash goggles.

    • Reagent Formulation: Prepare a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) at room temperature (approximately 30% w/v).

    • Controlled Addition: Place the reaction vessel containing the 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde waste in an ice-water bath. Because the bisulfite addition is exothermic, slowly add the NaHSO3​ solution dropwise via an addition funnel while stirring vigorously.

    • Visual Validation: The protocol is self-validating. The successful formation of the bisulfite adduct is indicated by a distinct phase change or the precipitation of a solid, as the non-polar aldehyde is converted into a highly polar, water-soluble complex.

    • Containment: Allow the mixture to cool to ambient temperature. Transfer the deactivated contents to a clearly labeled "Halogenated Aqueous Waste" container.

    QuenchingWorkflow Start 2-Bromo-5,5-dimethylcyclohex- 1-enecarbaldehyde Waste Hood Fume Hood Setup (PPE & Ventilation) Start->Hood Reagent Add Sodium Bisulfite (NaHSO3) slowly Hood->Reagent Stir Stir constantly (Monitor Exotherm) Reagent->Stir Adduct Stable Bisulfite Adduct (Water Soluble) Stir->Adduct Chemical Quenching Waste Halogenated Aqueous Waste Container Adduct->Waste

    Workflow for chemical quenching of the reactive aldehyde group prior to disposal.

    Waste Segregation & Storage Logistics

    Strict segregation of halogenated from non-halogenated waste is a critical logistical mandate. Non-halogenated solvents possess a high heat value (BTU) and are frequently repurposed as fuel substitutes in cement kilns. Conversely, halogenated solvents lower the overall BTU value and generate acid gases during combustion. Introducing even a small amount of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde into a non-halogenated waste stream will contaminate the entire bulk container, increasing disposal costs by 3 to 5 times[4].

    Table 2: Waste Segregation Matrix

    Waste StreamCompatibilityUltimate Disposal MethodLogistical Impact of Mixing
    Halogenated Organics YES (Target)Rotary Kiln Incineration + ScrubbingBaseline operational cost.
    Non-Halogenated Solvents NO Cement Kiln Energy RecoveryContaminates stream; increases cost 3-5x.
    Aqueous Acidic Waste NO Elementary NeutralizationPotential for toxic gas evolution.
    Heavy Metal Solutions NO Precipitation / StabilizationChemical incompatibility.

    Final Disposal & Incineration Mechanism

    Once the waste is transferred to Environmental Health and Safety (EHS) or a licensed hazardous waste contractor, it undergoes specialized thermal destruction. The presence of the bromine atom requires the use of a rotary kiln incinerator operating at temperatures exceeding 1000°C to ensure complete cleavage of the carbon-bromine bonds. The resulting exhaust gases are then passed through a caustic scrubber (typically utilizing sodium hydroxide, NaOH) to neutralize the generated hydrogen bromide (HBr) into harmless sodium bromide (NaBr) salts[1].

    IncinerationLogic Waste Halogenated Organic Waste Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Gases Combustion Gases (CO2, H2O, HBr) Kiln->Gases Thermal Destruction Scrubber Caustic Scrubber (NaOH) Gases->Scrubber Neutral Neutralized Salts (NaBr) & Clean Air Scrubber->Neutral Acid Gas Neutralization

    High-temperature incineration and caustic scrubbing mechanism for halogenated waste.

    Emergency Spill Response Protocol

    In the event of an accidental release of unquenched 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, immediate action is required to prevent inhalation exposure and environmental contamination[2].

    Step-by-Step Spill Methodology:

    • Evacuation & Isolation: Immediately alert personnel and evacuate the immediate vicinity. Ensure laboratory fume hoods remain operational to capture volatile organic vapors.

    • PPE Donning: Emergency responders must wear advanced respiratory protection (e.g., a half-mask respirator equipped with organic vapor cartridges) and heavy-duty nitrile gloves.

    • Containment & Neutralization: Surround the spill perimeter with an inert absorbent (such as vermiculite) or a specialized commercial aldehyde neutralizer. Work strictly from the outside of the spill inwards to prevent the spread of the chemical.

    • Collection: Utilize non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent material to prevent ignition risks.

    • Disposal: Place the collected debris into a heavy-duty, sealable hazardous waste bucket. Label the container explicitly as "Halogenated Organic Spill Debris" and submit it for immediate EHS pickup.

    References

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Guidelines. Available at:[Link]

    • PatSnap. "Petroleum Ether And Waste Segregation: Halogenated/Nonhalogenated Streams And Disposal." PatSnap Eureka Market Analysis. Available at: [Link]

    Sources

    Handling

    A Senior Scientist's Guide to Personal Protective Equipment for 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

    This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9). As specific toxicological and safety data for this comp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9). As specific toxicological and safety data for this compound are not widely published, this protocol is grounded in a rigorous, structure-based hazard assessment, leveraging data from analogous compounds and authoritative safety standards. Our primary objective is to empower researchers with the knowledge to implement a self-validating system of safety that ensures personal and environmental protection.

    Hazard Analysis: A Structure-Based Approach

    Understanding the reactivity and potential hazards of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is paramount. Its chemical structure contains three key functional groups that dictate the necessary safety precautions:

    • α,β-Unsaturated Aldehyde: This moiety is a known reactive electrophile. Aldehydes are frequently irritants to the skin, eyes, and respiratory tract. The conjugation with an alkene increases its reactivity and potential to act as a skin sensitizer.

    • Organobromine Moiety: Alkyl bromides can be potent alkylating agents, which are compounds that can transfer an alkyl group to nucleophilic sites in biological molecules, including DNA, potentially leading to cytotoxic or carcinogenic effects[1]. Furthermore, upon combustion or in certain degradation pathways, organobromine compounds can release corrosive hydrogen bromide gas.

    • Cyclohexene Backbone: This imparts the compound with properties typical of a combustible organic liquid.

    Given the absence of a specific Safety Data Sheet (SDS), we can infer likely hazards from similar compounds. For instance, the SDS for 2-Bromo-5-fluorobenzaldehyde, a related aromatic aldehyde, lists acute toxicity (harmful if swallowed, in contact with skin, or inhaled) and significant skin and eye irritation as primary hazards[2]. Therefore, a conservative approach assuming similar or greater hazards for the title compound is scientifically prudent.

    The Hierarchy of Controls: PPE as the Final Safeguard

    Before detailing personal protective equipment, it is critical to implement more effective safety controls. PPE is the last line of defense.

    • Elimination/Substitution: Not applicable when the compound is required for synthesis.

    • Engineering Controls: All handling of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde must be performed within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors and contain potential spills.

    • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), ensure personnel are fully trained, and restrict access to authorized users only.

    The Core PPE Ensemble: A Multi-Barrier System

    A comprehensive PPE strategy is required for all stages of handling, from weighing to disposal. The selection of each component is based on the anticipated hazards of irritation, skin absorption, and chemical reactivity.[3][4][5]

    Eye and Face Protection
    • Minimum Requirement: ANSI Z87.1-compliant safety goggles are mandatory at all times to protect against splashes. Standard safety glasses do not provide adequate protection due to the lack of a seal around the eyes.[6]

    • Enhanced Protection: When handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing (e.g., quenching a reaction, solvent extraction), a full-face shield must be worn in addition to safety goggles.

    Hand Protection: A Critical Choice

    The selection of appropriate gloves is crucial, as halogenated organic compounds are known to permeate or degrade common glove materials.[7][8]

    • For Incidental Contact (e.g., handling vials, quick transfers):

      • Material: Heavy-duty Nitrile gloves (minimum 8 mil thickness) are recommended. Nitrile provides good resistance to a range of chemicals and offers a clear indication of tears or punctures.[9][10]

      • Procedure: Always use a double-gloving technique. Remove and replace the outer glove immediately upon any known or suspected contact. Never reuse disposable gloves.[9]

    • For Extended Contact or Immersion Potential (e.g., cleaning spills, large-scale work-ups):

      • Material: Butyl rubber or Viton® gloves should be used. Butyl rubber offers excellent protection against aldehydes and ketones, while Viton® is highly resistant to chlorinated and aromatic solvents. Neoprene may be a suitable alternative but is generally less resistant to halogenated hydrocarbons.[9]

      • Layering: Consider wearing a thin nitrile glove underneath the heavier glove to improve dexterity and provide a secondary barrier during doffing.

    Body Protection
    • A flame-resistant or 100% cotton lab coat must be worn and fully fastened.[6]

    • Ensure full leg coverage with long pants or equivalent attire.

    • Closed-toe shoes, preferably made of a non-porous material, are mandatory to protect feet from spills.[6][11]

    Respiratory Protection

    Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required. However, it is essential for emergency situations.

    • When Required: For large spills, failure of the fume hood, or when cleaning contaminated equipment outside of a hood.

    • Type: A NIOSH-approved half-mask or full-face respirator equipped with an organic vapor (OV) cartridge is necessary.[3][12] Personnel must be properly fit-tested and trained before using a respirator.

    Operational Plan: A Step-by-Step Handling Workflow

    This protocol ensures safety at every stage of the chemical's use cycle.

    • Preparation:

      • Verify the chemical fume hood has a current certification.

      • Assemble all necessary equipment and reagents within the hood.

      • Prepare a designated, labeled "Halogenated Organic Waste" container.[13][14]

      • Ensure an operational safety shower and eyewash station are immediately accessible.

    • Donning PPE:

      • Don lab coat, long pants, and closed-toe shoes.

      • Don safety goggles.

      • Don inner and outer sets of appropriate gloves.

    • Handling the Chemical:

      • Perform all transfers, weighing, and reactions deep within the fume hood sash.

      • If a small spill occurs on a glove, remove the outer glove immediately, dispose of it in the halogenated waste, and don a new one.

      • Keep the primary container sealed when not in active use.

    • Decontamination and Doffing:

      • Decontaminate any equipment used with an appropriate solvent (e.g., ethanol or acetone), collecting all rinsate into the halogenated waste container.

      • When work is complete, remove outer gloves first, turning them inside out, and dispose of them.

      • Remove the lab coat, followed by goggles.

      • Remove inner gloves and dispose of them.

      • Wash hands thoroughly with soap and water.

    Disposal Plan: Environmental Stewardship

    Due to its halogenated nature, 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde and any materials contaminated with it must be disposed of as hazardous waste.

    • Liquid Waste: All neat material, solutions, and solvent rinses must be collected in a clearly labeled, sealed "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[16]

    • Solid Waste: Contaminated gloves, pipette tips, and absorbent pads must also be collected in a designated, sealed container for solid halogenated waste.

    Data & Visualization

    Table 1: PPE Requirements by Task
    TaskEye/Face ProtectionHand ProtectionBody & Foot ProtectionRespiratory Protection
    Weighing/Small Transfers Safety GogglesDouble Nitrile (≥8 mil)Lab Coat, Closed-toe ShoesNot Required (in Fume Hood)
    Reaction Setup/Work-up Goggles & Face ShieldDouble Nitrile (≥8 mil)Lab Coat, Closed-toe ShoesNot Required (in Fume Hood)
    Large-Scale Transfers (>50mL) Goggles & Face ShieldButyl Rubber or Viton®Lab Coat, Closed-toe ShoesNot Required (in Fume Hood)
    Spill Cleanup Goggles & Face ShieldButyl Rubber or Viton®Lab Coat, Closed-toe ShoesRequired (OV Respirator)
    Waste Disposal Safety GogglesDouble Nitrile (≥8 mil)Lab Coat, Closed-toe ShoesNot Required (in Fume Hood)
    Diagram 1: PPE Selection & Decontamination Workflow

    PPE_Workflow cluster_prep 1. Pre-Operation cluster_ppe 2. PPE Selection & Donning cluster_ops 3. Chemical Handling cluster_decon 4. Decontamination & Doffing Risk Assess Task (Spill vs. Transfer) Eng Verify Engineering Controls (Fume Hood Certified) Risk->Eng Proceed if controls are functional Select Select PPE based on Task (See Table 1) Eng->Select Don Don PPE: 1. Coat/Shoes 2. Eyewear 3. Gloves (Double) Select->Don Work Perform Work in Fume Hood Don->Work Monitor Monitor for Spills & Contamination Work->Monitor Clean Decontaminate Surfaces & Equipment Work->Clean Monitor->Select Spill Occurs Re-assess PPE Monitor->Work No Incidents Waste Segregate Halogenated Solid & Liquid Waste Clean->Waste Doff Doff PPE (Contaminated Items into Waste) Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

    Caption: PPE Selection and Decontamination Workflow for Hazardous Chemicals.

    References

    • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

    • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training. [Link]

    • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]

    • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

    • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

    • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

    • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

    • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

    • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

    • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

    • Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety. [Link]

    • Glove Selection Guide. University of British Columbia Safety & Risk Services. [Link]

    • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

    • Organobromine chemistry. Wikipedia. [Link]

    • Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab. [Link]

    • Glove Selection Examples of Chemical Resistance of Common Glove Materials. The Ohio State University Chemistry Department. [Link]

    • OSHA Glove Selection Chart. University of Texas at Dallas Environmental Health and Safety. [Link]

    • 2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde. ChemBK. [Link]

    • 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde. PubChem, National Institutes of Health. [Link]

    • Bromine Standard Operating Procedure. University of California, Santa Barbara. [Link]

    • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. [Link]

    • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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